molecular formula C12H8N2O4 B1601382 6-(3-Nitrophenyl)picolinic acid CAS No. 80021-34-7

6-(3-Nitrophenyl)picolinic acid

Cat. No.: B1601382
CAS No.: 80021-34-7
M. Wt: 244.2 g/mol
InChI Key: RZDPUNHNZGWZNV-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)picolinic acid (CAS 80021-34-7) is a high-purity chemical compound supplied for research and development purposes. This compound features a picolinic acid core substituted with a 3-nitrophenyl group, yielding a molecular formula of C12H8N2O4 and a molecular weight of 244.20 g/mol . Picolinic acid derivatives are of significant interest in medicinal and synthetic chemistry due to their versatile coordination properties and potential biological activity. They are frequently explored as key intermediates or scaffolds in pharmaceutical research . Specifically, picolinic acid and its analogues are known to serve as privileged structures in drug discovery and are utilized in the synthesis of more complex molecules . The structure of this compound suggests its potential application as a metal-chelating agent or as a building block for the development of enzyme inhibitors, consistent with the use of dipicolinic acid derivatives as inhibitors for metallo-enzymes like New Delhi metallo-β-lactamase (NDM-1) . Furthermore, related esters, such as methyl 6-(3-nitrophenyl)picolinate, are recognized as synthetic intermediates, indicating the utility of the carboxylic acid functionality in further chemical transformations . This product is intended for research use by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-nitrophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDPUNHNZGWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510471
Record name 6-(3-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80021-34-7
Record name 6-(3-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-(3-Nitrophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-(3-Nitrophenyl)picolinic Acid

Introduction

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of compounds of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1] The nitrogen atom at the α-position relative to the carboxyl group imparts unique chelating properties, making these molecules valuable as ligands for metal ions and as scaffolds in the design of bioactive agents.[1] The introduction of aryl substituents onto the pyridine ring, particularly at the 6-position, generates structures with diverse pharmacological potential and applications as advanced intermediates in drug discovery.

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. The strategy hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance in constructing C-C bonds.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale for the experimental choices, mechanistic insights, and troubleshooting guidance.

Retrosynthetic Analysis

The most logical approach to constructing the this compound scaffold is through the formation of the biaryl bond between the pyridine and nitrophenyl rings. The Suzuki-Miyaura coupling is ideally suited for this transformation. The retrosynthetic disconnection of the target molecule is shown below, identifying a 6-halopicolinate derivative and 3-nitrophenylboronic acid as key precursors. The carboxylic acid is retrospectively protected as an ester to prevent interference with the organometallic reagents and improve reaction compatibility.

Retrosynthesis Target This compound Ester Methyl 6-(3-Nitrophenyl)picolinate Target->Ester Ester Hydrolysis Precursors Methyl 6-bromopicolinate + 3-Nitrophenylboronic Acid Ester->Precursors Suzuki-Miyaura Coupling Disconnection

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Mechanistic Considerations

The forward synthesis is a three-step process beginning with the protection of a commercially available 6-halopicolinic acid, followed by the key Suzuki-Miyaura coupling, and concluding with deprotection to yield the final product.

Step 1: Esterification of 6-Bromopicolinic Acid

The carboxylic acid of the starting material, 6-bromopicolinic acid, is first converted to its methyl ester. This serves two primary purposes:

  • Protection: The acidic proton of the carboxyl group is incompatible with the basic conditions and organometallic intermediates of the subsequent Suzuki coupling. Esterification prevents acid-base side reactions.

  • Solubility & Reactivity: The resulting ester, Methyl 6-bromopicolinate, generally exhibits better solubility in the organic solvents used for cross-coupling reactions and can be more readily purified via chromatography.

A standard method for this transformation is Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), or treatment with a milder agent like thionyl chloride (SOCl₂) followed by methanol.[4]

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the core reaction for constructing the target molecule's backbone. Methyl 6-bromopicolinate is coupled with 3-nitrophenylboronic acid using a palladium catalyst.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the methyl 6-bromopicolinate, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (3-nitrophenylboronic acid) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers the nitrophenyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the picolinyl and nitrophenyl groups) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X (L_n) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar' (L_n) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product boronate Ar'-B(OR)3^- boronate->pd2_trans aryl_halide Ar-X (Methyl 6-bromopicolinate) aryl_halide->pd2_ox boronic_acid Ar'-B(OH)2 (3-Nitrophenylboronic acid) boronic_acid->boronate base Base (e.g., K2CO3) base->boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations:

  • Catalyst and Ligand: A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. For challenging substrates like pyridines, where the ring nitrogen can coordinate to and inhibit the catalyst, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ can improve yields.[5]

  • Base and Solvent: An aqueous solution of a base like potassium carbonate (K₂CO₃) is typically used. The solvent is usually a water-miscible organic solvent such as 1,4-dioxane or 1,2-dimethoxyethane (DME).[6]

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous-organic solvent system (e.g., THF/water or Methanol/water).[7] The reaction is usually performed at room temperature or with gentle heating. Subsequent acidification with an acid like HCl protonates the carboxylate salt to yield the final product, this compound, which often precipitates from the aqueous solution and can be collected by filtration.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl 6-bromopicolinate
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
6-Bromopicolinic acid202.015.00 g24.75
Thionyl chloride (SOCl₂)118.972.7 mL37.13
Methanol (MeOH), anhydrous32.0450 mL-
Dichloromethane (DCM), anhydrous84.9350 mL-

Procedure:

  • Suspend 6-bromopicolinic acid (5.00 g, 24.75 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Carefully add thionyl chloride (2.7 mL, 37.13 mmol) dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • To the resulting residue, add anhydrous methanol (50 mL) at 0 °C.

  • Stir the mixture at room temperature for 16 hours.

  • Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-bromopicolinate as a solid, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl 6-(3-nitrophenyl)picolinate
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 6-bromopicolinate216.034.00 g18.51
3-Nitrophenylboronic acid166.923.41 g20.40
Pd(PPh₃)₄1155.561.07 g0.93 (5 mol%)
Potassium Carbonate (K₂CO₃)138.215.12 g37.02
1,4-Dioxane-60 mL-
Water-20 mL-

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 6-bromopicolinate (4.00 g, 18.51 mmol), 3-nitrophenylboronic acid (3.41 g, 20.40 mmol), and potassium carbonate (5.12 g, 37.02 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1.07 g, 0.93 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (60 mL) and degassed water (20 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 6-(3-nitrophenyl)picolinate.

Protocol 3: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 6-(3-nitrophenyl)picolinate258.223.00 g11.62
Lithium Hydroxide (LiOH·H₂O)41.960.97 g23.24
Tetrahydrofuran (THF)-40 mL-
Water-20 mL-
2M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolve Methyl 6-(3-nitrophenyl)picolinate (3.00 g, 11.62 mmol) in a mixture of THF (40 mL) and water (20 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (0.97 g, 23.24 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2M HCl.

  • A precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.[8]

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: If the Suzuki coupling step provides a low yield, several factors should be investigated.[5]

    • Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst. Consider switching to a more robust catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.

    • Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially at high temperatures. Ensure solvents are thoroughly degassed to remove oxygen, which can promote side reactions, and consider using fresh, high-purity boronic acid.

    • Incomplete Reaction: If starting material remains, extending the reaction time or increasing the temperature slightly may drive the reaction to completion.

  • Difficult Purification: The final product's purity can be improved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.

Conclusion

The synthesis of this compound is efficiently achieved through a three-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is reliable, high-yielding, and benefits from the modularity of the Suzuki coupling, allowing for the potential synthesis of a wide array of 6-aryl-picolinic acids by simply varying the boronic acid coupling partner. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to 6-(3-Nitrophenyl)picolinic Acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3-Nitrophenyl)picolinic acid is a biaryl heterocyclic compound featuring a picolinic acid scaffold substituted with a 3-nitrophenyl group at the 6-position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural and electronic characteristics. The picolinic acid moiety is a well-known bidentate chelating agent, capable of coordinating with various metal ions. The presence of the nitroaromatic group introduces a site for further chemical modification and imparts specific electronic properties that can influence the molecule's biological activity and material applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on the characteristics of its constituent moieties: picolinic acid and nitrobenzene.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationJustification
Molecular Formula C₁₂H₈N₂O₄Derived from the chemical structure.
Molecular Weight 244.20 g/mol Calculated from the molecular formula.[1][2][3]
Appearance Off-white to yellow crystalline solidTypical appearance for aromatic nitro compounds.
Melting Point >200 °C (decomposition likely)The rigid biaryl structure and potential for intermolecular hydrogen bonding and dipole-dipole interactions suggest a high melting point. The nitro group can lead to decomposition at elevated temperatures.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid group imparts some water solubility, but the large aromatic system reduces it.[4][5] Solubility is expected to increase in basic aqueous solutions due to salt formation.
pKa ~3-4The pKa of the carboxylic acid is expected to be lower (more acidic) than unsubstituted picolinic acid (pKa ≈ 5.3) due to the electron-withdrawing effect of the 3-nitrophenyl group.[6][7][8][9][10]
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-9.0 ppm). The protons on the pyridine ring will be influenced by both the carboxylic acid and the nitrophenyl substituent. The protons on the nitrophenyl ring will also appear in this region, with splitting patterns determined by their substitution.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 120-160 ppm range. The carbonyl carbon of the carboxylic acid will be further downfield (δ > 165 ppm).

  • IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and C=C/C=N stretches of the aromatic rings (~1400-1600 cm⁻¹).[11][12]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 244.20. Fragmentation patterns would likely involve the loss of CO₂ and the nitro group.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[13][14][15] This reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction would involve the coupling of a 6-halopicolinic acid derivative (e.g., 6-bromo- or 6-chloropicolinic acid) with 3-nitrophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Synthesis_of_6_3_Nitrophenyl_picolinic_acid Reactant1 6-Halopicolinic Acid (X = Br, Cl) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Product This compound Reactant1->Product + Reactant2 3-Nitrophenylboronic Acid Reactant2->Product + Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Product Catalyst Solvent Solvent (e.g., Toluene, Dioxane, DMF) Base->Product Solvent->Product Solvent, Heat Reactivity_of_6_3_Nitrophenyl_picolinic_acid cluster_nitro Nitro Group Reactivity cluster_acid Carboxylic Acid Reactivity cluster_pyridine Pyridine Ring Reactivity Molecule This compound Nitro_Reduction Reduction to Amine (H₂, Pd/C or SnCl₂/HCl) Molecule->Nitro_Reduction Esterification Esterification (ROH, H⁺) Molecule->Esterification Amide_Formation Amide Formation (R₂NH, coupling agent) Molecule->Amide_Formation Acid_Chloride Acid Chloride Formation (SOCl₂) Molecule->Acid_Chloride Decarboxylation Decarboxylation (Heat, Hammick Reaction) Molecule->Decarboxylation

References

Foreword: The Imperative of Structural Certainty in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(3-Nitrophenyl)picolinic Acid

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent investigations are built. Spectroscopic characterization is not merely a procedural checkpoint; it is the primary language we use to understand a molecule's structure, behavior, and potential.[1] This guide is dedicated to a molecule of significant interest in medicinal chemistry, this compound. Its unique assembly of a picolinic acid scaffold, known for its chelating properties and biological relevance, with a nitrophenyl moiety, a common pharmacophore in drug design, makes it a compelling candidate for further development.[2][3][4]

This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic and intuitive understanding of how a suite of spectroscopic techniques can be synergistically employed to build a comprehensive and irrefutable profile of this compound. We will delve into the "why" behind experimental choices, grounding our protocols in the fundamental principles of each technique and demonstrating how the data from each method corroborates the others, creating a self-validating analytical system.[5]

Molecular Blueprint: Deconstructing this compound

Before initiating any analysis, a thorough understanding of the target molecule's structure is paramount. This allows us to predict spectral features and intelligently interpret the resulting data.

Chemical Structure: C₁₂H₈N₂O₄ Molecular Weight: 244.21 g/mol

The molecule is composed of two key aromatic systems linked by a single C-C bond:

  • Picolinic Acid Moiety: A pyridine ring substituted with a carboxylic acid at the C2 position. This group is a known metal chelator and is a structural alert for potential biological activity.[3][6]

  • 3-Nitrophenyl Moiety: A benzene ring substituted with a nitro group (-NO₂) at the C3 (meta) position. The nitro group is a strong electron-withdrawing group, which will significantly influence the electronic environment of the phenyl ring and serve as a key chromophore.

Our analytical strategy will leverage the distinct spectroscopic signatures of these functional groups—the carboxylic acid proton, the aromatic protons on two different rings, the carbonyl carbon, the nitro group vibrations, and the overall conjugated π-system—to assemble a complete structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most definitive information regarding the specific connectivity and chemical environment of atoms within a molecule. We will employ both ¹H and ¹³C NMR to create a detailed map of the atomic framework.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows us to differentiate between chemically non-equivalent nuclei.

¹H NMR Spectroscopy: A Proton Census

¹H NMR will allow us to identify and count all unique protons, determine their neighboring protons through spin-spin coupling, and infer their chemical environment.

Predicted ¹H NMR Spectrum: The aromatic region (7.5-9.0 ppm) will be complex due to the presence of two distinct, substituted aromatic rings. The carboxylic acid proton will be significantly deshielded.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7]
~8.8-9.0Multiplet1HH on Phenyl Ring (ortho to -NO₂)The strong electron-withdrawing nature of the nitro group significantly deshields adjacent protons.[8]
~8.2-8.7Multiplets3HRemaining Phenyl & Pyridine ProtonsProtons on the pyridine ring are generally deshielded due to the electronegativity of the nitrogen atom. Protons on the nitrophenyl ring are also deshielded. Specific assignments require 2D NMR, but distinct multiplets are expected.[9][10][11]
~7.6-8.1Multiplets3HRemaining Phenyl & Pyridine ProtonsThe precise chemical shifts and coupling patterns in this region will be characteristic of the 1,3-disubstituted phenyl ring and the 2,6-disubstituted pyridine ring.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-15 ppm).

    • Use a standard 90° pulse.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing carboxylic acid proton, for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Tune & Shim acq1->acq2 acq3 Set Parameters (Pulse, Delay, Scans) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 Final Spectrum Final Spectrum proc3->Final Spectrum

Caption: High-level workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides complementary information, identifying all unique carbon environments within the molecule.

Predicted ¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-175Carboxylic Acid Carbon (-COOH)The carbonyl carbon of a carboxylic acid is significantly deshielded.[7]
~145-160Aromatic C-N (Pyridine) & C-NO₂Carbons directly bonded to heteroatoms (N) or electron-withdrawing groups are found far downfield.
~120-140Aromatic C-H & C-CThe remaining sp² hybridized carbons of the two aromatic rings will appear in this characteristic range.[10]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Setup: Use the same tuned and shimmed instrument.

  • Acquisition Parameters:

    • Select a ¹³C acquisition experiment (e.g., proton-decoupled).

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[1][12]

Theoretical Framework

Chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of the bonds and functional groups within the molecule.

Spectral Interpretation

The IR spectrum of this compound will be dominated by signals from the carboxylic acid and nitro groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H StretchCarboxylic AcidThe broadness is a classic indicator of strong intermolecular hydrogen bonding in the carboxylic acid dimer.[7][13]
~1710 (strong, sharp)C=O StretchCarboxylic AcidThis is a highly characteristic and intense absorption for a carbonyl group in a carboxylic acid.[9][14][15]
~1530 (strong) & ~1350 (strong)N-O Asymmetric & Symmetric StretchNitro Group (-NO₂)The presence of two strong bands in these regions is a definitive marker for a nitro group.
1400-1600C=C and C=N StretchesAromatic RingsMultiple bands in this region confirm the presence of the pyridine and benzene rings.[13][16]
>3000 (sharp)C-H StretchAromatic RingsStretching vibrations for sp² C-H bonds typically appear above 3000 cm⁻¹.

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add multiple scans (e.g., 32) to generate the final spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

G cluster_mol Molecular Functional Groups cluster_ir Characteristic IR Frequencies (cm-1) fg1 Carboxylic Acid (-COOH) ir1 ~1710 (C=O) 2500-3300 (O-H) fg1->ir1 correlates to fg2 Nitro Group (-NO2) ir2 ~1530 (asym) ~1350 (sym) fg2->ir2 correlates to fg3 Aromatic Rings (C=C, C=N) ir3 1400-1600 fg3->ir3 correlates to

Caption: Correlation of functional groups to IR frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[1]

Theoretical Framework

Molecules containing chromophores (light-absorbing groups) with π-electrons or non-bonding electrons can absorb energy in the UV-Vis range. This absorption promotes an electron from a lower-energy molecular orbital (e.g., π) to a higher-energy one (e.g., π*). The wavelength of maximum absorbance (λmax) is characteristic of the chromophore's structure and the extent of conjugation.

Spectral Interpretation

The primary chromophore in this compound is the nitrophenyl group, extended by conjugation through the picolinic acid ring system.

  • Expected Absorptions: Aromatic nitro compounds are known to exhibit strong absorption bands.[17] We can expect at least two primary absorption bands:

    • One intense band at a shorter wavelength (e.g., ~210-250 nm) corresponding to π → π* transitions within the aromatic systems.

    • A second, often broader band at a longer wavelength (e.g., ~260-340 nm) which may be attributed to charge-transfer transitions involving the nitro group.[18][19] The exact λmax will be solvent-dependent.

Predicted λmax (nm)Transition TypeChromophore
~210-250π → πPhenyl and Pyridine Rings
~260-340n → π / Charge TransferNitrophenyl System

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Data Acquisition: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the blank cuvette. Then, scan the sample across the desired wavelength range (e.g., 200-400 nm) to record the absorbance spectrum and identify the λmax values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information from its fragmentation patterns.

Theoretical Framework

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common output is a spectrum plotting the relative abundance of ions at each m/z value. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to confirm the elemental composition.

Spectral Interpretation

Molecular Formula: C₁₂H₈N₂O₄ Exact Mass: 244.0484

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 245.0557 or the deprotonated molecule [M-H]⁻ at m/z 243.0412.

  • Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Key fragments would likely arise from the loss of stable neutral molecules:

    • Loss of -COOH group (45 Da): A fragment corresponding to [M-COOH]⁺ or [M-H-CO₂]⁻ would be a strong indicator of the carboxylic acid functionality.[7]

    • Loss of -NO₂ group (46 Da): A fragment showing the loss of the nitro group is also highly probable.

Predicted m/zIonRationale
245.0557[M+H]⁺Protonated molecular ion (Positive Ion Mode)
243.0412[M-H]⁻Deprotonated molecular ion (Negative Ion Mode)
199.0662[M+H - H₂O]⁺Loss of water (less common for acids)
200.0505[M+H - COOH]⁺Loss of the carboxylic acid group

Experimental Protocol: Acquiring an ESI-MS Spectrum

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Instrument Setup: Set up the mass spectrometer with an ESI source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 μL/min).

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da) until a stable, high-quality spectrum is obtained.

G cluster_ionization Ionization (ESI) cluster_analysis Mass Analysis cluster_output Output ion1 Sample Infusion ion2 Generate [M+H]+ ion1->ion2 ana1 Separate Ions (by m/z) ion2->ana1 ana2 Detection ana1->ana2 out1 Mass Spectrum (Abundance vs. m/z) ana2->out1 Molecular Weight\nConfirmation Molecular Weight Confirmation out1->Molecular Weight\nConfirmation

Caption: A simplified workflow for Mass Spectrometry analysis.

Conclusion: A Unified and Self-Validating Structural Dossier

No single spectroscopic technique can provide a complete picture. The true power of this analytical approach lies in the synergy of the data.

  • MS confirms the molecular weight and elemental formula.

  • IR confirms the presence of the key carboxylic acid and nitro functional groups.

  • UV-Vis confirms the conjugated aromatic system.

  • NMR definitively pieces the puzzle together, showing the precise connectivity of the carbon and hydrogen atoms, confirming the substitution patterns on both rings.

The data are cross-validating: the carboxylic acid proton seen in ¹H NMR corresponds to the O-H and C=O stretches in the IR spectrum and the potential loss of 45 Da in the mass spectrum. The aromatic protons in NMR correspond to the aromatic C-H and C=C vibrations in IR and the chromophore observed in UV-Vis. This integrated analysis provides an unshakeable foundation of evidence, confirming the identity, structure, and integrity of this compound, thereby enabling confident progression into further stages of research and drug development.

References

An In-depth Technical Guide to 6-(3-Nitrophenyl)picolinic Acid (CAS Number 80021-34-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Nitrophenyl)picolinic acid, with the CAS number 80021-34-7, is a substituted pyridinecarboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile coordination chemistry of the picolinic acid scaffold and the electronic properties imparted by the substituents. The presence of the 3-nitrophenyl group at the 6-position of the pyridine ring introduces a strong electron-withdrawing moiety, which can significantly influence the compound's acidity, reactivity, and potential biological activity. Picolinic acid and its derivatives are known to act as bidentate chelating agents for various metal ions and have been explored as intermediates in the synthesis of pharmaceuticals and other functional molecules.[1] This guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, and expected analytical characteristics to support further research and development.

Physicochemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from the known characteristics of picolinic acid and related substituted analogues.

PropertyValueSource/Justification
CAS Number 80021-34-7
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.20 g/mol Calculated from the molecular formula.
Appearance Expected to be a solid, likely crystalline, ranging from off-white to yellow in color.Based on the appearance of related nitro-aromatic compounds and picolinic acid derivatives.
Melting Point Not experimentally determined. Likely to be significantly higher than picolinic acid (136-138 °C) due to increased molecular weight and intermolecular interactions.The melting point of the related 6-Nitropyridine-2-carboxylic acid is 169-172 °C.[2]
Solubility Expected to have low solubility in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF.The parent picolinic acid is soluble in water.[3] However, the large, non-polar nitrophenyl group is expected to decrease aqueous solubility.
pKa Not experimentally determined. Expected to be a stronger acid than picolinic acid (pKa ≈ 5.4) due to the electron-withdrawing nitro group.

Proposed Synthesis Workflow

The most plausible and widely utilized method for the synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For the synthesis of this compound, a suitable starting material would be a 6-halopicolinic acid (e.g., 6-chloropicolinic acid or its ester) and 3-nitrophenylboronic acid.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification Reactant1 6-Chloropicolinic Acid Methyl Ester Reaction Reaction at Elevated Temperature Reactant1->Reaction Reactant2 3-Nitrophenylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Intermediate Methyl 6-(3-nitrophenyl)picolinate Reaction->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, then HCl) Intermediate->Hydrolysis Purification Purification (e.g., Recrystallization) Hydrolysis->Purification Product This compound Purification->Product

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol based on established literature for similar compounds and should be optimized for this specific reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloropicolinic acid methyl ester (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Ester Intermediate: Purify the crude methyl 6-(3-nitrophenyl)picolinate by column chromatography on silica gel.

Experimental Protocol: Hydrolysis
  • Saponification: Dissolve the purified methyl 6-(3-nitrophenyl)picolinate in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (e.g., 2-3 eq), and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a mineral acid, such as hydrochloric acid (e.g., 1M HCl), until the pH is acidic (pH 2-3). A precipitate of the carboxylic acid should form.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for this compound based on the analysis of its structural features and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The chemical shifts are predicted for a spectrum recorded in a solvent like DMSO-d₆.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Justification
Pyridine-H (positions 3, 4, 5)7.8 - 8.5mThe protons on the pyridine ring will be deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing carboxylic acid and nitrophenyl groups.
Phenyl-H (positions 2', 4', 5', 6')7.6 - 8.8mThe protons on the nitrophenyl ring will exhibit complex splitting patterns and will be deshielded by the nitro group.
Carboxylic Acid-H> 13.0br sThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)Justification
Carboxylic Acid (C=O)165-170Typical chemical shift for a carboxylic acid carbonyl carbon.
Pyridine Ring Carbons120-155The chemical shifts will be influenced by the nitrogen atom and the substituents. The carbon attached to the carboxylic acid and the carbon attached to the phenyl group will be downfield.
Phenyl Ring Carbons120-150The carbon attached to the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aromatic)3100-3000Medium to Weak
C=O (Carboxylic Acid)1720-1680Strong
C=C and C=N (Aromatic Rings)1600-1450Medium to Strong
N-O (Nitro Group)1550-1500 and 1370-1300Strong (asymmetric and symmetric stretching)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

IonPredicted m/z
[M+H]⁺245.05
[M-H]⁻243.04
[M+Na]⁺267.03

Potential Applications and Research Directions

Derivatives of picolinic acid have shown a wide range of biological activities and applications in materials science. The unique electronic and steric properties of this compound make it a valuable candidate for further investigation in several areas:

  • Pharmaceutical Intermediate: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrophenyl group can be a precursor for an amino group via reduction, opening up further synthetic possibilities.

  • Coordination Chemistry: The picolinic acid moiety is an excellent chelating agent. This compound could be used to synthesize novel metal complexes with interesting catalytic, magnetic, or photophysical properties.

  • Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of functional organic materials, such as ligands for metal-organic frameworks (MOFs) or components of charge-transfer complexes.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential for research and development in various scientific disciplines. Although detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

An In-depth Technical Guide to the Physical Properties of 6-(3-Nitrophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 6-(3-Nitrophenyl)picolinic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published empirical data for this specific molecule, this document outlines the theoretical basis for its melting point and solubility characteristics, drawing upon the known properties of its constituent moieties: the picolinic acid core and the 3-nitrophenyl substituent. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of these crucial physical parameters. The methodologies are designed to ensure scientific rigor and data integrity, empowering researchers to accurately characterize this compound for applications in drug development and chemical synthesis.

Introduction and Molecular Overview

This compound (C₁₂H₈N₂O₄) is a bifunctional organic molecule that marries the chelating properties of picolinic acid with the electronic characteristics of a nitrophenyl group.[1] The picolinic acid scaffold, a pyridine-2-carboxylic acid, is a well-established bidentate chelating agent for various metal ions and a key structural motif in numerous biologically active compounds.[2][3] The introduction of a 3-nitrophenyl group at the 6-position of the pyridine ring is expected to significantly modulate the molecule's steric and electronic properties, thereby influencing its intermolecular interactions and, consequently, its physical characteristics such as melting point and solubility.

Understanding these physical properties is paramount for the successful application of this compound in research and development. Melting point is a critical indicator of purity and provides insights into the crystalline lattice energy. Solubility in various solvent systems is a determining factor for its utility in chemical reactions, formulation development, and biological assays.

Predicted Physical Properties

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition is indicative of the energy required to overcome the forces holding the molecules together in the crystal lattice. For picolinic acid, the reported melting point is in the range of 136-138 °C.[3] The presence of the larger, more rigid 3-nitrophenyl group in this compound is anticipated to increase the melting point due to several factors:

  • Increased Molecular Weight and van der Waals Forces: The addition of the nitrophenyl group significantly increases the molecular weight and surface area, leading to stronger intermolecular van der Waals interactions.

  • Potential for π-π Stacking: The aromatic nature of both the pyridine and the phenyl rings can facilitate π-π stacking interactions within the crystal lattice, further stabilizing the solid state.

  • Dipole-Dipole Interactions: The nitro group is a strong electron-withdrawing group, creating a significant dipole moment in the molecule. These dipole-dipole interactions will contribute to a more stable crystal lattice.

Therefore, it is predicted that the melting point of this compound will be considerably higher than that of picolinic acid.

Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Aqueous Solubility: Picolinic acid itself is soluble in water.[2][3] However, the introduction of the large, nonpolar 3-nitrophenyl group is expected to significantly decrease its solubility in aqueous solutions. The hydrophobic nature of the phenyl ring will dominate, making it less favorable for the molecule to interact with polar water molecules. The presence of the carboxylic acid and pyridine nitrogen will still allow for some interaction with water through hydrogen bonding, but the overall aqueous solubility is predicted to be low.

  • Solubility in Organic Solvents: The presence of the aromatic rings suggests that this compound will exhibit higher solubility in polar aprotic solvents and some polar protic solvents. Solvents that can engage in hydrogen bonding with the carboxylic acid group and interact with the aromatic systems are likely to be effective.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydrophobic nitrophenyl group will limit solubility despite the presence of hydrogen bond donors/acceptors.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents can effectively solvate the polar functional groups and interact with the aromatic rings.
Nonpolar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.

Experimental Protocols for Physical Property Determination

To obtain accurate and reliable data for the melting point and solubility of this compound, the following experimental protocols are recommended.

Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent to obtain a crystalline solid. Gently crush the crystals into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • For a preliminary determination, heat the sample rapidly to get an approximate melting range.

    • For an accurate determination, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start with pure, dry sample purify Recrystallize if necessary start->purify grind Grind to a fine powder purify->grind load Load capillary tube grind->load setup Place in apparatus load->setup heat_fast Rapid heating (preliminary) setup->heat_fast heat_slow Slow heating (accurate) heat_fast->heat_slow observe Record T1 and T2 heat_slow->observe report Report melting range observe->report

Caption: Workflow for Melting Point Determination.

Solubility Determination (Thermodynamic Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Solvent Selection: Choose a range of solvents based on the predicted solubility profile (e.g., water, ethanol, acetone, dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of sealed vials, each containing a known volume of a different solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A constant-temperature shaker bath is ideal for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess solute add_solvent Add to known volume of solvent start->add_solvent agitate Agitate at constant temperature add_solvent->agitate settle Allow solid to settle agitate->settle supernatant Withdraw supernatant settle->supernatant quantify Quantify by HPLC supernatant->quantify calculate Calculate solubility quantify->calculate

References

An In-depth Technical Guide to the Synthesis, Separation, and Characterization of Nitrophenyl-Substituted Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrophenyl-substituted picolinic acids represent a class of compounds with significant potential in medicinal chemistry and materials science. As derivatives of picolinic acid, an endogenous metabolite, their diverse isomeric forms offer a rich scaffold for developing novel therapeutic agents and functional materials.[1] The precise positioning of the nitrophenyl group on the picolinic acid core dramatically influences the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical characteristics. This guide provides a comprehensive exploration of the synthesis, separation, and characterization of these isomers, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Isomeric Purity

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent with a well-documented role in various physiological processes.[2] Its derivatives are foundational to a number of pharmacologically active molecules.[1] When substituted with a nitrophenyl group, the resulting isomers present a fascinating challenge in chemical synthesis and analysis. The location of the phenyl substituent on the pyridine ring (positions 3, 4, 5, or 6) and the position of the nitro group on the phenyl ring (ortho, meta, or para) give rise to a multitude of isomers, each with a unique three-dimensional structure and electronic profile.

For drug development professionals, understanding and controlling this isomerism is paramount. Different isomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize, isolate, and characterize each isomer is not merely an academic exercise but a critical step in the drug discovery pipeline. This guide provides the foundational knowledge and detailed protocols to navigate this complex chemical landscape.

Structural Diversity and Nomenclature

The structural diversity of nitrophenyl-substituted picolinic acids is extensive. The primary points of variation are:

  • Position of the nitrophenyl group on the picolinic acid ring: C3, C4, C5, or C6.

  • Position of the nitro group on the phenyl ring: ortho (2-), meta (3-), or para (4-).

For clarity, this guide will use the nomenclature "X-(Y-nitrophenyl)picolinic acid," where X is the position on the picolinic acid ring and Y is the position on the phenyl ring. For example, 6-(4-nitrophenyl)picolinic acid .

Suzuki_Miyaura_Workflow Start Starting Materials: A) Bromo-picolinic acid ester B) Nitrophenylboronic acid Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/Water) Start->Reaction Hydrolysis Ester Hydrolysis - Base (e.g., NaOH or LiOH) - Acidification (e.g., HCl) Reaction->Hydrolysis Purification Purification - Recrystallization or - Column Chromatography Hydrolysis->Purification Product Final Product: Nitrophenyl-substituted Picolinic Acid Purification->Product

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 6-Aryl-Picolinic Acids

Abstract

The journey of 6-aryl-picolinic acids from conceptual chemical scaffolds to blockbuster agricultural products represents a significant chapter in modern herbicide development. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of molecules. We will dissect the foundational chemistry of the picolinic acid core, trace the evolution from early polychlorinated derivatives to the strategic introduction of the 6-aryl moiety, and detail the synthetic innovations that made their large-scale production feasible. Furthermore, this guide elucidates the molecular mechanism of action that underpins their potent herbicidal activity and examines the structure-activity relationships that continue to drive the design of next-generation compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this important chemical class.

Introduction: The Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound, an isomer of nicotinic acid (vitamin B3), and an endogenous metabolite of the amino acid tryptophan.[1][2] In biological systems, it functions as a natural chelating agent for various metal ions and exhibits a range of immunological and neuroprotective effects.[1][3] Its rigid, planar structure and the strategic placement of a nitrogen atom and a carboxylic acid group make it an excellent bidentate ligand and a versatile building block in medicinal and agricultural chemistry.[4][5]

The true potential of the picolinic acid scaffold in drug discovery, particularly in agrochemicals, was unlocked through synthetic derivatization. The critical innovation that is the focus of this guide was the introduction of an aryl group at the 6-position of the pyridine ring. This structural modification marked a paradigm shift, leading to the development of a new generation of highly potent and selective synthetic auxin herbicides.

Historical Context: From Polychlorinated Precursors to a New Chemical Space

The story of 6-aryl-picolinic acids begins with their predecessors. In the 1960s, Dow Chemical introduced Picloram (4-amino-3,5,6-trichloropicolinic acid), a potent and persistent herbicide.[6] Picloram and subsequent related compounds like Clopyralid and Aminopyralid established the picolinic acid core as a powerful "auxinic" herbicide toxophore.[6] These first-generation herbicides, however, were characterized by heavy halogenation on the pyridine ring, including a chlorine atom at the 6-position.

The breakthrough moment came from the deliberate replacement of the 6-chloro substituent with a substituted aryl ring. This strategic design choice, pioneered by scientists at Dow AgroSciences (now Corteva Agriscience), was disclosed in the early 2000s.[7] This was not merely a substitution but the creation of an entirely new chemical space. The introduction of the aryl group provided a versatile handle to fine-tune the molecule's properties, dramatically enhancing herbicidal efficacy, modifying the weed control spectrum, and improving crop selectivity and environmental profiles. This research culminated in the discovery and commercialization of two landmark herbicides:

  • Halauxifen-methyl (Arylex™ active)

  • Florpyrauxifen-benzyl (Rinskor™ active)

These compounds demonstrated that the 6-aryl substitution could produce herbicides with high potency at very low application rates, heralding a new era in synthetic auxin chemistry.[6][8][9]

The Core Synthesis: Mastering the C-C Bond Formation

The primary synthetic challenge in producing 6-aryl-picolinic acids is the construction of the carbon-carbon bond between the C6 position of the picolinic acid ring and the aryl moiety. The field has largely converged on palladium-catalyzed cross-coupling reactions as the most efficient and versatile method.

The Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The Suzuki-Miyaura reaction has become the industry standard for this transformation. The causality behind this choice lies in its exceptional functional group tolerance, the mild reaction conditions, and the commercial availability and relative stability of the required boronic acid reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reactant Preparation : In an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with the 6-halopicolinate ester (typically a 6-bromo or 6-chloro derivative, 1.0 eq.), the corresponding arylboronic acid or arylboronate ester (1.1–1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq.).

  • Solvent Addition : An appropriate solvent system is added. This is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, which is crucial for dissolving the inorganic base.

  • Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) is added, typically at a loading of 1–5 mol%. In many cases, a phosphine ligand is also added to stabilize the catalyst and facilitate the reaction.

  • Reaction Execution : The mixture is heated, typically between 80 °C and 110 °C, and stirred until reaction completion is confirmed by a monitoring technique like LC-MS or TLC.

  • Workup and Purification : Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography.

  • Saponification : The resulting ester is typically hydrolyzed to the final carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

The diagram below illustrates the general workflow for this pivotal synthetic step.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process picolinate 6-Halopicolinate Ester coupling Suzuki-Miyaura Cross-Coupling picolinate->coupling boronic_acid Arylboronic Acid boronic_acid->coupling catalyst Pd Catalyst + Ligand catalyst->coupling base Base base->coupling solvent Solvent solvent->coupling heat Heat heat->coupling workup Workup & Purification coupling->workup Crude Ester hydrolysis Ester Hydrolysis workup->hydrolysis Purified Ester product Final Product: 6-Aryl-picolinic Acid hydrolysis->product

Caption: General workflow for the synthesis of 6-aryl-picolinic acids.

Alternative Synthetic Strategies

While Suzuki coupling is dominant, other methods have been developed. Notably, some patented processes describe building the 6-aryl-picolinate structure from non-pyridine sources, such as by constructing the ring from acyclic precursors. These routes can be advantageous by avoiding the use of pre-functionalized pyridines, potentially lowering costs and improving efficiency in industrial-scale synthesis.

Mechanism of Action: Hijacking the Plant's Growth Machinery

6-Aryl-picolinic acids exert their herbicidal effects by acting as synthetic auxins .[8][10] Auxins are a class of plant hormones that regulate numerous growth and developmental processes. Synthetic auxins mimic the natural hormone, indole-3-acetic acid (IAA), but the plant cannot regulate their concentration, leading to catastrophic, uncontrolled growth and ultimately, death.

The molecular mechanism is a fascinating example of targeted protein degradation:

  • Receptor Binding : The 6-aryl-picolinic acid molecule binds to a co-receptor complex consisting of an F-box protein (specifically from the TIR1/AFB family) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[9][11]

  • Ubiquitination : This binding event acts as a "molecular glue," enhancing the interaction between the F-box protein and the Aux/IAA repressor. The F-box protein is part of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which then tags the Aux/IAA protein with ubiquitin.

  • Proteasomal Degradation : The ubiquitinated Aux/IAA repressor is recognized and degraded by the 26S proteasome.

  • Gene Activation : Aux/IAA proteins normally function by repressing Auxin Response Factors (ARFs), which are transcription factors. With the repressors destroyed, the ARFs are free to activate the transcription of a host of auxin-responsive genes.

  • Uncontrolled Growth : The massive upregulation of these genes leads to epinastic growth, tissue swelling, and a disruption of normal transport processes, causing the plant to die.

Molecular docking studies have confirmed that these synthetic molecules fit effectively into the auxin-binding pocket of receptors like AFB5, validating this mechanism.[9]

cluster_low Low Auxin (Normal State) cluster_high High Auxin (Herbicide Action) AuxIAA_ARF Aux/IAA repressor binds and inhibits ARF transcription factor Genes_Off Auxin-Responsive Genes (Transcription OFF) AuxIAA_ARF->Genes_Off Auxin 6-Aryl-picolinic Acid (Synthetic Auxin) SCFTIR1 SCF-TIR1/AFB E3 Ligase Complex Auxin->SCFTIR1 binds AuxIAA_Degrade Aux/IAA is ubiquitinated and degraded by proteasome SCFTIR1->AuxIAA_Degrade targets ARF_Active ARF is active AuxIAA_Degrade->ARF_Active releases Genes_On Auxin-Responsive Genes (Transcription ON) -> Uncontrolled Growth ARF_Active->Genes_On activates

Caption: Simplified auxin signaling pathway hijacked by herbicides.

Structure-Activity Relationship (SAR) Insights

Intensive research has elucidated key structural features that govern the biological activity of 6-aryl-picolinic acids. These relationships guide the rational design of new, improved analogues.

Molecular PositionSubstituent/FeatureImpact on ActivityRationale/Causality
Picolinic Acid C2 Carboxylic AcidEssential Required for binding to the auxin co-receptor complex and for phloem mobility within the plant.
Picolinic Acid C4 Amino GroupEnhances Activity The 4-amino group is a common feature in potent picolinate herbicides, likely contributing to optimal binding orientation and electronic properties.
Picolinic Acid C3, C5 Halogens (Cl, F)Increases Potency Halogens modulate the electronic properties (pKa) of the ring and can enhance binding affinity through favorable interactions in the receptor pocket.
Picolinic Acid C6 Aryl Group Defines Potency & Spectrum This is the key discovery site. The nature and substitution pattern of the aryl ring are critical for high-affinity binding and determining the spectrum of controlled weeds.
6-Aryl Ring Substituents Halogens, Alkoxy, etc.Fine-tunes Activity Substituents on the aryl ring (e.g., 4-chloro-2-fluoro-3-methoxyphenyl in some commercial products) are optimized to maximize receptor fit and tailor pharmacokinetic properties.[12]

Conclusion and Future Directions

The discovery of 6-aryl-picolinic acids represents a triumph of rational chemical design built upon a historical foundation. The strategic shift from polychlorinated rings to a versatile 6-aryl scaffold, enabled by robust synthetic methods like the Suzuki-Miyaura coupling, has delivered a new generation of highly effective herbicides. These molecules leverage a deep understanding of the plant's own hormonal signaling pathways to achieve their effect.

Current and future research continues to explore this rich chemical space. Scientists are designing novel derivatives, such as those incorporating other heterocyclic rings like pyrazoles at the 6-position, to further enhance efficacy, broaden the weed control spectrum, and manage the evolution of herbicide resistance.[8][11] The history of 6-aryl-picolinic acids serves as a powerful case study in how understanding reaction mechanisms, both chemical and biological, can lead to groundbreaking discoveries in agricultural science.

References

potential biological activity of nitrophenylpicolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of Nitrophenylpicolinic Acid Derivatives

Foreword: Bridging the Scaffold Gap in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Picolinic acid, a simple pyridine derivative, has long been recognized for its role as a versatile chelating agent and its intrinsic biological activities, including the modulation of immune responses.[1] Separately, the nitroaromatic motif is a well-established pharmacophore, integral to a wide array of antimicrobial and antineoplastic drugs.[2][3] The therapeutic efficacy of these nitro compounds often stems from their ability to undergo bioreduction within target cells, generating reactive nitrogen species that induce cytotoxicity.[2][4]

This guide explores the confluence of these two chemical entities: nitrophenylpicolinic acid derivatives . By covalently linking a nitrophenyl group to the picolinic acid backbone, we create a new chemical space with significant therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and a robust framework for evaluating the biological activity of this promising class of compounds. We will move beyond simple protocols to discuss the underlying rationale for specific experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Chemical Foundation: Synthesis and Structural Diversity

The generation of a diverse library of nitrophenylpicolinic acid derivatives is the foundational step in exploring their biological potential. The synthetic route must be versatile enough to allow for systematic modification of both the picolinic acid and the nitrophenyl rings, which is crucial for establishing structure-activity relationships (SAR). A common and effective approach involves an amidation reaction between a picolinic acid derivative and a nitroaniline.

Generalized Synthetic Workflow

The synthesis can be logically divided into the activation of the carboxylic acid moiety of picolinic acid, followed by coupling with the desired nitroaniline.

G cluster_0 Picolinic Acid Activation cluster_1 Amide Coupling PicolinicAcid Picolinic Acid Derivative ThionylChloride SOCl2 or Oxalyl Chloride PicolinicAcid->ThionylChloride Activation AcylChloride Picolinic Acyl Chloride (Activated Intermediate) ThionylChloride->AcylChloride Coupling Amidation Reaction (Base, Anhydrous Solvent) AcylChloride->Coupling Nitroaniline Substituted Nitroaniline (e.g., 4-nitroaniline) Nitroaniline->Coupling FinalProduct Nitrophenylpicolinamide Derivative Coupling->FinalProduct

Caption: Generalized workflow for the synthesis of nitrophenylpicolinamide derivatives.

Detailed Protocol: Synthesis of 4-Nitrophenylpicolinamide

This protocol provides a representative method for synthesizing a parent compound, which can be adapted for various substituted analogs.

  • Acid Chloride Formation:

    • To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

    • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amidation. Oxalyl chloride is chosen for its volatile byproducts (CO, CO2, HCl), which are easily removed.[5]

  • Amidation:

    • In a separate flask, dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared picolinic acyl chloride solution to the nitroaniline solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure 4-nitrophenylpicolinamide.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.[6]

Unveiling Biological Potential: A Tiered Screening Approach

A systematic evaluation of biological activity is essential. We advocate for a tiered or cascaded approach, starting with broad primary screens and progressing to more specific, mechanism-focused secondary and tertiary assays.

G PrimaryScreen Primary Screening Broad, High-Throughput Assays - Cell Viability (e.g., MTT) - Antimicrobial Zone of Inhibition SecondaryScreen Secondary Assays Potency & Mechanism - IC50/EC50 Determination - Apoptosis vs. Necrosis Assay - Nitroreductase Activity PrimaryScreen->SecondaryScreen Active 'Hits' TargetID Target Deconvolution Identifying Molecular Partners - Affinity Chromatography-MS - Thermal Shift Assays - Genetic Screens (e.g., CRISPR) SecondaryScreen->TargetID Confirmed 'Leads'

Caption: A tiered experimental workflow for evaluating biological activity.

Primary Screening: Casting a Wide Net

The initial goal is to identify if and where the derivatives possess biological activity.

Protocol: Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Plate cancer cell lines (e.g., HepG2, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitrophenylpicolinic acid derivatives in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

    • Rationale: This assay is rapid, cost-effective, and suitable for high-throughput screening to identify compounds with antiproliferative or cytotoxic effects.[7]

Secondary Assays: Delving into Mechanism and Potency

Once "hits" are identified in primary screens, the focus shifts to quantifying their potency and understanding how they work.

Proposed Mechanism of Action for Nitroaromatics

The bioactivity of many nitro compounds is dependent on their reduction by cellular enzymes, such as nitroreductases, to form cytotoxic species.[2][4]

G Compound Nitrophenylpicolinamide (Prodrug) NTR Nitroreductase (Enzyme) Compound->NTR Enzymatic Reduction ROS Reactive Nitrogen/Oxygen Species (e.g., Nitroso, Superoxide) NTR->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Dysfunction ROS->Protein_Damage CellDeath Apoptosis / Cell Death DNA_Damage->CellDeath Protein_Damage->CellDeath

Caption: Proposed reductive activation pathway for nitrophenylpicolinamide derivatives.

Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.

  • Assay Setup: Using the results from the primary screen, design a dose-response experiment with a narrower, more concentrated range of compound concentrations centered around the estimated point of 50% inhibition. Use at least 8-10 concentrations to generate a complete curve.

  • Execution: Perform the chosen assay (e.g., MTT for cytotoxicity, or a specific enzyme inhibition assay) as previously described.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

  • Result: The IC₅₀ is the concentration of the compound that elicits a 50% response between the baseline and maximum effect.

    • Self-Validation: A valid IC₅₀ curve should have a good fit (e.g., R² > 0.95), and the top and bottom plateaus of the curve should be well-defined.

Structure-Activity Relationship (SAR) Analysis

By synthesizing and testing a matrix of derivatives, we can deduce the SAR, which is vital for optimizing lead compounds. Key modifications include:

  • Position of the Nitro Group: Ortho, meta, or para substitution on the phenyl ring.

  • Substituents on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to modulate the reduction potential.

  • Substituents on the Picolinic Acid Ring: Modifying the pyridine ring to alter solubility, cell permeability, or metal-chelating properties.

Table 1: Hypothetical SAR Data for Nitrophenylpicolinamide Derivatives Against HepG2 Cancer Cells

Compound IDPicolinic Acid SubstitutionPhenyl Ring SubstitutionIC₅₀ (µM)LogD₇.₄
NPP-01 H4-nitro15.21.8
NPP-02 H2-nitro35.81.7
NPP-03 H4-nitro, 2-chloro8.52.4
NPP-04 H4-nitro, 2-methoxy22.11.5
NPP-05 4-chloro4-nitro12.92.3

Analysis: From this hypothetical data, one could infer that:

  • The 4-nitro position (NPP-01) is more favorable for activity than the 2-nitro position (NPP-02).

  • Adding an electron-withdrawing group (Cl, NPP-03) enhances potency, potentially by facilitating bioreduction.

  • Increasing lipophilicity (LogD₇.₄), as seen in NPP-03, correlates with improved activity, which may be related to better cell membrane permeability.[8]

Advanced Studies: Target Deconvolution

Identifying the specific molecular target(s) of a lead compound is the ultimate goal for understanding its mechanism and for future development.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This technique uses a modified version of the bioactive compound to "fish" for its binding partners in a cell lysate.[9]

  • Bait Synthesis: Synthesize an analog of the lead compound that includes a linker and a reactive group or affinity tag (e.g., biotin). It is crucial to first verify that this modified "bait" molecule retains its biological activity.

  • Immobilization: Covalently attach the bait molecule to a solid support, such as agarose or magnetic beads.

  • Lysate Incubation: Incubate the immobilized bait with a total cell lysate. Include a control experiment using beads without the bait or beads with an inactive analog to identify non-specific binders.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: AP-MS is a powerful, unbiased method for identifying direct protein-small molecule interactions within a complex biological milieu.[9] Candidate proteins identified through this method must be validated using orthogonal techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm a direct binding interaction.[10]

Conclusion and Future Directions

Nitrophenylpicolinic acid derivatives represent a promising, yet underexplored, class of molecules for drug discovery. The combination of a metal-chelating picolinic acid core with a bioreducible nitroaromatic warhead provides a rich chemical scaffold for generating compounds with potential anticancer, antimicrobial, or anti-inflammatory activities. The systematic, tiered approach to evaluation outlined in this guide—from synthesis and primary screening to SAR analysis and target deconvolution—provides a robust framework for unlocking this potential. Future work should focus on expanding the chemical diversity of derivative libraries, exploring their efficacy in more complex biological systems such as 3D spheroids or in vivo models, and elucidating their precise molecular targets to translate these chemical scaffolds into next-generation therapeutic agents.

References

Methodological & Application

Application Note & Synthesis Protocol: 6-(3-Nitrophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-(3-nitrophenyl)picolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient method utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also in-depth explanations of the reaction mechanism, experimental rationale, and safety considerations to ensure reproducible and successful synthesis.

Introduction and Scientific Context

This compound is a biaryl compound featuring a pyridine-carboxylic acid moiety linked to a nitrophenyl ring. This unique structural combination makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The nitrogen atom of the pyridine ring and the carboxylic acid group offer multiple points for further chemical modification, while the nitro group can be readily reduced to an amine, providing another key functional handle.

The synthesis of such C(sp²)-C(sp²) coupled biaryl systems is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and relative stability of its organoboron reagents.[1][2] This protocol leverages the Suzuki-Miyaura coupling of 6-chloropicolinic acid with 3-nitrophenylboronic acid, providing a reliable and scalable route to the target compound.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (6-chloropicolinic acid), forming a Pd(II) complex.[1][7]

  • Transmetalation: In the presence of a base, the nucleophilic organoboron species (3-nitrophenylboronic acid) transfers its organic group to the Pd(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[3][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ + Base PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² RedElim->Pd0 Product This compound (R¹-R²) RedElim->Product ArylHalide 6-Chloropicolinic acid (R¹-X) ArylHalide->OxiAdd BoronicAcid 3-Nitrophenylboronic acid (R²-B(OH)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Synthesis Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made as necessary, but molar equivalencies should be maintained.

Materials and Equipment

Reagents:

ReagentFormulaMWCAS No.MmolEquivalentsAmount
6-Chloropicolinic acidC₆H₄ClNO₂157.554684-94-05.01.0788 mg
3-Nitrophenylboronic acidC₆H₆BNO₄166.9313331-27-66.01.21.00 g
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5614221-01-30.150.03173 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-715.03.02.07 g
1,4-DioxaneC₄H₈O₂88.11123-91-1--40 mL
Water (deionized)H₂O18.027732-18-5--10 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6--~150 mL
2 M Hydrochloric Acid (HCl)HCl36.467647-01-0--As needed

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas inlet and bubbler

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Experimental Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Reaction Setup: Assemble the three-neck flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry. The setup should be connected to an inert gas line (Argon or Nitrogen) with an outlet bubbler.

  • Inert Atmosphere: Purge the system with the inert gas for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive flow of inert gas, add 6-chloropicolinic acid (788 mg), 3-nitrophenylboronic acid (1.00 g), potassium carbonate (2.07 g), and tetrakis(triphenylphosphine)palladium(0) (173 mg) to the flask.

    • Rationale: The base, K₂CO₃, is essential for the transmetalation step.[6] Three equivalents are used to ensure the reaction goes to completion, neutralizing the acidic product and facilitating the formation of the active boronate species.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The mixture should be a suspension.

    • Rationale: A biphasic solvent system like dioxane/water is commonly used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[6]

  • Heating and Reaction: Begin vigorous stirring and heat the mixture to 90-100°C using a heating mantle. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up - Cooling and Acidification: Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature. Slowly add 2 M HCl while stirring until the pH of the aqueous phase is approximately 2-3.

    • Rationale: The product, a carboxylic acid, exists as its potassium salt under the basic reaction conditions. Acidification is required to protonate the carboxylate, rendering the product neutral and more soluble in organic solvents for extraction.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution, 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude solid can be purified by recrystallization. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a pale yellow or off-white solid.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Nitrophenylboronic Acid: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[8][9]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane: Is a flammable liquid and is suspected of causing cancer. Handle only in a fume hood.

  • Hydrochloric Acid: Is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9]

References

Application Notes & Protocols: 6-(3-Nitrophenyl)picolinic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-(3-Nitrophenyl)picolinic acid is a highly functionalized heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a pyridine-2-carboxylic acid (picolinic acid) core appended with a 3-nitrophenyl group, offers multiple reactive sites for diversification. The strategic placement of the nitro group and the carboxylic acid allows for sequential and orthogonal chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures. Researchers in drug discovery and materials science utilize this intermediate for creating novel pharmaceutical agents, functional materials, and ligands for catalysis. This guide provides an in-depth look at the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols.

Physicochemical & Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is essential for its effective use.

PropertyValue
Chemical Name This compound
CAS Number 80021-34-7[1]
Molecular Formula C₁₂H₈N₂O₄
Molecular Weight 244.21 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in polar organic solvents like DMSO and DMF; limited solubility in water.

Note: Spectroscopic data (NMR, MS) should be acquired for each synthesized batch to confirm identity and purity.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction creates a carbon-carbon bond between an organoboron species and an organohalide.[3] In this case, 6-chloropicolinic acid is coupled with 3-nitrophenylboronic acid. The palladium catalyst, often in its Pd(0) state, facilitates the reaction cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Chloropicolinic Acid 6-Chloropicolinic Acid Product This compound 6-Chloropicolinic Acid->Product Aryl Halide 3-Nitrophenylboronic Acid 3-Nitrophenylboronic Acid 3-Nitrophenylboronic Acid->Product Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Pd Catalyst (e.g., Pd(dppf)Cl2) Pd Catalyst (e.g., Pd(dppf)Cl2)->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., DME/H2O) Solvent (e.g., DME/H2O) Solvent (e.g., DME/H2O)->Product

Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure. Optimization of catalyst, base, solvent, and temperature may be required.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropicolinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).[4]

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the halide starting material. The base is crucial for the transmetalation step of the catalytic cycle.[3]

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

    • Rationale: The active Pd(0) species is sensitive to oxygen, especially at elevated temperatures.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio, 0.1 M concentration relative to the limiting reagent).

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol%.[4]

    • Rationale: The aqueous solvent system aids in dissolving the inorganic base. Pd(dppf)Cl₂ is a robust catalyst often effective for cross-coupling reactions involving heteroaryl chlorides.[4]

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and adjust the pH to ~2-3 with 1M HCl. This will precipitate the carboxylic acid product.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Core Applications as a Chemical Intermediate

The true utility of this compound lies in its capacity for further modification. The nitro and carboxylic acid groups are versatile handles for building molecular complexity. A primary application involves the reduction of the nitro group to an amine, followed by functionalization of the carboxylic acid, for instance, through amide bond formation. This sequence is fundamental in the synthesis of scaffolds for various biologically active molecules.[5][6]

Workflow_Diagram A This compound B Step 1: Nitro Group Reduction A->B e.g., H2, Pd/C or SnCl2 C 6-(3-Aminophenyl)picolinic acid (Intermediate) B->C D Step 2: Amide Coupling C->D Amine (R-NH2), Coupling Agent E Target Picolinamide Derivative D->E

Caption: A two-step workflow for derivatizing the intermediate.

Protocol 1: Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to a primary amine.

  • Setup:

    • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a flask appropriate for hydrogenation.

  • Catalyst Addition:

    • Carefully add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

    • Rationale: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups.

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (a balloon is sufficient for small scale, or a Parr shaker for larger scale) at room temperature.

    • Monitor the reaction by TLC or LC-MS until complete conversion is observed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 6-(3-aminophenyl)picolinic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling

This protocol details the formation of an amide bond from the resulting amino-picolinic acid.

  • Activation of Carboxylic Acid:

    • Dissolve 6-(3-aminophenyl)picolinic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Rationale: The coupling agent activates the carboxylic acid to facilitate nucleophilic attack by the amine. The base neutralizes the resulting acids.

  • Amine Addition:

    • Add the desired primary or secondary amine (R-NH₂, 1.1 eq) to the activated mixture.

    • Continue stirring at room temperature until the reaction is complete (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final amide product via column chromatography or recrystallization.

Safety and Handling

Proper safety precautions are mandatory when working with this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7][8]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not let the product enter drains.[9]

Conclusion

This compound is a strategically designed chemical intermediate that provides a robust platform for synthetic diversification. The reliable Suzuki-Miyaura synthesis and the distinct reactivity of its nitro and carboxylic acid functionalities allow for the streamlined construction of complex picolinamide and biaryl derivatives. The protocols and data presented in this guide offer researchers a solid foundation for leveraging this versatile building block in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

Application Notes & Protocols: 6-(3-Nitrophenyl)picolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-(3-Nitrophenyl)picolinic acid is a synthetic organic compound that merges two key pharmacophoric motifs: the picolinic acid scaffold and a nitrophenyl ring. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest significant potential in medicinal chemistry. Picolinic acid, an endogenous metabolite of tryptophan, is a well-established metal chelator with a range of biological activities, including neuroprotective, immunological, and antimicrobial effects.[1][2][3] The nitrophenyl group, a potent electron-withdrawing moiety, is a common feature in bioactive molecules and can serve as a precursor to other functional groups or act as a "masked electrophile" for covalent enzyme inhibition.[4][5] This guide provides a detailed exploration of the hypothesized applications of this compound, grounded in the established chemistry of its constituent parts, and offers detailed protocols for its investigation as a novel therapeutic agent.

Introduction: A Scaffold of Bimodal Potential

The rational design of this compound combines two functionalities that are highly valuable in drug discovery.

  • The Picolinic Acid Core: As an isomer of nicotinic acid, picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent for divalent and trivalent metal ions such as Zn²⁺, Fe²⁺, and Cu²⁺.[1][2] This chelation is believed to underpin some of its biological effects, including its antimicrobial activity, by sequestering essential metal cofactors from microbial enzymes.[3] Furthermore, the picolinic acid scaffold is present in numerous approved therapeutic agents and serves as a versatile building block for creating libraries of enzyme inhibitors.[6]

  • The 3-Nitrophenyl Moiety: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[5] Its presence can significantly alter the electronic properties of the molecule, influencing binding affinity and pharmacokinetic properties. Critically, aliphatic nitro groups can be converted to their nitronic acid tautomers within an enzyme's active site, transforming them into electrophiles capable of forming covalent bonds with nucleophilic residues like cysteine.[4] This mechanism offers a pathway to potent and irreversible enzyme inhibition.

The strategic combination of these two groups in this compound creates a molecule with hypothesized bimodal action: the potential for both metal-mediated biological effects and targeted enzyme inhibition.

Chemical Properties:

Property Value Reference
CAS Number 80021-34-7 [7]
Molecular Formula C₁₂H₈N₂O₄ [7]
Molecular Weight 244.2 g/mol [7]

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NC(=CC=C2)C(=O)O |[7] |

Hypothesized Application: Covalent Enzyme Inhibition

A compelling potential application for this compound is as a covalent inhibitor of enzymes possessing a nucleophilic residue (e.g., Cysteine) in their active site. This hypothesis is based on the mechanism observed for compounds like 3-nitropropionate, which covalently inactivates isocitrate lyase (ICL).[4]

Proposed Mechanism of Action: The Masked Electrophile

The proposed mechanism involves the enzymatic abstraction of a proton from a carbon adjacent to the nitro group, facilitated by a general base in the enzyme's active site. This generates a nitronate intermediate, which is a potent Michael acceptor. A nearby nucleophilic residue, such as a cysteine thiol, can then attack the nitronate, forming a stable, covalent thiohydroximate adduct and leading to irreversible inhibition.[4] The picolinic acid portion of the molecule would serve to anchor the compound in the active site, providing initial binding affinity and correct orientation for the reaction to occur.

G cluster_0 Enzyme Active Site Inhibitor This compound (Inhibitor, I) EI_Complex Reversible E-I Complex Inhibitor->EI_Complex Binding (Ki) Enzyme Target Enzyme (E) (with Cys & General Base) Enzyme->EI_Complex Activated_Complex Nitronate Intermediate (E-I*) EI_Complex->Activated_Complex Activation (k_act) (Proton Abstraction) Covalent_Adduct Covalently Modified Enzyme (E-I_covalent) Activated_Complex->Covalent_Adduct Covalent Attack (k_inact) (Cys Thiol) Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme G cluster_0 Bacterial Environment Inhibitor This compound Complex Inert Inhibitor-Metal Complex Inhibitor->Complex Chelation Metal Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal->Complex Enzyme Metalloenzyme Inactive_Enzyme Inactive Apoenzyme Enzyme->Inactive_Enzyme Metal Deprivation Inhibition Growth Inhibition Inactive_Enzyme->Inhibition Growth Bacterial Growth Growth->Inhibition Blocked G Start1 6-Bromopicolinic acid (or ester derivative) Reactants + Start1->Reactants Start2 3-Nitrophenylboronic acid Start2->Reactants Final This compound Reactants->Final Suzuki Coupling (Pd catalyst, Base)

References

6-(3-Nitrophenyl)picolinic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 6-(3-Nitrophenyl)picolinic Acid in Coordination Chemistry: Synthesis, Complexation, and Catalytic Applications

Introduction: The Versatility of Picolinic Acid Scaffolds

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are foundational ligands in coordination chemistry.[1][2] Their ability to act as bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen, forms a stable five-membered ring.[3] This N,O-coordination motif is central to their utility, which spans from biological systems, where picolinic acid is a metabolite of tryptophan involved in metal ion transport, to advanced materials science.[1][4][5]

The strategic functionalization of the pyridine ring allows for the fine-tuning of the ligand's electronic and steric properties. Substituting the ring can modulate the Lewis basicity of the pyridine nitrogen, influence the geometry of the resulting metal complexes, and introduce new functionalities for applications in catalysis, bio-conjugation, or the development of photoluminescent materials.[2][6][7]

This guide focuses on This compound , a derivative where a nitrophenyl group is introduced at the 6-position. This substitution is particularly significant: the phenyl group adds steric bulk, potentially influencing the coordination geometry and solubility of its metal complexes, while the electron-withdrawing nitro group can modify the electronic properties of the entire system. Furthermore, the nitro group serves as a versatile chemical handle, offering a pathway to further derivatization, such as reduction to an amino group for biological applications or polymer attachment.

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of the ligand and its metal complexes, characterization methodologies, and a practical application in catalytic hydrolysis.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance. The proposed pathway involves the coupling of 6-chloropicolinic acid with 3-nitrophenylboronic acid.

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 6-Chloropicolinic acid

  • 3-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Hydrochloric Acid (2 M HCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloropicolinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a 3:1 mixture of DME and deionized water (e.g., 60 mL DME, 20 mL H₂O). Degas the solution by bubbling the inert gas through it for 20 minutes.

  • Catalyst Addition: To the stirring suspension, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

    • Scientist's Note: The palladium catalyst is the core of the C-C bond formation. The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The DME/water solvent system is effective for dissolving both the organic and inorganic reagents.

  • Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup - Quenching and Extraction: After the reaction is complete (disappearance of the starting 6-chloropicolinic acid), cool the mixture to room temperature. Dilute with 100 mL of water and transfer to a separatory funnel. Wash the aqueous layer with toluene (2 x 50 mL) to remove the triphenylphosphine and other nonpolar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 with 2 M HCl. A precipitate should form.

  • Product Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.

Part 2: Coordination Chemistry and Complex Synthesis

This compound acts as a classic bidentate N,O-chelating ligand. Upon deprotonation of the carboxylic acid, the resulting picolinate anion coordinates to a metal center. The synthesis of its complexes is typically straightforward, involving the reaction of the ligand with a suitable metal salt in a polar solvent.

G cluster_ligand Ligand M Mⁿ⁺ N_ligand N N_ligand->M Coordination Bond O_ligand O N_ligand->O_ligand O_ligand->M

Caption: Bidentate N,O-coordination of the picolinate ligand.

Protocol 2: Synthesis of a Representative Metal Complex, e.g., Bis[6-(3-nitrophenyl)picolinato]copper(II)

Materials:

  • This compound (ligand)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride [CuCl₂]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) solution (if starting from a metal halide)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in 50 mL of methanol in a 100 mL round-bottom flask. Gently warm if necessary to achieve full dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in 25 mL of methanol.

    • Scientist's Note: Using a metal acetate salt is convenient as the acetate anion can act as a base to deprotonate the ligand's carboxylic acid, releasing acetic acid as a byproduct. If using a metal chloride or nitrate, a base like triethylamine must be added to the ligand solution first to form the picolinate anion in situ.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed immediately.

  • Reaction: Stir the mixture at room temperature for 4-6 hours to ensure complete complex formation.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to facilitate drying.

  • Crystallization (Optional): If no precipitate forms or for further purification, reduce the volume of the solvent under vacuum. The product can be crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (like diethyl ether or hexanes) into the methanolic solution. Single crystals suitable for X-ray diffraction can often be obtained this way.[2][8]

  • Drying: Dry the final complex under vacuum.

Part 3: Physicochemical Characterization

Confirming the identity and purity of the synthesized ligand and its metal complexes requires a suite of analytical techniques.

Technique Ligand: this compound Metal Complex: [M(L)₂] Rationale
¹H NMR Aromatic protons (~7.5-9.0 ppm). Carboxylic acid proton (>10 ppm, broad).Signals are often broadened or shifted upon coordination to a paramagnetic metal (e.g., Cu(II)). For diamagnetic metals (e.g., Zn(II)), sharp, shifted signals are observed.Confirms the structure of the ligand. Changes in chemical shifts upon complexation provide evidence of coordination.[9]
FT-IR Strong C=O stretch (~1700-1740 cm⁻¹). O-H stretch (broad, ~2500-3300 cm⁻¹). C=N stretch (~1600 cm⁻¹). N-O stretch (~1530 & 1350 cm⁻¹).Disappearance of the carboxylic C=O stretch. Appearance of asymmetric (~1600-1650 cm⁻¹) and symmetric (~1360-1400 cm⁻¹) COO⁻ stretches. Shift in C=N stretch.The shift from a carboxylic acid C=O to carboxylate (COO⁻) stretches is definitive proof of deprotonation and coordination to the metal center.[3][9]
UV-Vis Shows absorptions corresponding to π-π* transitions of the aromatic systems.Ligand-based transitions may shift. Appearance of d-d transitions (for transition metals) in the visible region, often responsible for the complex's color.Provides information on the electronic structure and coordination environment of the metal ion.
Mass Spec. ESI-MS should show [M+H]⁺ or [M-H]⁻ ions.ESI-MS can confirm the formation of the complex, showing peaks corresponding to fragments like [ML]⁺.Determines the molecular weight and confirms the composition of the synthesized compounds.
X-Ray Diffraction -Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry (e.g., octahedral, tetrahedral).Unambiguously determines the molecular structure and packing in the crystal lattice.[2][6][10]

Part 4: Application in Catalytic Hydrolysis

Metal complexes are widely studied as catalysts for various organic transformations, including the hydrolysis of esters.[11][12] The metal center can act as a Lewis acid to activate the ester carbonyl group, or a metal-bound hydroxide can act as a potent nucleophile.[13] A common assay to test this catalytic activity involves the hydrolysis of p-nitrophenyl acetate (pNPA) or p-nitrophenyl picolinate (PNPP), where the reaction can be conveniently monitored by the formation of the yellow p-nitrophenolate anion.[13][14][15]

G start Prepare Stock Solutions (Complex, Buffer, pNPA) setup Equilibrate Buffer & Complex in Cuvette at 25°C start->setup initiate Initiate Reaction: Add pNPA Stock Solution setup->initiate monitor Monitor Absorbance at 400 nm vs. Time (UV-Vis Spectrometer) initiate->monitor analyze Calculate Initial Rate (v₀) from linear portion of plot monitor->analyze end Determine Catalytic Efficiency analyze->end

Caption: Workflow for the kinetic analysis of pNPA hydrolysis.

Protocol 3: Catalytic Hydrolysis of p-Nitrophenyl Acetate (pNPA)

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of pNPA catalyzed by the synthesized metal complex.

Materials:

  • Synthesized metal complex, e.g., Bis[6-(3-nitrophenyl)picolinato]copper(II)

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (or another suitable buffer, e.g., Phosphate)

  • Acetonitrile (ACN) or DMSO

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Stock Solution Preparation:

    • Buffer: Prepare a 0.1 M HEPES buffer solution and adjust the pH to a desired value (e.g., pH 7.5).

    • Catalyst: Prepare a 10 mM stock solution of the metal complex in ACN or DMSO.

    • Substrate: Prepare a 100 mM stock solution of pNPA in ACN.

      • Scientist's Note: Stock solutions are prepared in organic solvents due to the limited aqueous solubility of the substrate and complex. The final reaction mixture should contain a low percentage of organic solvent (<5%) to avoid denaturing the catalyst and to maintain a primarily aqueous environment.

  • Kinetic Measurement Setup:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm (the λ_max of the p-nitrophenolate anion).[13]

    • Thermostat the cuvette holder to 25.0 ± 0.1 °C.

    • In a 3 mL quartz cuvette, add the appropriate volume of HEPES buffer to reach a final volume of 3000 µL.

    • Add a small volume of the catalyst stock solution to achieve the desired final concentration (e.g., 30 µL of a 10 mM stock for a final concentration of 100 µM). Mix by gently pipetting and allow the solution to equilibrate for 5 minutes.

    • Blank the spectrophotometer with this solution.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add a small volume of the pNPA stock solution (e.g., 15 µL of a 100 mM stock for a final concentration of 0.5 mM).

    • Quickly mix the solution by inverting the cuvette (with a cap) or by rapid pipetting, and immediately start recording the absorbance at 400 nm as a function of time for at least 10 minutes.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation or by plotting ln(A_∞ - A_t) vs. time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is -k_obs.

    • The initial rate (v₀) can be calculated from the initial linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = slope / εl), where ε is the molar extinction coefficient of p-nitrophenolate at the given pH (~18,000 M⁻¹cm⁻¹ at pH > 7.5) and l is the path length (1 cm).[13]

    • By varying the concentration of the catalyst while keeping the substrate concentration constant, the catalytic efficiency can be evaluated.

Conclusion

This compound is a highly adaptable ligand in coordination chemistry. Its synthesis via robust cross-coupling methods is accessible, and it readily forms stable complexes with a variety of metal ions. The presence of the nitrophenyl moiety not only influences the steric and electronic properties of the resulting complexes but also provides a gateway for further functionalization. The demonstrated utility of its metal complexes in catalyzing hydrolytic reactions highlights just one of the many potential applications for this versatile building block in fields ranging from catalysis to materials science and drug development.

References

Application Notes and Protocols for the Development of Novel Herbicides from 6-Aryl-Picolinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Aryl-Picolinic Acids in Herbicide Discovery

The relentless evolution of herbicide resistance in weed populations poses a significant threat to global food security. This necessitates the continuous discovery and development of novel herbicides with new modes of action or improved efficacy against resistant biotypes. The 6-aryl-picolinic acids have emerged as a particularly promising class of synthetic auxin herbicides.[1][2] This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and lethal growth in susceptible plants.[3]

Notable commercial successes, such as Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), underscore the potential of this scaffold.[1][2] These compounds exhibit excellent efficacy against a broad spectrum of broadleaf weeds and, importantly, can control weeds that have developed resistance to other herbicide classes.[4] Their unique mode of action involves binding to the F-box protein, Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of auxin receptors, with a notable preference for the AFB5 subtype.[5][6] This interaction triggers the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes and subsequent phytotoxicity.[3]

The structural versatility of the 6-aryl-picolinic acid scaffold, particularly the amenability of the 6-aryl "tail" to chemical modification, provides a rich opportunity for the design of new herbicidal molecules with optimized properties.[7] The nature and position of substituents on this aryl ring have a profound impact on herbicidal activity, selectivity, and metabolic stability.[8][9]

This guide provides a comprehensive set of application notes and detailed protocols for researchers engaged in the discovery and development of novel herbicides based on the 6-aryl-picolinic acid scaffold. The methodologies outlined herein cover the chemical synthesis of a diverse library of analogs, robust in vitro and in vivo screening assays, and the foundational principles of mode of action confirmation.

Section 1: Synthesis of a 6-Aryl-Picolinic Acid Library

The strategic synthesis of a library of analogs with diverse substitutions on the 6-aryl ring is fundamental to understanding structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating the key carbon-carbon bond between the picolinic acid core and the aryl moiety.[10][11]

Protocol 1.1: Synthesis of a Model 4-Amino-3,5-dichloro-6-(aryl)-picolinic Acid Library via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-amino-3,5-dichloro-6-chloropicolinate intermediate with a variety of commercially available arylboronic acids.

Rationale: The choice of a 4-amino-3,5-dichloro-picolinic acid core is based on the structural features of many successful picolinic acid herbicides.[12][13] The Suzuki-Miyaura coupling is selected for its high functional group tolerance, broad substrate scope, and generally high yields, making it ideal for library synthesis.[10][11]

Materials:

  • 4-amino-3,5,6-trichloropicolinic acid (or its methyl ester)

  • Arylboronic acids (diverse selection)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene

  • Methanol (MeOH)

  • 1,4-Dioxane

  • Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: In a Schlenk tube, combine 4-amino-3,5,6-trichloropicolinate (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and potassium carbonate (3.0 equivalents).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition: To the reaction vessel, add a deaerated solvent mixture, such as toluene/methanol (5:1) or 1,4-dioxane. Add the palladium catalyst, Pd(PPh₃)₄ (typically 3-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the coupling partners.[10]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation:

Entry Arylboronic Acid Product Structure Yield (%)
1Phenylboronic acid4-amino-3,5-dichloro-6-phenylpicolinic acid85
24-Methoxyphenylboronic acid4-amino-3,5-dichloro-6-(4-methoxyphenyl)picolinic acid92
33,4-Dichlorophenylboronic acid4-amino-3,5-dichloro-6-(3,4-dichlorophenyl)picolinic acid78
............

Table 1: Example data for the synthesis of a 6-aryl-picolinic acid library.

Experimental Workflow Diagram:

Synthesis_Workflow Start Combine Reactants: - Picolinate - Arylboronic Acid - Base Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Solvent_Cat Add Degassed Solvent and Pd Catalyst Inert->Solvent_Cat React Heat to Reflux (80-110 °C) Solvent_Cat->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterize (NMR, HRMS) Purify->Characterize End Pure Product Characterize->End

Caption: Workflow for the Suzuki-Miyaura synthesis of a 6-aryl-picolinic acid library.

Section 2: In Vitro Screening for Herbicidal Activity

In vitro assays provide a rapid and cost-effective method for the primary screening of a large number of compounds to identify promising candidates for further development. The inhibition of root growth in the model plant Arabidopsis thaliana is a well-established and sensitive assay for detecting auxin-like herbicidal activity.[13][14]

Protocol 2.1: Arabidopsis thaliana Root Growth Inhibition Assay in Multi-Well Plates

This protocol details a high-throughput method for assessing the herbicidal activity of synthesized compounds by measuring their effect on the root elongation of Arabidopsis thaliana seedlings in 24-well plates.

Rationale: Arabidopsis thaliana is used due to its small size, rapid life cycle, and well-characterized genetics, making it an excellent model organism for plant biology research.[15] The multi-well plate format allows for the simultaneous testing of multiple compounds at various concentrations, increasing throughput and enabling the generation of dose-response curves.[16]

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • MES buffer

  • Phytagel or agar

  • Sterile 24-well plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Sterilization solution (e.g., 50% bleach)

  • Sterile deionized water

  • Growth chamber with controlled light and temperature

  • Digital scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Step-by-Step Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing in 50% household bleach for 10 minutes, followed by 5-10 rinses with sterile deionized water.[8] Resuspend the seeds in a sterile 0.1% agar solution.

  • Stratification: To synchronize germination, store the sterilized seeds at 4°C in the dark for at least 48 hours.[8]

  • Media Preparation: Prepare 0.5x MS medium supplemented with 1% sucrose and 0.5 g/L MES buffer. Adjust the pH to 5.7 with KOH. Add a gelling agent (e.g., 0.6% Phytagel) and autoclave.[16]

  • Plate Preparation: In a laminar flow hood, dispense the sterile MS medium into 24-well plates (approximately 1.3 mL per well).[16] Prepare a dilution series of the test compounds in the media. Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%) to avoid solvent toxicity. Include a solvent-only control.

  • Seed Sowing: After stratification, sow one sterilized seed into the center of each well.

  • Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 22°C, 16/8 hour light/dark cycle).[16]

  • Data Collection: After a set period of growth (typically 7-10 days), capture high-resolution images of the plates using a flatbed scanner.

  • Data Analysis: Measure the primary root length of each seedling using image analysis software like ImageJ. Calculate the percent inhibition of root growth for each treatment relative to the solvent control.

  • Dose-Response Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a log-logistic dose-response model to determine the GR₅₀ (concentration required for 50% growth reduction) or IC₅₀ value for each compound.[2][17]

Data Presentation:

Compound GR₅₀ (µM) 95% Confidence Interval
Picloram (Control)0.52(0.45 - 0.60)
Compound 10.15(0.12 - 0.18)
Compound 22.34(1.98 - 2.76)
.........

Table 2: Example GR₅₀ values for root growth inhibition in Arabidopsis thaliana.

Experimental Workflow Diagram:

InVitro_Workflow Seed_Sterilization Sterilize and Stratify Seeds Sowing Sow One Seed per Well Seed_Sterilization->Sowing Media_Prep Prepare MS Media with Test Compounds Plate_Prep Dispense Media into 24-Well Plates Media_Prep->Plate_Prep Plate_Prep->Sowing Incubation Incubate in Growth Chamber Sowing->Incubation Imaging Image Plates Incubation->Imaging Analysis Measure Root Length (ImageJ) Imaging->Analysis Dose_Response Calculate GR50/ IC50 Values Analysis->Dose_Response Results Identify Lead Compounds Dose_Response->Results

Caption: Workflow for the Arabidopsis thaliana root growth inhibition assay.

Section 3: Whole-Plant Greenhouse Bioassays

Compounds that demonstrate promising activity in vitro must be evaluated in whole-plant bioassays to assess their herbicidal efficacy under more realistic conditions. Post-emergence greenhouse trials are essential for determining a compound's ability to control established weeds and for assessing crop selectivity.

Protocol 3.1: Post-Emergence Herbicidal Efficacy Greenhouse Bioassay

This protocol outlines a standardized method for evaluating the post-emergence herbicidal activity of test compounds on a panel of weed and crop species in a greenhouse setting.

Rationale: Greenhouse bioassays provide a controlled environment to assess the whole-plant effects of a herbicide, including uptake, translocation, and metabolism, which cannot be evaluated in vitro.[3] Using a range of plant species allows for the determination of the herbicidal spectrum and potential crop selectivity.

Materials:

  • Seeds of selected weed species (e.g., Amaranthus retroflexus, Galium aparine) and crop species (e.g., wheat, corn).

  • Standardized greenhouse potting mix.

  • Pots (e.g., 10 cm diameter).

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Test compounds.

  • Formulation reagents (e.g., solvents, surfactants).

  • Laboratory spray chamber with a flat-fan nozzle.

  • Balance for weighing biomass.

  • Data recording and analysis software.

Step-by-Step Procedure:

  • Plant Propagation: Sow seeds of the selected species in pots filled with potting mix. After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants). Grow the plants in the greenhouse to the 2-4 true leaf stage.[18]

  • Herbicide Formulation and Application: Prepare a stock solution of each test compound, typically in a water-miscible solvent. Formulate the herbicide for spraying by diluting the stock solution in water containing a suitable surfactant to ensure proper leaf wetting and coverage.[18] Apply the herbicide treatments using a laboratory spray chamber to ensure uniform application at a defined spray volume. A logarithmic series of application rates is recommended to establish a clear dose-response relationship.[18] Include an untreated control (sprayed with the formulation blank) and a commercial standard for comparison.

  • Experimental Design: Arrange the pots in the greenhouse in a completely randomized or randomized complete block design with at least 3-4 replications per treatment.

  • Data Collection: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).[3] At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of all plants in each pot and record the fresh or dry weight.[3]

  • Data Analysis: Analyze the visual injury and biomass data to determine the dose-response for each species. Calculate the GR₅₀ (the application rate causing a 50% reduction in biomass) for each compound on each plant species.[2][17]

Data Presentation:

Compound Species GR₅₀ (g a.i./ha) Selectivity Index (Crop GR₅₀ / Weed GR₅₀)
Compound 1Amaranthus retroflexus258.0
Galium aparine1513.3
Wheat200-
PicloramAmaranthus retroflexus505.0
Galium aparine406.25
Wheat250-

Table 3: Example greenhouse bioassay data for a test compound compared to a commercial standard.

Experimental Workflow Diagram:

Greenhouse_Workflow Plant_Propagation Propagate Weed and Crop Species Application Spray Application (2-4 Leaf Stage) Plant_Propagation->Application Herbicide_Prep Formulate and Prepare Herbicide Solutions Herbicide_Prep->Application Incubation Greenhouse Incubation Application->Incubation Data_Collection Visual Assessment and Biomass Measurement Incubation->Data_Collection Analysis Dose-Response Analysis (Calculate GR50) Data_Collection->Analysis Evaluation Determine Herbicidal Spectrum and Selectivity Analysis->Evaluation

Caption: Workflow for a post-emergence greenhouse bioassay.

Section 4: Mode of Action Confirmation

While the 6-aryl-picolinic acid scaffold is known to act as a synthetic auxin, it is crucial to confirm the mode of action for novel analogs. This can be achieved through a combination of physiological, biochemical, and molecular techniques. A key initial step is to demonstrate that the herbicidal activity is dependent on the known auxin signaling pathway.

Protocol 4.1: Validating Auxin-Dependent Activity using Arabidopsis thaliana Mutants

This protocol utilizes Arabidopsis thaliana mutants with defects in the auxin signaling pathway to confirm that the herbicidal activity of a test compound is mediated through this pathway.

Rationale: If a compound acts as a synthetic auxin, its herbicidal effect should be reduced or eliminated in plants with mutations in key components of the auxin perception or signaling cascade, such as the TIR1/AFB receptors.

Materials:

  • Wild-type Arabidopsis thaliana seeds (e.g., Col-0).

  • Seeds of an Arabidopsis thaliana mutant line with reduced auxin sensitivity (e.g., tir1-1 afb2-3 afb3-4 triple mutant).

  • Materials for the Arabidopsis thaliana root growth inhibition assay (as in Protocol 2.1).

Step-by-Step Procedure:

  • Assay Setup: Conduct the Arabidopsis thaliana root growth inhibition assay as described in Protocol 2.1, with the following modification: include both wild-type and the auxin-insensitive mutant line in the assay.

  • Treatment: Treat both genotypes with a range of concentrations of the test compound and a known auxin herbicide (e.g., picloram) as a positive control.

  • Data Collection and Analysis: After the incubation period, measure the root lengths and calculate the GR₅₀ values for the test compound and the positive control on both the wild-type and mutant lines.

  • Interpretation: A significant increase in the GR₅₀ value for the test compound in the mutant line compared to the wild-type (a rightward shift in the dose-response curve) provides strong evidence that its herbicidal activity is dependent on the TIR1/AFB-mediated auxin signaling pathway.

Data Presentation:

Genotype Compound GR₅₀ (µM) Resistance Factor (Mutant GR₅₀ / WT GR₅₀)
Wild-Type (Col-0)Compound 10.15-
tir1/afb mutantCompound 15.838.7
Wild-Type (Col-0)Picloram0.52-
tir1/afb mutantPicloram25.148.3

Table 4: Example data confirming auxin-dependent activity using Arabidopsis thaliana mutants.

Logical Relationship Diagram:

MOA_Logic cluster_WT In Wild-Type cluster_Mutant In Mutant Compound Test Compound TIR1_AFB TIR1/AFB Receptors Compound->TIR1_AFB Binds to Signaling Auxin Signaling Cascade TIR1_AFB->Signaling Initiates Growth_Inhibition Root Growth Inhibition Signaling->Growth_Inhibition Leads to WT Wild-Type Arabidopsis WT->TIR1_AFB Mutant tir1/afb Mutant (Defective Receptors) Mutant->TIR1_AFB Binding Impaired

Caption: Logical diagram illustrating the confirmation of an auxin mode of action.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the systematic discovery and initial development of novel herbicides based on the 6-aryl-picolinic acid scaffold. By integrating rational chemical synthesis with high-throughput in vitro screening and confirmatory whole-plant bioassays, researchers can efficiently identify and advance lead candidates with potent herbicidal activity. The principles of causality, self-validation, and authoritative grounding are embedded within these methodologies to ensure the generation of high-quality, reproducible data. Further characterization of promising lead compounds, including detailed toxicological and environmental fate studies, will be necessary for their progression towards commercial development.

References

Application Notes and Protocols for the Synthesis of 6-Aryl-Picolinic Acids via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-aryl-picolinic acid scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between a 6-halopicolinate derivative and an arylboronic acid.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for synthesizing 6-aryl-picolinic acids. It delves into the mechanistic rationale behind the experimental choices, offers a detailed, step-by-step procedure, and discusses critical parameters for reaction optimization.

Introduction: The Strategic Importance of 6-Aryl-Picolinic Acids

6-Aryl-picolinic acids and their derivatives are a class of compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. For instance, they form the core structure of certain herbicides.[1][2][4] The ability to readily synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling has emerged as the premier method for forging the key aryl-pyridine bond in these molecules. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[3]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the 6-halopicolinate to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.[3]

  • Reductive Elimination: The two organic ligands on the palladium center couple to form the desired 6-aryl-picolinate product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded]; A [label="Pd(0)Ln", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Addition", pos="2,2.5!", shape=plaintext, fontcolor="#5F6368"]; C [label="Ar-Pd(II)Ln-X", pos="4,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", pos="4,1.25!", shape=plaintext, fontcolor="#5F6368"]; E [label="Ar-Pd(II)Ln-Ar'", pos="4,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive Elimination", pos="2,0!", shape=plaintext, fontcolor="#5F6368"]; G [label="Ar-Ar'", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="R-X", pos="2,3.5!", shape=plaintext, fontcolor="#EA4335"]; I [label="R'-B(OH)2 + Base", pos="6,1.25!", shape=plaintext, fontcolor="#4285F4"];

A -> C [label="", arrowhead=normal, color="#EA4335"]; C -> E [label="", arrowhead=normal, color="#4285F4"]; E -> G [label="", arrowhead=normal, color="#34A853"]; E -> A [label="", arrowhead=normal, color="#FBBC05"]; H -> B [style=invis]; I -> D [style=invis]; } Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Strategy: The Importance of Protecting Groups

A critical consideration for the synthesis of 6-aryl-picolinic acids is the presence of the acidic proton of the carboxylic acid. This functional group can interfere with the Suzuki coupling in several ways, including reacting with the base or coordinating to the palladium catalyst, thereby inhibiting its activity. To circumvent these issues, a protection strategy is highly recommended. The most common and practical approach is the esterification of the picolinic acid prior to the coupling reaction. Methyl or ethyl esters are frequently employed due to their ease of formation and subsequent removal under mild conditions.

The overall synthetic workflow can be summarized as follows:

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="6-Halopicolinic Acid"]; B [label="Esterification"]; C [label="6-Halopicolinate Ester"]; D [label="Suzuki Coupling"]; E [label="6-Aryl-picolinate Ester"]; F [label="Hydrolysis"]; G [label="6-Aryl-picolinic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#EA4335"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; } Synthetic workflow for 6-aryl-picolinic acids.

Detailed Experimental Protocols

Protocol 1: Esterification of 6-Chloropicolinic Acid

This protocol describes the formation of methyl 6-chloropicolinate, a key intermediate for the Suzuki coupling.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
6-Chloropicolinic acid4684-94-0157.55 g/mol 10.0 g (63.5 mmol)
Methanol67-56-132.04 g/mol 150 mL
Sulfuric acid (conc.)7664-93-998.08 g/mol 3.0 mL
Sodium bicarbonate144-55-884.01 g/mol As needed
Anhydrous MgSO₄7487-88-9120.37 g/mol As needed
Ethyl acetate141-78-688.11 g/mol As needed
Hexanes110-54-386.18 g/mol As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropicolinic acid (10.0 g, 63.5 mmol) and methanol (150 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (3.0 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl 6-chloropicolinate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 6-Chloropicolinate

This protocol details the cross-coupling of methyl 6-chloropicolinate with an arylboronic acid.

Materials:

Reagent/SolventCAS NumberMolecular WeightMolar Eq.
Methyl 6-chloropicolinate6636-55-1171.58 g/mol 1.0
Arylboronic acidVariesVaries1.2
Pd(dppf)Cl₂72287-26-4731.70 g/mol 0.03
Sodium carbonate (Na₂CO₃)497-19-8105.99 g/mol 2.0
1,4-Dioxane123-91-188.11 g/mol -
Water7732-18-518.02 g/mol -

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-chloropicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 6-aryl-picolinate by flash column chromatography on silica gel.

Protocol 3: Hydrolysis of Methyl 6-Aryl-picolinate

This final step deprotects the carboxylic acid to yield the target 6-aryl-picolinic acid.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Methyl 6-aryl-picolinateVariesVaries1.0 eq
Lithium hydroxide (LiOH)1310-65-223.95 g/mol 2.0-3.0 eq
Tetrahydrofuran (THF)109-99-972.11 g/mol -
Water7732-18-518.02 g/mol -
Hydrochloric acid (1M)7647-01-036.46 g/mol As needed

Procedure:

  • Dissolve the methyl 6-aryl-picolinate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to approximately pH 3-4 with 1M HCl. A precipitate of the 6-aryl-picolinic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Key Parameters and Optimization

The success of the Suzuki coupling for the synthesis of 6-aryl-picolinic acids is dependent on several key parameters:

ParameterRecommended OptionsRationale and Considerations
Halide 6-chloro or 6-bromopicolinateBromides are generally more reactive than chlorides, but chlorides are often more cost-effective.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald-type catalystsThe choice of catalyst and ligand is crucial. For electron-deficient pyridines, electron-rich and bulky phosphine ligands often give better results.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Dioxane/water, Toluene/water, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and highly adaptable method for the synthesis of 6-aryl-picolinic acids. By employing a straightforward ester protection strategy, researchers can efficiently construct a diverse array of these valuable compounds. The protocols outlined in this guide, coupled with an understanding of the key reaction parameters, will empower scientists in the fields of drug discovery and materials science to accelerate their research and development efforts.

References

Application Notes and Protocols for the Purification of 6-(3-Nitrophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the purification of 6-(3-Nitrophenyl)picolinic acid, a key intermediate in various pharmaceutical and materials science applications. The protocols outlined below are designed to ensure high purity, which is critical for subsequent synthetic steps and for achieving desired biological activity or material properties. This document emphasizes the underlying chemical principles of each technique, offering a robust framework for adapting and troubleshooting these methods.

Introduction: The Imperative for Purity

The presence of impurities in a synthetic intermediate like this compound can have profound consequences, leading to unwanted side reactions, reduced yields in subsequent steps, and altered pharmacological profiles of the final active pharmaceutical ingredient (API). Potential impurities may include unreacted starting materials, byproducts from the synthetic route (such as isomers or over-nitrated species), and degradation products. Therefore, rigorous purification is a non-negotiable aspect of the synthetic workflow.

The purification strategy for this compound leverages its key structural features: a carboxylic acid group, a pyridine ring, and a nitrophenyl moiety. These functional groups dictate its solubility, acidity, and chromatographic behavior, which are exploited in the following purification techniques.

Physicochemical Properties: A Foundation for Purification

Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structural components.

PropertyEstimated Value/CharacteristicRationale and Impact on Purification
Molecular Formula C₁₂H₈N₂O₄[1]Confirms the elemental composition.
Molecular Weight 244.21 g/mol [1]Essential for stoichiometric calculations.
Appearance Likely a white to off-white or pale yellow solid.The nitrophenyl group can impart color.
pKa Estimated to be around 3-4.The carboxylic acid proton is acidic, making the compound suitable for acid-base extraction. The pyridine nitrogen is weakly basic.
Solubility Sparingly soluble in water, soluble in many organic solvents like ethanol, methanol, ethyl acetate, and acetone.[2][3]Crucial for selecting appropriate recrystallization and chromatography solvents. Solubility is expected to increase in basic aqueous solutions due to salt formation.
Melting Point Expected to be a relatively high-melting solid.A sharp melting point range is a good indicator of purity.

Purification Strategies: A Multi-Pronged Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the nature and quantity of the impurities present in the crude product.

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE To remove basic and neutral impurities Recryst Recrystallization ABE->Recryst To remove closely related acidic impurities CC Column Chromatography ABE->CC Alternative to Recrystallization Recryst->CC For very high purity or difficult separations Pure Pure Product Recryst->Pure CC->Pure

Caption: A general workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Acid-Base Extraction

Principle: This technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents as a function of pH.[4][5] this compound, being a carboxylic acid, can be deprotonated by a weak base to form a water-soluble carboxylate salt, allowing for its separation from neutral and basic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous phase should be roughly equal to the organic phase.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as the sodium salt), while neutral impurities will remain in the organic layer.

  • Layer Separation: Drain the lower organic layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acidic product.

  • Combine Aqueous Layers: Combine all the aqueous extracts in a clean beaker or flask.

  • Acidification: Cool the combined aqueous solution in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2-3), as indicated by pH paper. The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Causality Behind Choices:

  • Sodium Bicarbonate: A weak base like NaHCO₃ is used to selectively deprotonate the carboxylic acid without reacting with any less acidic phenolic impurities that might be present.[5]

  • Ice Bath during Acidification: The neutralization of a base with an acid is an exothermic reaction. Cooling prevents a significant temperature increase which could affect the solubility of the product and potentially lead to the formation of smaller, less pure crystals.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[6][7] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.[8]

Step-by-Step Protocol:

  • Solvent Selection: The choice of solvent is critical. Based on the polarity of this compound, suitable solvents could be ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or acetic acid/water. Test the solubility of a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Causality Behind Choices:

  • Minimal Hot Solvent: Using the minimum amount of hot solvent to dissolve the compound ensures that the solution is saturated, which is necessary for crystallization to occur upon cooling.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the selective crystallization of the desired compound.

Protocol 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[9] For this compound, normal-phase chromatography using silica gel is a suitable method.

Step-by-Step Protocol:

  • Stationary Phase and Column Packing: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A typical eluent system for a polar compound like this compound on silica gel would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Causality Behind Choices:

  • Silica Gel: Silica gel is a polar stationary phase that will interact more strongly with polar compounds.

  • Eluent System: The choice of eluent is crucial for achieving good separation. A less polar eluent will move less polar compounds down the column faster, while a more polar eluent is required to move more polar compounds. For this compound, a gradient of increasing polarity is likely to be effective.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of techniques should be used for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a highly sensitive and quantitative technique for purity assessment.[10] For this compound, a reversed-phase HPLC method is recommended.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 305 nm (for the nitro group)
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or Acetonitrile

Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities.

  • ¹H NMR: The presence of unexpected signals or incorrect integration ratios can indicate the presence of impurities.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional signals suggest impurities.

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Melting Point Analysis

A pure crystalline solid will have a sharp and well-defined melting point range. Impurities tend to depress and broaden the melting point range.

Conclusion

The successful purification of this compound is a critical step in its utilization for research and development. The choice of purification technique will depend on the specific impurities present and the desired final purity. A systematic approach, beginning with acid-base extraction to remove gross impurities, followed by recrystallization or column chromatography for fine purification, and finally, rigorous purity assessment by HPLC and NMR, will ensure a high-quality product suitable for the most demanding applications.

References

Application Notes and Protocols: Leveraging 6-(3-Nitrophenyl)picolinic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Arylpicolinic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, forming the core of a significant number of FDA-approved drugs.[1] Among its many derivatives, 6-aryl-picolinic acids have emerged as particularly valuable building blocks for the synthesis of complex, bioactive heterocycles.[2] The strategic placement of the carboxylic acid at the 2-position and an aryl group at the 6-position provides a versatile platform for constructing fused ring systems with diverse pharmacological activities.

This application note focuses on a key representative of this class, 6-(3-nitrophenyl)picolinic acid , and its utility in the synthesis of potent bioactive heterocycles, with a particular emphasis on the construction of pyrido[2,3-d]pyrimidinone cores. These fused heterocyclic systems are of significant interest as they are structurally analogous to purines and have been successfully developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][4]

The presence of the 3-nitrophenyl group is a key design element. The nitro group serves as a latent amino group, which, after reduction, becomes a key nucleophile for intramolecular cyclization reactions. This two-stage approach allows for the controlled and efficient assembly of the desired heterocyclic scaffold.

Core Synthetic Strategy: From Nitro Precursor to Fused Heterocycle

The overarching strategy for utilizing this compound involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro functionality is selectively reduced to an amine, yielding 6-(3-aminophenyl)picolinic acid. This transformation is crucial as it unmasks the nucleophilic amino group required for the subsequent cyclization.

  • Intramolecular Cyclization: The resulting 6-(3-aminophenyl)picolinic acid undergoes an intramolecular cyclization to form the desired fused heterocyclic system. In this application note, we will focus on the synthesis of a pyrido[2,3-d]pyrimidin-5-one scaffold, a key core in many kinase inhibitors.

This strategic approach is depicted in the workflow diagram below:

G start This compound reduction Reduction of Nitro Group start->reduction e.g., Fe/NH4Cl intermediate 6-(3-Aminophenyl)picolinic Acid reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization e.g., Formic Acid product Bioactive Heterocycle (e.g., Pyrido[2,3-d]pyrimidin-5-one) cyclization->product

Caption: General workflow for the synthesis of bioactive heterocycles from this compound.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrido[2,3-d]pyrimidin-5-one from this compound. These protocols are based on established synthetic transformations and principles of organic chemistry.[5]

Protocol 1: Synthesis of 6-(3-Aminophenyl)picolinic Acid

Rationale: The selective reduction of the aromatic nitro group in the presence of a carboxylic acid and a pyridine ring is a common transformation. Several methods can be employed, with iron powder in the presence of an ammonium chloride solution being a cost-effective and efficient choice for its high chemoselectivity.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, carefully add 1M HCl to adjust the pH to approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(3-aminophenyl)picolinic acid. The product can be further purified by recrystallization if necessary.

Data Presentation:

Starting MaterialReagentsSolventTime (h)Yield (%)
This compoundFe, NH₄ClEtOH/H₂O385-95
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-5-one Derivative

Rationale: The intramolecular cyclization of 6-(3-aminophenyl)picolinic acid to form the pyrido[2,3-d]pyrimidin-5-one core can be achieved by reacting it with a one-carbon synthon. Formic acid is a readily available and effective reagent for this transformation, acting as both the source of the additional carbon atom and the dehydrating agent to facilitate the cyclization.

Materials:

  • 6-(3-Aminophenyl)picolinic acid

  • Formic acid (HCOOH), >95%

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-(3-aminophenyl)picolinic acid (1.0 eq) in formic acid (10-20 volumes).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired pyrido[2,3-d]pyrimidin-5-one derivative.

Data Presentation:

Starting MaterialReagentSolventTime (h)Yield (%)
6-(3-Aminophenyl)picolinic acidHCOOHHCOOH575-85

Mechanistic Insights: The Reductive Cyclization Pathway

The transformation of this compound into a pyrido[2,3-d]pyrimidin-5-one is a powerful example of how a latent functional group can be strategically employed in heterocyclic synthesis. The proposed mechanism for the cyclization step is as follows:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 6-(3-Aminophenyl)picolinic Acid C N-Formyl Intermediate A->C Acylation B Formic Acid (HCOOH) D N-Formyl Intermediate E Cyclized Intermediate D->E Nucleophilic attack of pyridine N on amide carbonyl F Cyclized Intermediate G Pyrido[2,3-d]pyrimidin-5-one F->G Elimination of H2O

Caption: Proposed mechanism for the formation of the pyrido[2,3-d]pyrimidin-5-one core.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrido[2,3-d]pyrimidinone scaffold synthesized from this compound is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The synthesized pyrido[2,3-d]pyrimidinone can be further functionalized at various positions to optimize its binding affinity and selectivity for a specific kinase target. For example, the remaining positions on the phenyl ring and the pyrimidinone ring can be modified using standard cross-coupling and substitution reactions to explore structure-activity relationships (SAR).

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrido[2,3-d]pyrimidinone-based kinase inhibitor might act to block downstream signaling and inhibit cell proliferation.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Pyrido[2,3-d]pyrimidin-5-one Inhibitor Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrido[2,3-d]pyrimidin-5-one derivative.

Conclusion

This compound is a versatile and strategically important starting material for the synthesis of bioactive heterocycles. The protocols and strategies outlined in this application note demonstrate a robust pathway to access the medicinally relevant pyrido[2,3-d]pyrimidin-5-one scaffold. The inherent chemical logic of using a latent amino group for a key cyclization step provides an efficient and controlled method for constructing complex molecular architectures. This approach offers significant potential for researchers in drug discovery and development to generate novel kinase inhibitors and other therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-Nitrophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-(3-Nitrophenyl)picolinic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental issues, grounded in mechanistic principles and field-proven experience.

The most common and versatile route to this molecule involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinic acid derivative and 3-nitrophenylboronic acid, followed by ester hydrolysis if applicable. Our guide will focus on the challenges inherent in this pathway.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction

This section addresses the most critical step in the synthesis: the formation of the C-C bond between the pyridine and nitrophenyl rings. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition make this a non-trivial transformation.

Q1: My Suzuki coupling reaction shows no or very low conversion. What are the primary causes and how do I fix them?

A1: Failure to initiate or achieve significant conversion in a Suzuki coupling, especially with heteroaryl chlorides, is a frequent issue. The problem can almost always be traced back to one of five key areas: the catalyst system, the base, the reactants, or the reaction conditions.

1. Inactive Catalyst System:

  • The Cause: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form from the Pd(II) precatalyst or is deactivated, the reaction will stall. Aryl chlorides are notoriously less reactive than bromides or iodides, requiring a highly active catalyst for the initial oxidative addition step.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this challenging substrate.

  • The Solution: Employ electron-rich, bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps.[3] Ensure both the palladium source and the ligand are of high purity and have been stored properly.

2. Inappropriate Base Selection or Quality:

  • The Cause: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][4] If the base is too weak, insoluble in the reaction medium, or simply old and hydrated (e.g., K₂CO₃), it cannot efficiently form the reactive boronate species.

  • The Solution: For challenging couplings with aryl chlorides, stronger bases are often necessary. Potassium phosphate (K₃PO₄) is an excellent choice. It's crucial that the base is a fine, anhydrous powder to maximize its surface area and reactivity.

3. Oxygen Contamination:

  • The Cause: The active Pd(0) catalyst is highly sensitive to oxidation and can be irreversibly converted to inactive Pd(II) oxides in the presence of oxygen.[3]

  • The Solution: Rigorous degassing of the solvent and reaction mixture is non-negotiable. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or, for more sensitive systems, by performing at least three freeze-pump-thaw cycles.[3]

4. Insufficient Temperature:

  • The Cause: The oxidative addition of an aryl chloride to a palladium center has a higher activation energy than for corresponding bromides or iodides.[2][3]

  • The Solution: These reactions typically require elevated temperatures, often in the range of 80-110 °C, to proceed at a practical rate. If you are running the reaction at a lower temperature, a gradual increase may be all that is needed.

5. Poor Reactant Quality:

  • The Cause: Impurities in the 6-chloropicolinate starting material can inhibit the catalyst. More commonly, the 3-nitrophenylboronic acid may have partially degraded to boric acid and 3,3'-dinitrobiphenyl through protodeboronation or homocoupling upon storage.

  • The Solution: Use freshly purchased or recrystallized starting materials. Confirm the purity of the boronic acid by NMR before use.

Troubleshooting Workflow: Low Conversion

start Low or No Conversion catalyst 1. Check Catalyst System - Is ligand appropriate for Ar-Cl? (e.g., SPhos, XPhos) - Is Pd source fresh? start->catalyst degas 2. Review Degassing Protocol - Was solvent sparged? - Freeze-Pump-Thaw? catalyst->degas If OK base 3. Evaluate Base - Is it strong enough? (K3PO4) - Is it anhydrous and powdered? degas->base If OK temp 4. Increase Temperature - Are you at 80-110 °C? base->temp If OK reactants 5. Verify Reactant Quality - Purity of Ar-Cl? - Fresh boronic acid? temp->reactants If OK success Reaction Proceeds reactants->success If OK cluster_0 Catalytic Cycle cluster_1 Reactants OA Oxidative Addition PdII_A Ar¹-Pd(II)L₂-X OA->PdII_A RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar¹-Ar² T Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² T->PdII_B Pd0->OA Ar¹-X PdII_A->T Ar²-B(OR)₃⁻ (from Base + Ar²-B(OH)₂) PdII_B->RE Ar1X Ar¹-X = Methyl 6-chloropicolinate Ar2B Ar²-B(OH)₂ = 3-Nitrophenylboronic acid

References

optimizing reaction conditions for the synthesis of 6-aryl-picolinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-aryl-picolinic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

The synthesis of 6-aryl-picolinic acids typically follows a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halo-picolinate ester with an arylboronic acid, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. While powerful, this sequence presents unique challenges, particularly during the cross-coupling step involving the electron-deficient pyridine ring.

Experimental Workflow Overview

The overall synthetic pathway is summarized below. Each stage presents distinct challenges that will be addressed in the subsequent FAQ and Troubleshooting sections.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis start Reactants: - 6-Halo-Picolinate Ester - Arylboronic Acid reaction1 Pd-Catalyzed Cross-Coupling start->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 intermediate Crude 6-Aryl-Picolinate Ester workup1->intermediate reaction2 Base-Mediated Hydrolysis (e.g., LiOH) intermediate->reaction2 workup2 Acidification & Purification reaction2->workup2 product Final Product: 6-Aryl-Picolinic Acid workup2->product

Caption: General two-step workflow for the synthesis of 6-aryl-picolinic acids.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction

This cross-coupling is often the most challenging step. Success hinges on a carefully optimized catalytic system capable of overcoming the inherent difficulties of using electron-deficient heteroaryl halides.

Q1: My Suzuki reaction shows no conversion. Where should I start troubleshooting?

A1: Zero conversion typically points to a fundamental issue with the catalytic cycle. Here is a checklist of critical factors:

  • Catalyst Inactivity: The active Pd(0) species is crucial. Its absence or deactivation is a primary suspect.

    • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents and the reaction vessel have been rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]

    • Inadequate Ligand: 6-chloropicolinates are challenging substrates due to the strong C-Cl bond and the electron-deficient nature of the pyridine ring.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use specialized, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[1][2][3][4]

  • Improper Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[5][6] If the base is too weak, insoluble, or degraded, the cycle will stall. For challenging aryl chlorides, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1]

  • Low Temperature: The oxidative addition of an aryl chloride to the palladium center is the rate-determining step and has a high activation energy.[1] These reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed efficiently.[1][7]

Q2: The reaction is sluggish with very low yield. What are the most common side reactions and how can I mitigate them?

A2: Low yields, despite some product formation, suggest either suboptimal conditions or competing side reactions.

  • Protodeboronation of the Boronic Acid: This is a very common side reaction where the boronic acid reacts with trace water or other protic sources to revert to the corresponding arene, effectively removing it from the catalytic cycle.[8] Pyridine-based boronic acids are particularly susceptible to this issue.[8][9]

    • Mitigation: Use anhydrous solvents and reagents where possible. A moderately strong base like K₂CO₃ can sometimes be less aggressive than stronger bases that may generate more water.[10] Using boronate esters (e.g., pinacol esters) instead of boronic acids can also increase stability.

  • Homocoupling of the Boronic Acid (Glaser Coupling): This results in a biaryl byproduct derived from the boronic acid. It is often promoted by the presence of oxygen. Rigorous degassing is the best preventative measure. Using a slight excess of the boronic acid can be a strategy, but minimizing homocoupling is preferable.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monodentate ligands) to maintain a stable catalytic species.

Q3: Why is the coupling of 2-halopyridines (or picolinates) known to be so difficult?

A3: This is often referred to as the "2-Pyridyl Problem".[8] The nitrogen atom at the 2-position creates several challenges:

  • Lewis Basicity: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center.[11] This coordination can inhibit the desired catalytic activity by occupying a coordination site or altering the electronic properties of the metal. Using a 2-chloropyridine derivative can make the nitrogen less Lewis basic and reduce this inhibitory binding.[11]

  • Boronic Acid Instability: 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, making them poor coupling partners.[8] While in this synthesis the pyridine is the halide partner, the electronic effects that cause this instability are still relevant to the overall reactivity of the system.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which makes the oxidative addition step of the C-X bond into the Pd(0) center more difficult compared to electron-rich aryl halides.

To overcome these issues, highly active catalyst systems with specific ligands that are both bulky and strongly electron-donating are essential.[2][3][7] These ligands accelerate the rate-limiting oxidative addition and promote the reductive elimination step.[1]

G Pd0 Pd(0)L₂ (Active Catalyst) ArX 6-Halo-Picolinate (Ar-X) Pd0->ArX Pd_cycle_1 Ar-Pd(II)-(X)L₂ Pd_cycle_2 Ar-Pd(II)-(Ar')L₂ Pd_cycle_1->Pd_cycle_2 Transmetalation Pd_cycle_2->Pd0 Reductive Elimination Product Ar-Ar' (Product) Pd_cycle_2->Product ArX->Pd_cycle_1 Oxidative Addition ArBOH Arylboronic Acid (Ar'-B(OH)₂) Borate Activated Borate [Ar'-B(OH)₃]⁻ ArBOH->Borate Activation Base Base (e.g., K₃PO₄) Base->Borate Borate->Pd_cycle_1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimization of Suzuki Coupling Parameters

The following tables provide starting points for reaction optimization.

Table 1: Recommended Palladium Catalyst & Ligand Systems

Palladium PrecursorLigandMolar Ratio (Pd:Ligand)Key Advantages & Comments
Pd₂(dba)₃SPhos1:2.2Excellent for challenging aryl chlorides; high activity.[2]
Pd(OAc)₂RuPhos1:2Very active for heteroaryl couplings; good functional group tolerance.
PdCl₂(dppf)(pre-complexed)1:1A robust, common pre-catalyst, but may require higher temperatures or longer reaction times.
Pd(PPh₃)₄(pre-complexed)1:1Generally not recommended for aryl chlorides; often results in low to no yield.[10]

Table 2: Common Base and Solvent Combinations

BaseSolvent(s)Temperature (°C)Notes
K₃PO₄1,4-Dioxane, Toluene, or n-Butanol80 - 110A strong, effective base for aryl chlorides. May require a small amount of water to aid solubility and activity.[7]
K₂CO₃DME/H₂O or Dioxane/H₂O (4:1)85 - 100A milder base, can sometimes reduce protodeboronation. Often used in aqueous systems.[10][12]
Cs₂CO₃Dioxane or Toluene80 - 110A very strong and soluble base, often gives high yields but is more expensive.

Part 2: Troubleshooting the Ester Hydrolysis Step

Hydrolysis of the picolinate ester is typically more reliable than the coupling, but can still present challenges.

Q4: What are the recommended conditions for hydrolyzing the 6-aryl-picolinate ester?

A4: Saponification using a strong base is the standard method. Lithium hydroxide (LiOH) is particularly effective and widely used.[13][14]

  • Standard Protocol: The crude ester is dissolved in a mixture of a water-miscible organic solvent like tetrahydrofuran (THF), methanol (MeOH), or dioxane, and an aqueous solution of LiOH (typically 1.1 to 3 equivalents) is added.[14][15] The reaction is stirred at room temperature until completion, which can take anywhere from a few hours to overnight.

  • Benefits of LiOH: LiOH is often preferred because it can offer selectivity advantages and the resulting lithium carboxylate salts sometimes have better solubility properties.[13][16]

Q5: My hydrolysis reaction is very slow or stalls. How can I fix this?

A5: Incomplete hydrolysis is usually due to solubility issues or insufficient base.

  • Improve Solubility: If your 6-aryl-picolinate ester is very hydrophobic, it may not be sufficiently soluble in the aqueous/organic mixture for the reaction to proceed efficiently. Increase the proportion of the organic co-solvent (THF or dioxane) or gently warm the reaction mixture (e.g., to 40-50 °C) to improve solubility and reaction rate.

  • Increase Base Equivalents: Ensure you are using a sufficient excess of the base. If the starting ester contained acidic impurities, they may have consumed some of the base. Add another equivalent of LiOH and continue to monitor the reaction.

  • Check Base Quality: Ensure your LiOH is not old or contaminated, as it can react with atmospheric CO₂ to form lithium carbonate, reducing its effective concentration.

Q6: Is there a risk of decarboxylation of the picolinic acid product?

A6: Yes, this is a known potential side reaction for picolinic acids, though it typically requires heat.[17][18] The carboxyl group at the α-position to the pyridine nitrogen can be thermally labile.[19][20]

  • Risk Factors: The risk increases significantly with high temperatures, especially under acidic conditions.

  • Prevention:

    • Avoid Excessive Heat: Perform the hydrolysis at or near room temperature if possible. During the workup, when acidifying to precipitate the product, do so in an ice bath to dissipate any heat from neutralization.

    • Prompt Extraction: After acidification, promptly extract the carboxylic acid product into an organic solvent to minimize its time in a hot, acidic aqueous environment.

    • Careful Distillation: When removing solvents, use a rotary evaporator at moderate temperatures. Avoid distilling to complete dryness at high heat.

Part 3: General Protocols and Purification

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 6-halo-picolinate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).[1]

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is often carried forward without further purification.

General Experimental Protocol: Ester Hydrolysis
  • Dissolution: Dissolve the crude 6-aryl-picolinate ester from the previous step in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Base Addition: Add an aqueous solution of LiOH·H₂O (1.5-2.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Solvent Removal: Remove the organic solvents via rotary evaporation.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is ~3-4, at which point the carboxylic acid should precipitate.

  • Isolation: Isolate the solid product by vacuum filtration, washing with cold water. Alternatively, if it does not precipitate, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic extracts can be dried over Na₂SO₄, filtered, and concentrated. The final product can be further purified by recrystallization or column chromatography if necessary.[21]

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions for Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with picolinic acid derivatives. The unique electronic and chelating properties of these substrates present distinct challenges compared to simpler aryl systems. This document provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the troubleshooting steps.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis & Resolution

This section addresses the most common issues encountered during the Suzuki coupling of picolinic acid derivatives.

Q1: I'm observing very low or no conversion of my starting materials. What are the first critical parameters to investigate?

A1: Failure to achieve conversion in a Suzuki reaction, especially with a challenging substrate like picolinic acid, typically points to a breakdown in one of the core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] Here’s a systematic approach to diagnosis:

  • Catalyst Activity and Inhibition: The nitrogen atom of the pyridine ring and the adjacent carboxylate group can act as strong ligands, chelating to the palladium center and deactivating the catalyst.[3]

    • Expert Insight: This is the most probable cause of failure with picolinic acid substrates. The bidentate chelation to the palladium(II) intermediate can prevent the transmetalation or reductive elimination steps.

    • Solution: Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4][5] These ligands create steric hindrance around the metal center, which can disfavor unproductive chelation by the substrate, while their electron-donating nature promotes the rate-limiting oxidative addition and reductive elimination steps.[4][6]

  • Base Selection and Strength: The base is critical for activating the boronic acid to facilitate transmetalation.[7][8] However, a base that is too strong or too nucleophilic can lead to unwanted side reactions or degradation.

    • Solution: An inorganic base is generally preferred over organic amines.[9] Potassium phosphate (K₃PO₄) is an excellent starting point as it is strong enough for transmetalation but generally non-nucleophilic.[4] If your molecule contains base-sensitive groups (like esters), a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) should be tested.[10]

  • Solvent and Degassing: Oxygen can oxidize the Pd(0) active catalyst and lead to the homocoupling of boronic acids.[4][11]

    • Solution: Ensure your solvent is rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or three freeze-pump-thaw cycles. Common solvent systems include mixtures of an organic solvent (like Dioxane, Toluene, or DMF) with water to help solubilize the inorganic base.[2][12]

  • Temperature: Insufficient thermal energy can lead to a stalled reaction, especially if steric hindrance is a factor.

    • Solution: If the reaction is clean but incomplete at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C.[13] Monitor for potential substrate decomposition.

Q2: My primary side product is the result of protodeboronation (the boronic acid is replaced by hydrogen). How can I prevent this?

A2: Protodeboronation is a common side reaction, particularly with electron-rich or heteroaryl boronic acids, and is often accelerated by strong bases and aqueous media.[4][11]

  • Causality: The C-B bond is cleaved by a proton source, which is often the aqueous solvent, especially under basic conditions that make the boronic acid more susceptible to this pathway.

  • Troubleshooting Strategies:

    • Switch to a Boronate Ester: Boronate esters, particularly pinacol esters (B(pin)), are significantly more stable towards protodeboronation than their corresponding boronic acids.[11][14][15] They often provide more reproducible results and can give higher yields in complex syntheses due to their stability and purity.[15] While they may react slower, the reduction in side products often compensates for this. Novel esters, like 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s], have shown even greater stability on silica gel and under alkaline conditions.[16]

    • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[4] Fluoride ions are particularly effective as they activate the boron for transmetalation without significantly increasing the basicity of the medium.[8]

    • Minimize Water: While some water is often necessary to dissolve the base, using the minimum amount required can help suppress this side reaction. Anhydrous conditions with a soluble base like CsF can be attempted, though solubility can become an issue.

Q3: I'm observing significant decarboxylation of my picolinic acid starting material. What conditions favor this, and how can I avoid it?

A3: The decarboxylation of α-picolinic acids is a known thermal process, often referred to as the Hammick reaction, which can occur under the heated conditions of a Suzuki coupling.[17]

  • Mechanism: Upon heating, picolinic acid can spontaneously decarboxylate to form a reactive intermediate. While this reactivity can be harnessed for other transformations, it is a detrimental side reaction in a standard Suzuki coupling. Decarboxylative couplings are a distinct class of reactions that typically require specific silver or copper mediators and oxidants, which are not standard Suzuki conditions.[18][19]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This is the most direct approach. Screen temperatures starting from 60-70 °C and only increase if necessary. Microwave-assisted protocols can sometimes promote coupling at lower bulk temperatures over shorter times.[12]

    • Protect the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester. Esters are far more thermally stable and do not undergo this decarboxylation pathway. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if required. Using a mild base like KF is recommended to prevent ester hydrolysis during the coupling reaction.[10]

    • Catalyst and Ligand Choice: A more active catalyst system (e.g., a Buchwald G3 precatalyst with a ligand like SPhos or XPhos) might allow the desired coupling to occur at a lower temperature, outcompeting the rate of thermal decarboxylation.

Q4: My main impurity is the homocoupling of my boronic acid (biaryl product). What causes this and how can it be minimized?

A4: Homocoupling of the organoboron reagent is typically caused by the presence of an oxidant, most commonly oxygen, which interferes with the palladium catalytic cycle.[4][11]

  • Causality: If the active Pd(0) catalyst is oxidized to Pd(II) by dissolved oxygen, it can then promote the coupling of two boronic acid molecules to regenerate Pd(0). This parasitic cycle consumes your nucleophile and reduces the yield of the desired cross-coupled product.[11]

  • Solutions:

    • Rigorous Degassing: This is non-negotiable. As mentioned in Q1, ensure all solvents (including water) and the reaction vessel are thoroughly purged of oxygen by sparging with an inert gas or using freeze-pump-thaw cycles.[20]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial, as it doesn't require an in situ reduction step where side reactions can occur. However, many modern Pd(II) precatalysts (e.g., palladacycles, Buchwald precatalysts) are designed for clean and efficient generation of the active Pd(0) species.[1][4]

    • Ligand Choice: Bulky ligands can sterically hinder the formation of the intermediate that leads to homocoupling.[20]

Section 2: Data Summaries & Recommended Protocols

Table 1: Recommended Starting Conditions for Picolinic Acid Suzuki Coupling
ParameterRecommendationRationale & Comments
Aryl Halide 1.0 equivReactivity: I > Br >> Cl. Chlorides are cheaper but require more active catalysts.[2][21]
Boronic Acid/Ester 1.2 - 1.5 equivA slight excess ensures complete consumption of the often more valuable halide partner.
Palladium Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2 mol %)Common and effective palladium sources.[7][22] Buchwald precatalysts (G3/G4) are excellent alternatives for difficult couplings.
Ligand XPhos, SPhos, or RuPhos (2-4 mol %)Bulky, electron-rich ligands are crucial to prevent catalyst inhibition and promote efficient coupling for heteroaromatic substrates.[4][5]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Strong, non-nucleophilic bases are effective.[4][7] Use K₂CO₃ or KF for base-sensitive substrates.[10]
Solvent Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (10:1)Biphasic systems are common.[2][7] Ensure the solvent is thoroughly degassed.
Temperature 80 - 100 °CStart lower to check for decarboxylation risk before increasing the temperature.
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is Catalyst Inhibition Likely? (Picolinic Acid Substrate) start->check_catalyst check_conditions Review Core Reaction Conditions check_catalyst->check_conditions No / Unsure use_bulky_ligand ACTION: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->use_bulky_ligand Yes check_base Is Base Appropriate? check_conditions->check_base check_side_reactions Analyze Crude Reaction for Side Products protodeboronation Protodeboronation Observed? check_side_reactions->protodeboronation end_node Optimized Reaction use_bulky_ligand->end_node check_temp Is Temperature Optimal? check_base->check_temp Yes adjust_base ACTION: Switch to K3PO4 or Cs2CO3. Use KF for sensitive groups. check_base->adjust_base No check_degassing Was Degassing Thorough? check_temp->check_degassing Yes adjust_temp ACTION: Increase temperature cautiously. Monitor for decomposition. check_temp->adjust_temp No check_degassing->check_side_reactions Yes degas_again ACTION: Re-run with rigorous degassing (sparge or freeze-pump-thaw). check_degassing->degas_again No adjust_base->end_node adjust_temp->end_node degas_again->end_node decarboxylation Decarboxylation Observed? protodeboronation->decarboxylation No use_ester ACTION: Use Boronate Ester (Bpin). Use milder base (KF). protodeboronation->use_ester Yes homocoupling Homocoupling Observed? decarboxylation->homocoupling No lower_temp ACTION: Lower reaction temperature. Protect COOH as an ester. decarboxylation->lower_temp Yes rigorous_degassing ACTION: Ensure rigorous exclusion of O2. homocoupling->rigorous_degassing Yes homocoupling->end_node No use_ester->end_node lower_temp->end_node rigorous_degassing->end_node

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Diagram 2: The Suzuki Catalytic Cycle & Picolinic Acid Interference

This diagram illustrates the key steps and highlights where picolinic acid derivatives can inhibit the process.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_interference Interference by Picolinic Acid pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->oa pd2_intermediate L₂Pd(II)(R¹)(X) pd0->pd2_intermediate Oxidative Addition oa->pd2_intermediate tm Transmetalation (R²-B(OR)₂⁻) pd2_intermediate->tm pd2_biaryl L₂Pd(II)(R¹)(R²) pd2_intermediate->pd2_biaryl Transmetalation tm->pd2_biaryl pd2_biaryl->pd0 Reductive Elimination re Reductive Elimination pd2_biaryl->re product R¹-R² pd2_biaryl->product re->product picolinic_acid Picolinic Acid Derivative chelation Chelate Formation (Catalyst Poisoning) picolinic_acid->chelation chelation->pd2_intermediate Inhibition

References

Technical Support Center: Synthesis of Nitrophenyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrophenyl-substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. The information provided is based on established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.

I. Troubleshooting Guide: Common Side Reactions & Undesired Products

This section addresses specific problems you may encounter during the synthesis of nitrophenyl-substituted pyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Issue 1: Hantzsch Dihydropyridine Synthesis

Question: I am attempting to synthesize a 4-(2-nitrophenyl)-1,4-dihydropyridine using the Hantzsch reaction with 2-nitrobenzaldehyde, but I am observing multiple unexpected products in my crude mixture, leading to low yields of the desired product. What could be the cause, and how can I resolve this?

Answer:

Root Cause Analysis: The Hantzsch synthesis, while a robust method for creating dihydropyridines, can be complicated by the reactivity of certain starting materials, particularly ortho-nitrobenzaldehydes.[1][2] The primary issue often stems from intramolecular side reactions involving the nitro group.

When 2-nitrobenzaldehyde is reacted with a β-ketoester (like ethyl acetoacetate) and a nitrogen source (like ammonia), you can expect the formation of the standard 1,4-dihydropyridine and its 1,2-dihydropyridine isomer. However, the proximity of the nitro group to the dihydropyridine ring facilitates an in-situ oxidation-reduction reaction, leading to the formation of tricyclic compounds.[1][2] Further rearrangements can even lead to indole or quinoline derivatives, especially under acidic workup conditions or during subsequent reduction attempts.[1][2]

Troubleshooting & Recommended Protocols:

  • Strict Temperature Control: The formation of these side products is often exacerbated by high temperatures. Maintain a gentle reflux and monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials are consumed.

  • Choice of Nitrogen Source: While ammonia is standard, consider using ammonium acetate. It can sometimes offer better control over the reaction pH and reduce the formation of certain byproducts.[3]

  • Modified Workup Procedure: Avoid strongly acidic conditions during the workup, as this can promote rearrangements of the dihydropyridine products.[1][2] A neutral or slightly basic workup is preferable.

  • Purification Strategy: Careful column chromatography is essential to separate the desired dihydropyridine from its isomers and the tricyclic byproducts. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is often effective.

Issue 2: Kröhnke Pyridine Synthesis

Question: In my Kröhnke synthesis of a 2,4,6-trisubstituted pyridine with a nitrophenyl group, I'm getting a complex mixture and the yield of my target compound is poor. How can I optimize this reaction?

Answer:

Root Cause Analysis: The Kröhnke synthesis is a powerful method for preparing highly functionalized pyridines.[4][5][6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5][6][7] The mechanism proceeds through a Michael addition followed by cyclization and aromatization.[4][5] Side reactions can arise from several sources:

  • Self-condensation: The α,β-unsaturated carbonyl or the ketone precursor can undergo self-condensation under the reaction conditions.

  • Incomplete Cyclization/Aromatization: The 1,5-dicarbonyl intermediate may not efficiently cyclize and dehydrate, leading to a mixture of intermediates.

  • Reactivity of the Nitro Group: The strongly electron-withdrawing nitro group can influence the reactivity of the aromatic rings and potentially participate in side reactions, although this is less common than in the Hantzsch synthesis.

Troubleshooting & Recommended Protocols:

  • Purity of Starting Materials: Ensure that the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure. Impurities can act as catalysts for side reactions.

  • Solvent and Temperature Optimization: While often performed in acetic acid or ethanol, the choice of solvent can be critical. For less reactive substrates, heating in a solvent-free melt with ammonium acetate at 120-140 °C can be effective.[5]

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. Use a slight excess of ammonium acetate to ensure a sufficient supply of ammonia for the cyclization step.

  • Stepwise Approach: For particularly challenging syntheses, a stepwise approach can be beneficial. First, perform the Michael addition under milder conditions to form the 1,5-dicarbonyl intermediate. After isolation and purification, proceed with the cyclization and aromatization step using ammonium acetate.

Issue 3: Suzuki-Miyaura Cross-Coupling

Question: I am trying to synthesize a nitrophenyl-substituted pyridine via a Suzuki-Miyaura cross-coupling reaction between a halopyridine and a nitrophenylboronic acid, but the reaction is sluggish and I observe significant amounts of homocoupling and protodeboronation of my boronic acid. What can I do to improve the outcome?

Answer:

Root Cause Analysis: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but its efficiency can be hampered by several factors, especially when dealing with heteroaromatic substrates.[8][9][10]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.

  • Protodeboronation: The boronic acid can react with water or other protic species in the reaction mixture, leading to the formation of nitrobenzene instead of the desired cross-coupled product. This is particularly an issue with electron-deficient boronic acids like nitrophenylboronic acid.[8]

  • Homocoupling: Both the halopyridine and the boronic acid can undergo self-coupling reactions.

  • Poor Solubility: The reactants or the product may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[11]

Troubleshooting & Recommended Protocols:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky and electron-rich ligands such as XPhos or SPhos can be highly effective in promoting the oxidative addition and reductive elimination steps.[8]

  • Base and Solvent System: The combination of base and solvent plays a crucial role. A common and often effective system is K₃PO₄ in a mixture of dioxane and water.[8] For substrates prone to protodeboronation, anhydrous conditions with a base like Cs₂CO₃ in a solvent such as THF or dioxane can be beneficial.[11]

  • Careful Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to oxidative degradation of the catalyst and phosphine ligands.

  • Boronic Acid Stability: Use freshly opened or purified boronic acid. Consider using pinacol esters of the boronic acid, which are often more stable and less prone to protodeboronation.

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ with XPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/WaterDioxane/WaterAnhydrous THF
Notes A classic choice, but may not be optimal for challenging couplings.Generally robust and effective for a wide range of substrates.Often the best choice for difficult couplings involving heteroaromatics.

II. Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine often a low-yielding reaction for producing nitropyridines?

A1: The direct nitration of pyridine using standard nitrating agents like nitric acid and sulfuric acid is generally inefficient.[12] This is because the pyridine nitrogen is basic and becomes protonated under the strongly acidic reaction conditions. The resulting pyridinium ion is highly electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution.[12] More sophisticated methods, such as nitration with N₂O₅ followed by reaction with SO₂/HSO₃⁻, are often required to achieve good yields of 3-nitropyridine.[12][13]

Q2: I am performing a Chichibabin reaction on a nitropyridine derivative. What are the potential side reactions?

A2: The Chichibabin reaction involves the amination of pyridines using sodium amide (NaNH₂).[14][15][16][17] While effective, it can lead to side reactions, especially with substituted pyridines. The presence of a nitro group, being strongly electron-withdrawing, will direct the amination to the positions ortho and para to it. However, dimerization of the pyridine substrate can also occur as a side reaction.[14] Additionally, the harsh reaction conditions (high temperatures) can sometimes lead to decomposition of sensitive substrates.[15][17]

Q3: How can I effectively purify my final nitrophenyl-substituted pyridine product?

A3: The purification strategy will depend on the physical properties of your compound.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) is often the most effective method for obtaining highly pure material.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard method. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

  • Acid-Base Extraction: If your product has a basic pyridine nitrogen and there are neutral or acidic impurities, an acid-base extraction can be a useful preliminary purification step. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the pyridine into the aqueous phase, then neutralize the aqueous phase with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

III. Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the core mechanisms discussed.

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Hantzsch Condensation cluster_products Potential Products cluster_purification Purification Nitrobenzaldehyde 2-Nitrobenzaldehyde Reaction One-Pot Reaction (Reflux) Nitrobenzaldehyde->Reaction Ketoester β-Ketoester (x2) Ketoester->Reaction Ammonia Ammonia/NH4OAc Ammonia->Reaction Desired Desired 1,4-DHP Reaction->Desired Major Isomer 1,2-DHP Isomer Reaction->Isomer Minor Tricyclic Tricyclic Byproducts Reaction->Tricyclic Side Reaction Purify Column Chromatography Desired->Purify Isomer->Purify Rearrangement Rearrangement Products (Indoles/Quinolines) Tricyclic->Rearrangement Acidic Workup Tricyclic->Purify Rearrangement->Purify PureProduct Pure 1,4-DHP Purify->PureProduct

Caption: Workflow for Hantzsch synthesis showing potential side products.

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling CheckCatalyst Issue: Catalyst/Ligand Catalyst Deactivation Incorrect Ligand Start->CheckCatalyst CheckBoronic Issue: Boronic Acid Protodeboronation Impurity Start->CheckBoronic CheckConditions Issue: Reaction Conditions Incomplete Degassing Wrong Base/Solvent Low Temperature Start->CheckConditions Sol_Catalyst Solution: Use bulky, electron-rich ligand (e.g., XPhos). Increase catalyst loading. CheckCatalyst->Sol_Catalyst Sol_Boronic Solution: Use anhydrous conditions. Use boronic acid pinacol ester. Use fresh boronic acid. CheckBoronic->Sol_Boronic Sol_Conditions Solution: Thoroughly degas solvents. Screen different bases (e.g., K3PO4, Cs2CO3). Increase reaction temperature. CheckConditions->Sol_Conditions

Caption: Troubleshooting decision tree for common Suzuki coupling issues.

IV. References

  • Angeles, E., et al. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules, 6(8), 683-693. --INVALID-LINK--

  • Wikipedia. Chichibabin reaction. --INVALID-LINK--

  • Wikipedia. Kröhnke pyridine synthesis. --INVALID-LINK--

  • Angeles, E., et al. (2001). Rearrangement of o-Nitrobenzaldehydes in the Hantzsch Reaction. ResearchGate. --INVALID-LINK--

  • Grokipedia. Chichibabin reaction. --INVALID-LINK--

  • Wikipedia. Hantzsch pyridine synthesis. --INVALID-LINK--

  • Chichibabin reaction. --INVALID-LINK--

  • Smith, G. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Chemical Communications, 57(34), 4168-4171. --INVALID-LINK--

  • Process for the preparation of substituted pyridines. Google Patents. --INVALID-LINK--

  • Ohta, S., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. --INVALID-LINK--

  • Amador, C. I., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. --INVALID-LINK--

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem. --INVALID-LINK--

  • Hantzsch Pyridine Synthesis. Scribd. --INVALID-LINK--

  • Singh, S., et al. (2023). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 8(31), 28247–28257. --INVALID-LINK--

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. --INVALID-LINK--

  • Wang, D., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. --INVALID-LINK--

  • da Silva, A. B., et al. (2022). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 28(47), e202200928. --INVALID-LINK--

  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. --INVALID-LINK--

  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. ResearchGate. --INVALID-LINK--

  • da Silva, A. B., et al. (2022). Mechanism of the Kröhnke pyridine synthesis. ResearchGate. --INVALID-LINK--

  • Kröhnke Pyridine Synthesis. Scribd. --INVALID-LINK--

  • Gámez-Valenzuela, S., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 3057–3069. --INVALID-LINK--

  • Failed suzuki coupling, any suggenstions? Reddit. --INVALID-LINK--

  • Lee, J. H., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 35. --INVALID-LINK--

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. --INVALID-LINK--

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. --INVALID-LINK--

  • Xu, C., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Organic Letters, 18(9), 2122–2125. --INVALID-LINK--

References

stability and degradation pathways of 6-(3-Nitrophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-(3-Nitrophenyl)picolinic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation pathways of this compound. Understanding the chemical stability of any active pharmaceutical ingredient (API) or key intermediate is critical for developing robust analytical methods, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final product.[1][2] This guide synthesizes foundational chemical principles with practical, field-proven methodologies to help you navigate the experimental challenges you may encounter.

The structure of this compound incorporates two key moieties: a picolinic acid backbone and a nitrophenyl substituent. The picolinic acid group is known for its ability to chelate metal ions, while the nitroaromatic group is strongly electron-withdrawing, making the molecule susceptible to specific degradation pathways, particularly reduction.[3][4] This guide will address the compound's stability profile through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A: As a solid, this compound should be stored in a cool, dark, and dry place. A desiccator at controlled room temperature or refrigerated conditions (2-8 °C) is recommended. The nitroaromatic group can be susceptible to photolytic degradation, and the overall structure may be sensitive to high temperatures.[5][6] For solutions, prepare them fresh whenever possible. If storage is necessary, filter-sterilize and store in amber vials at -20 °C or -80 °C for short-term use. Avoid repeated freeze-thaw cycles.

Q2: The compound appears to be coloring my solution yellow. Is this normal?

A: Yes, a faint yellow color in solution is common for many nitroaromatic compounds. However, a significant or darkening color change upon storage or during an experiment can be an indicator of degradation. This may be due to the formation of conjugated systems or the reduction of the nitro group to colored species like nitroso or amino derivatives. It is crucial to use a spectroscopic method, such as UV-Vis or HPLC, to quantify any change rather than relying on visual inspection alone.

Q3: What common solvents are recommended for this compound?

A: Picolinic acid and its derivatives are generally soluble in polar organic solvents.[7] For analytical purposes, solvents like methanol, acetonitrile, and DMSO are commonly used. For aqueous buffers, solubility may be pH-dependent due to the carboxylic acid group (pKa ≈ 5.4 for picolinic acid). To ensure solubility in aqueous media, consider using a pH above 6.5 to deprotonate the carboxylic acid. Always verify the compound's stability in your chosen solvent, as some solvents can participate in degradation, especially under stress conditions.

Q4: How does the nitro group influence the compound's stability?

A: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and generally resistant to oxidative degradation.[3] However, this same property makes the nitro group itself susceptible to reduction, which is a primary degradation pathway for many nitroaromatics. This reduction can occur chemically (e.g., with reducing agents like dithionite or certain metals) or photochemically. Furthermore, the nitro group can influence the thermal stability of the molecule; high temperatures can lead to the cleavage of the C-NO2 bond.[5][8]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you might encounter during analysis.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Loss of parent compound peak area in control samples (unstressed). 1. Adsorption to Surfaces: The compound may be adsorbing to glass or plastic vials/tubing. 2. In-solution Instability: The compound may be unstable in the chosen analytical solvent or mobile phase. 3. Photodegradation: Exposure to ambient lab lighting during sample preparation.1. Use silanized glass vials or polypropylene containers. Include a surfactant at a low concentration (e.g., 0.05% Tween-20) if compatible with your analysis. 2. Prepare samples immediately before analysis. Evaluate stability in different solvents (e.g., compare methanol vs. acetonitrile). 3. Prepare samples under yellow light or in amber vials.
Appearance of unexpected peaks in HPLC chromatograms. 1. Degradation: The compound is degrading under the experimental conditions. 2. Mobile Phase Contamination: Impurities in the mobile phase or buffer degradation. 3. Carryover: Insufficient cleaning of the injector or column between runs.1. Compare the chromatogram to a freshly prepared standard. If new peaks are present and the parent peak is smaller, degradation is likely. Proceed with forced degradation studies to identify these products. 2. Prepare fresh mobile phase daily. Filter all aqueous buffers before use. 3. Implement a robust needle wash protocol (e.g., using a strong solvent like DMSO followed by the mobile phase). Run blank injections to confirm cleanliness.
Poor peak shape (tailing or fronting) in RP-HPLC. 1. Secondary Interactions: The pyridine nitrogen can interact with residual silanols on the silica-based column, causing tailing. 2. Metal Chelation: The picolinic acid moiety can chelate trace metals in the HPLC system or column, leading to peak distortion. 3. Column Overload: Injecting too high a concentration of the analyte.1. Use a low concentration of a competing base, like triethylamine (0.1%), in the mobile phase. Alternatively, use a base-deactivated column or a column with a different stationary phase (e.g., polymer-based). 2. Add a chelating agent like EDTA (50-100 µM) to the mobile phase. 3. Dilute the sample and re-inject. Perform a concentration-response study to find the linear range of the column.
Inconsistent results between experimental replicates. 1. Incomplete Dissolution: The compound may not be fully dissolved, especially in aqueous buffers. 2. Inconsistent Sample Handling: Variations in light exposure, temperature, or time before analysis. 3. pH Fluctuation: The pH of buffered samples is not consistent, affecting stability or chromatographic retention.1. Use sonication or vortexing to ensure complete dissolution. Visually inspect for particulates before injection. 2. Standardize the entire sample preparation workflow. Use an autosampler with temperature control. 3. Prepare buffers carefully and verify the pH of each batch. Ensure the sample matrix does not significantly alter the mobile phase pH upon injection.

Part 3: Experimental Protocols & Methodologies

A well-designed forced degradation study is essential to understand stability and is a regulatory requirement for drug development.[9][10] It involves intentionally stressing the compound under various conditions to produce likely degradants.

Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow Figure 1: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Dilute Dilute to Working Concentration (e.g., 100 µg/mL in Stress Medium) Prep->Dilute Acid Acid Hydrolysis (0.1 M HCl, 60°C) Dilute->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Dilute->Base Oxidation Oxidation (3% H2O2, RT) Dilute->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Dilute->Thermal Photo Photostability (ICH Q1B Light Source) Dilute->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hr) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Quench (If applicable) Sampling->Neutralize HPLC HPLC-UV/DAD Analysis (Assess % Degradation) Neutralize->HPLC LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS MassBalance Calculate Mass Balance LCMS->MassBalance

References

Technical Support Center: Overcoming Solubility Challenges of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common solubility issues encountered with picolinic acid derivatives in organic solvents. By understanding the underlying chemical principles, you can rationally design experiments to overcome these challenges.

Introduction: The Picolinic Acid Solubility Puzzle

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a fascinating class of compounds with significant biological and pharmaceutical relevance.[1] Their structure, containing both a pyridine ring and a carboxylic acid group, imparts a unique polarity that can lead to complex solubility behaviors in various organic solvents.[1] While picolinic acid itself is very soluble in water, its solubility drastically decreases in less polar organic solvents like ethanol and acetonitrile.[2][3][4] This can pose significant challenges during synthesis, purification, formulation, and biological screening.

This guide will walk you through common solubility problems and provide a structured, cause-and-effect approach to solving them.

Frequently Asked Questions (FAQs)

Q1: Why is my picolinic acid derivative crashing out of my reaction mixture?

A1: This is a classic sign of poor solubility. Several factors could be at play:

  • Solvent Mismatch: The polarity of your solvent may not be suitable for your specific derivative. Picolinic acid's solubility is highly dependent on the solvent's ability to interact with both the polar carboxylic acid group and the aromatic pyridine ring.[1][2]

  • Concentration: You may be exceeding the saturation point of your compound in the chosen solvent at that specific temperature.

  • Temperature: Solubility is often temperature-dependent.[1] A decrease in temperature during the reaction or workup can cause a less soluble compound to precipitate.

  • Changes in the Molecular Structure: Modifications to the picolinic acid core can dramatically alter its physicochemical properties, including solubility. Increased molecular weight or the addition of nonpolar functional groups can decrease solubility in polar solvents.

Q2: I'm struggling to dissolve my purified picolinic acid derivative for a biological assay. What are my options?

A2: This is a critical hurdle in drug discovery. Here are several strategies to consider, ranging from simple to more complex:

  • Solvent Screening: Systematically test a range of solvents with varying polarities.

  • Co-solvents: Use a mixture of solvents to fine-tune the polarity of the medium.[5][6][7][8][9]

  • pH Adjustment: For derivatives retaining the carboxylic acid, modifying the apparent "pH" of the organic solvent system can significantly increase solubility.[10][][12]

  • Salt Formation: Converting the acidic derivative to a salt can dramatically improve its solubility profile.[13][14][15]

  • Prodrug Approach: Chemically modifying the derivative to a more soluble form that converts back to the active compound in vivo is an advanced strategy.[16][17][18][19][20]

  • Formulation Techniques: Advanced methods like solid dispersions can enhance the dissolution of poorly soluble compounds.[21][22][23][24][25]

Troubleshooting Guides

Issue 1: Poor Solubility in a Single Organic Solvent

If your picolinic acid derivative shows poor solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, or acetonitrile, a systematic approach to solvent selection is necessary.

Causality:

The "like dissolves like" principle is a good starting point. The polarity of your picolinic acid derivative, dictated by its functional groups, will determine its affinity for a given solvent. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and an aromatic system (pyridine ring) means that solvents capable of multiple types of interactions are often required.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for single-solvent solubility issues.

Experimental Protocol: Solvent Screening
  • Selection: Choose a diverse range of solvents with varying polarities. See the table below for suggestions.

  • Small-Scale Test: In separate vials, add a small, known amount of your picolinic acid derivative (e.g., 1-2 mg).

  • Solvent Addition: Add a measured volume of each solvent (e.g., 100 µL) and vortex thoroughly.

  • Observation: Visually assess solubility at room temperature. Note if the compound is fully dissolved, partially dissolved, or insoluble.

  • Heating: Gently warm the vials with partially dissolved or insoluble compounds to observe any temperature effect on solubility. Be mindful of potential degradation at higher temperatures.

Data Presentation: Solvent Selection Guide
Solvent ClassExamplesPolarity IndexPotential for Picolinic Acid Derivatives
Protic Methanol, EthanolHighGood, due to hydrogen bonding with the carboxylic acid.[2][26]
Dipolar Aprotic DMSO, DMF, AcetonitrileHighOften effective due to their high dielectric constant and ability to solvate polar groups.[]
Ethers THF, 1,4-DioxaneMediumCan be effective, especially for more lipophilic derivatives.
Halogenated Dichloromethane (DCM)MediumSolubility can be variable; often used in synthesis.
Esters Ethyl AcetateMedium-LowMay be suitable for less polar derivatives.
Hydrocarbons Toluene, HexanesLowGenerally poor solvents for polar picolinic acid derivatives.
Issue 2: The Co-solvent Conundrum

When a single solvent isn't effective, a co-solvent system can provide the necessary balance of polarity.[5][6][8]

Causality:

Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[9] For picolinic acid derivatives, a common strategy is to use a water-miscible organic solvent in combination with another organic solvent to achieve a polarity that is "just right." A co-solvent system can disrupt the self-association of the primary solvent, creating a more favorable environment for the solute.[]

Experimental Protocol: Co-solvent Optimization
  • Select a Primary Solvent: Choose a solvent in which your compound has at least partial solubility.

  • Select a Co-solvent: Pick a miscible co-solvent with a different polarity. For example, if your compound is poorly soluble in DCM, you might add methanol as a co-solvent.

  • Titration: Start with your compound in the primary solvent. Slowly add the co-solvent dropwise while vortexing or stirring.

  • Observe: Note the point at which the compound fully dissolves.

  • Ratio Determination: Calculate the approximate volume-to-volume ratio of the solvent mixture that achieved solubilization.

Issue 3: Leveraging pH in Organic Systems

For picolinic acid derivatives that retain the acidic proton, altering the apparent pH of the organic solvent can be a powerful tool.

Causality:

Picolinic acid is a weak acid.[26] By adding a base to the organic solvent, you can deprotonate the carboxylic acid to form a more soluble carboxylate salt.[12][27] This ionization dramatically increases the polarity of the molecule, enhancing its solubility in more polar organic solvents. While the concept of pH is strictly defined for aqueous solutions, the addition of organic acids or bases can shift the acid-base equilibrium in organic media.[28]

Logical Relationship Diagram:

G cluster_0 Low Solubility State cluster_1 High Solubility State Picolinic Acid Derivative (R-COOH) Picolinic Acid Derivative (R-COOH) Picolinate Salt (R-COO- B+) Picolinate Salt (R-COO- B+) Picolinic Acid Derivative (R-COOH)->Picolinate Salt (R-COO- B+) + Organic Base (e.g., Triethylamine) Picolinate Salt (R-COO- B+)->Picolinic Acid Derivative (R-COOH) + Organic Acid (e.g., Acetic Acid)

Caption: Equilibrium shift to enhance solubility via pH adjustment.

Experimental Protocol: pH Adjustment for Solubility
  • Solvent Selection: Suspend your picolinic acid derivative in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Base Addition: Add a mild organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise while stirring.

  • Observation: Continue adding the base until the compound dissolves. Use only the minimum amount of base necessary.

  • Caution: Be aware that the presence of a base may affect the stability of your compound or interfere with downstream applications. Always consider the compatibility of the base with your experimental design.

Issue 4: When to Consider Salt Formation

If you consistently face solubility issues, preparing a stable, solid salt of your picolinic acid derivative can be an effective long-term solution.[15]

Causality:

Converting an ionizable drug into a salt is a common strategy to enhance solubility and dissolution rates.[14][15] The salt form often has a more ordered crystal lattice that is more readily disrupted by solvent molecules compared to the neutral form, which may be held together by strong intermolecular hydrogen bonds.

Experimental Protocol: Small-Scale Salt Formation Screen
  • Dissolve the Acid: Dissolve your picolinic acid derivative in a suitable solvent (e.g., ethanol or methanol).

  • Select Counterions: Choose a variety of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, ethanolamine, tromethamine) to form the salts.[13][15]

  • Stoichiometric Addition: Add one equivalent of the chosen base (dissolved in a minimal amount of a suitable solvent) to the solution of your picolinic acid derivative.

  • Induce Precipitation: If a salt doesn't precipitate immediately, you can try cooling the solution or adding a less polar anti-solvent (e.g., diethyl ether or hexanes) dropwise until turbidity is observed.

  • Isolate and Dry: Collect the precipitated salt by filtration and dry it under vacuum.

  • Solubility Testing: Compare the solubility of the newly formed salts to the parent compound in your target organic solvents.

Advanced Strategies

Solid Dispersions

For particularly challenging compounds, especially in the context of oral drug delivery, solid dispersion technology can be employed. This involves dispersing the drug in a hydrophilic carrier matrix at the solid state.[21][22][23][24][25] The drug can exist in an amorphous state within the carrier, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[24]

Prodrug Approach

A prodrug is a chemically modified, often inactive, version of a drug that, after administration, is converted into the active parent drug through metabolic processes.[16][18] This approach can be used to temporarily mask the functional group responsible for poor solubility. For a picolinic acid derivative, the carboxylic acid could be esterified to create a more lipophilic and potentially more soluble prodrug in certain organic media.[19]

Conclusion

Overcoming the solubility issues of picolinic acid derivatives in organic solvents requires a logical and systematic approach. By understanding the interplay between the compound's structure, solvent properties, temperature, and pH, researchers can effectively troubleshoot these challenges. Starting with simple solvent screening and progressing to more advanced techniques like co-solvency, pH adjustment, and salt formation will equip you with the tools to keep your research moving forward.

References

Technical Support Center: Navigating the Purification Challenges of Polar Picolinic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of polar picolinic acid compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these versatile yet often problematic molecules. Picolinic acid and its derivatives are crucial building blocks in pharmaceuticals and other biologically active compounds, making their efficient purification a critical step in the development pipeline.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles.

The Challenge: Understanding the Physicochemical Behavior of Picolinic Acid

Picolinic acid (2-pyridinecarboxylic acid) is a highly polar, water-soluble organic compound.[3][4][5] Its unique structure, featuring both a carboxylic acid group and a pyridine ring, imparts a zwitterionic character that can complicate purification.[3] The proximity of the nitrogen atom to the carboxyl group influences its electronic properties and chelating abilities, which are valuable in many applications but can also lead to unwanted interactions during chromatography.[2]

Key properties to consider:

  • High Polarity: Leads to poor retention on traditional reversed-phase (RP) C18 columns.[6][7]

  • pKa: Picolinic acid has a pKa of approximately 1.07 and 5.4, indicating it can exist in cationic, neutral (zwitterionic), or anionic forms depending on the pH of the mobile phase.[3][4][8]

  • Solubility: It is highly soluble in water and polar protic solvents like ethanol but has limited solubility in many common organic solvents used in normal-phase chromatography.[5][9]

These characteristics often result in common purification issues such as peak tailing, poor resolution, and low recovery.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific problems you might encounter during the purification of picolinic acid compounds and provides actionable solutions.

Q1: My picolinic acid derivative shows little to no retention on my C18 column and elutes in the void volume. What's happening and how can I fix it?

A1: This is a classic issue when dealing with highly polar compounds on nonpolar stationary phases like C18.[6][7] The compound has a much higher affinity for the polar mobile phase than the nonpolar stationary phase.

Troubleshooting Steps:

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[10][11] It utilizes a polar stationary phase (like silica, diol, or amine-based columns) with a mobile phase consisting of a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a more polar solvent (e.g., water).[6][11]

    • Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[10][12][13] This dual retention mechanism is highly effective for polar and ionizable compounds like picolinic acid derivatives.[7][12][13] You can modulate retention by adjusting mobile phase pH, ionic strength, and organic solvent content.[7][10]

  • Modify Your Reversed-Phase Method:

    • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to be more compatible with highly aqueous mobile phases and can offer better retention for polar compounds compared to traditional C18 columns.[6]

    • Avoid Phase Collapse: Standard C18 columns can undergo "phase collapse" in mobile phases with very high water content (typically >95%), leading to a dramatic loss of retention and reproducibility.[6] Using aqueous C18 (C18Aq) columns with a hydrophilic end-capping can prevent this issue.[6]

    • Adjust Mobile Phase pH: Controlling the ionization state of your picolinic acid derivative is crucial. At a low pH (e.g., pH 2-3), the carboxylic acid will be protonated, reducing its polarity and potentially increasing retention on a C18 column. Conversely, at a higher pH, it will be anionic, making it a candidate for anion-exchange chromatography.

Q2: I'm observing significant peak tailing for my picolinic acid compound, even after trying different columns. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For picolinic acid derivatives, interactions with residual silanols on silica-based columns are a common culprit.

Troubleshooting Steps:

  • Mobile Phase Additives:

    • Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of residual silanols on the column, minimizing secondary interactions and improving peak shape.

    • Buffer Selection: Use a buffer to maintain a consistent pH throughout the analysis. The choice of buffer will depend on the desired pH and the specific pKa of your compound.

  • Column Choice:

    • High-Purity Silica Columns: Modern columns are made with higher purity silica with fewer accessible silanols, which can reduce tailing.

    • Consider Non-Silica Based Columns: Polymeric or hybrid particle columns can offer different selectivity and may reduce silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q3: My purification yield is consistently low. Where could my compound be going?

A3: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation of the compound, or issues with the collection process.

Troubleshooting Steps:

  • Check for Irreversible Adsorption:

    • Picolinic acid's chelating properties can lead to strong interactions with any metal ions present in the HPLC system or on the column. Using a column with low metal content and passivating your HPLC system can help.

    • Nonspecific adsorption can occur due to unwanted interactions between the polar analyte and the column surface.[10]

  • Assess Compound Stability: Ensure your compound is stable at the pH and temperature of your purification method. Picolinic acid itself is generally stable, but derivatives may be more sensitive.[3]

  • Optimize Fraction Collection: Ensure your fraction collector is properly calibrated and that you are collecting the entire peak. Broad, tailing peaks can make accurate fraction collection challenging.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for developing a purification method for a novel polar picolinic acid derivative?

A: A good starting point is to use a multi-modal screening approach.

  • Scout Gradients: Run fast gradients on a few different columns, such as a C18, a HILIC, and a mixed-mode column. This will give you a quick indication of which separation mode is most promising.

  • Mobile Phase Screening: For each column, screen a few different mobile phases. For reversed-phase and mixed-mode, try an acidic (e.g., 0.1% formic acid) and a basic (e.g., 10 mM ammonium bicarbonate) mobile phase. For HILIC, vary the water content in your acetonitrile-based mobile phase.

Q: Can I use normal-phase chromatography on silica gel for picolinic acid compounds?

A: While possible, it is often challenging. Picolinic acid's high polarity means it can bind very strongly to silica, requiring highly polar and often complex mobile phases to achieve elution.[6] This can lead to poor resolution and streaking.[14] HILIC is generally a more robust and reproducible alternative for this class of compounds.[6][15]

Q: Are there any non-chromatographic methods for purifying picolinic acid derivatives?

A: Yes, depending on the nature of the impurities, you might consider:

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be a very effective and scalable purification method.[16]

  • Liquid-Liquid Extraction (LLE): By adjusting the pH of an aqueous solution containing your picolinic acid derivative, you can change its charge and partitioning behavior between aqueous and organic phases.[17][18] This can be an effective way to remove non-ionizable impurities. Reactive extraction using specific extractants has also been explored.[17][18]

Data Summary Tables

Table 1: Comparison of Chromatographic Modes for Polar Picolinic Acid Compounds

Chromatographic ModeStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (High aqueous content)Widely available, compatible with MS with appropriate modifiers.Poor retention for highly polar compounds, risk of phase collapse with standard columns.[6][7]
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Amide, Diol)Apolar (High organic content)Excellent retention for very polar compounds.[10][11]Can have issues with sample solubility in high organic mobile phases, longer equilibration times.[7]
Mixed-Mode (MMC) Combines RP and Ion-ExchangePolar, requires bufferRetains polar, nonpolar, and ionizable compounds; high degree of selectivity control.[7][12][13]Method development can be more complex due to multiple retention mechanisms.[10]

Table 2: Recommended Starting Solvents for Method Development

Chromatographic ModeColumn TypeMobile Phase AMobile Phase BGradient Recommendation
Reversed-Phase C18Aq, Polar-Embedded C18Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5% to 95% B over 15 min
HILIC Silica, Amide95:5 Acetonitrile:Water + 10mM Ammonium Acetate50:50 Acetonitrile:Water + 10mM Ammonium Acetate0% to 100% B over 15 min
Mixed-Mode C18 with Anion/Cation ExchangeWater + 10mM Ammonium Bicarbonate (pH 8)Acetonitrile5% to 95% B over 15 min

Experimental Protocol: Purification using Mixed-Mode Chromatography

This protocol provides a general workflow for the purification of a polar picolinic acid derivative using a mixed-mode C18/anion-exchange column.

Objective: To purify a polar picolinic acid derivative from reaction impurities.

Materials:

  • Mixed-mode column (e.g., Thermo Scientific Acclaim Trinity P1 or similar)

  • HPLC system with a UV detector or mass spectrometer

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH adjusted to 8.0

  • Mobile Phase B: Acetonitrile

  • Crude sample dissolved in a small amount of Mobile Phase A or a compatible solvent.

Procedure:

  • Column Equilibration: Equilibrate the mixed-mode column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude sample onto the column.

  • Chromatographic Separation: Run a linear gradient from 5% to 70% Mobile Phase B over 20 minutes.

  • Column Wash: After the main peak has eluted, increase the gradient to 95% Mobile Phase B and hold for 5 minutes to wash the column of any strongly retained nonpolar impurities.

  • Re-equilibration: Return the mobile phase composition to the initial conditions (95% A, 5% B) and re-equilibrate the column for the next injection.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Analysis of Fractions: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Visualizations

Diagram 1: Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting a purification method for polar picolinic acid compounds.

Purification_Strategy start Start: Crude Polar Picolinic Acid Compound solubility_check Is the compound soluble in common organic solvents? start->solubility_check chromatography_decision Select Chromatographic Method solubility_check->chromatography_decision Yes non_chrom Consider Non-Chromatographic Methods (Recrystallization, LLE) solubility_check->non_chrom No rp_check Poor retention on C18? chromatography_decision->rp_check mmc_hilic Use Mixed-Mode or HILIC rp_check->mmc_hilic Yes rp_ok Optimize Reversed-Phase (e.g., C18Aq, pH adjustment) rp_check->rp_ok No final_product Pure Compound mmc_hilic->final_product rp_ok->final_product non_chrom->final_product

Caption: A decision tree to guide the selection of a suitable purification strategy.

Diagram 2: Workflow for Mixed-Mode Chromatography Purification

This diagram illustrates the key steps in the mixed-mode chromatography protocol described above.

MMC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification dissolve Dissolve Crude Sample inject Inject Sample dissolve->inject equilibrate Equilibrate MMC Column equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Purity collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent combine->evaporate

Caption: A step-by-step workflow for purification using mixed-mode chromatography.

References

preventing byproduct formation in the synthesis of 6-substituted picolinic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-substituted picolinic acids. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the complexities of these synthetic routes and minimize the formation of unwanted byproducts. As Senior Application Scientists, we understand that achieving high purity and yield is paramount in drug development and research. This resource is structured to address common challenges through a detailed question-and-answer format, offering insights grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-substituted picolinic acids.

Q1: I am attempting a Suzuki-Miyaura coupling with a 6-halopicolinic acid derivative and observing a significant amount of a homocoupled byproduct from my boronic acid reagent. What is causing this and how can I prevent it?

A1: The formation of a homocoupled boronic acid byproduct is a common issue in Suzuki-Miyaura cross-coupling reactions.[1][2] This side reaction is often promoted by the presence of molecular oxygen.[1]

Underlying Cause:

The mechanism for boronic acid homocoupling can compete with the desired cross-coupling catalytic cycle. In the presence of oxygen, a palladium(0) species can catalyze the oxidative homocoupling of the boronic acid. Additionally, side reactions involving protonolysis of the boronic acid followed by a second transmetalation can also lead to the formation of the homocoupled product.[2]

Preventative Measures:

  • Thorough Degassing: It is crucial to rigorously degas your reaction mixture and solvent to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period.[1]

  • Use of High-Purity Reagents: Ensure your palladium catalyst, ligands, and base are of high purity and are not contaminated with oxidizing species.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. For sterically hindered substrates, ligands such as SPhos have been shown to improve the yield of the cross-coupled product.[2]

  • Reaction Conditions: Running the reaction under a positive pressure of an inert gas can help to prevent the ingress of oxygen.

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

  • Vessel Preparation: Flame-dry your reaction flask under vacuum and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: To the flask, add the 6-halopicolinic acid derivative, the boronic acid, the palladium catalyst, and the ligand.

  • Solvent Degassing: Add a degassed solvent to the flask. To degas the solvent, sparge it with argon for at least 30 minutes prior to use.

  • Reaction Setup: Seal the flask with a septum and purge the headspace with inert gas for several minutes.

  • Base Addition: If your base is a solid, add it at this stage. If it is a solution, ensure it has also been degassed.

  • Reaction Execution: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon of argon is often sufficient for small-scale reactions).

Q2: During the functionalization of my picolinic acid, I am observing significant decarboxylation, leading to a low yield of my desired product. What conditions favor this side reaction, and how can I avoid it?

A2: Decarboxylation of picolinic acid is a known side reaction that can be promoted by heat and certain catalytic conditions.[3][4] The proximity of the carboxylic acid to the pyridine nitrogen facilitates this process through the formation of a zwitterionic intermediate.[4]

Underlying Cause:

The mechanism of decarboxylation for picolinic acid involves the formation of a zwitterion, which then loses carbon dioxide to form a carbanionic intermediate. This intermediate is then protonated to yield pyridine. The stability of this intermediate makes picolinic acid more susceptible to decarboxylation compared to its nicotinic and isonicotinic acid isomers.[4]

Preventative Measures:

  • Temperature Control: Avoid excessive heating. If the desired reaction requires high temperatures, carefully optimize the temperature to find a balance between the rate of the desired reaction and the rate of decarboxylation.

  • Protecting Groups: In some cases, protecting the carboxylic acid as an ester can prevent decarboxylation. The ester can then be hydrolyzed in a separate step after the desired functionalization has been achieved.

  • Catalyst Choice: Certain transition metal catalysts can promote decarboxylation.[5] If you are using a metal-catalyzed reaction, screen different catalysts to identify one that is less prone to inducing this side reaction. For instance, some chromium(VI) species are known to promote oxidative decarboxylation of picolinic acid derivatives.[6][7]

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to conditions that favor decarboxylation.

Q3: I am trying to introduce a substituent at the C6 position via directed ortho-metalation (DoM) of picolinic acid, but I am getting a complex mixture of products and low yields. What are the likely side reactions?

A3: Directed ortho-metalation of pyridines using strong bases like organolithium reagents can be a powerful tool for C-C bond formation. However, it is often plagued by side reactions, particularly nucleophilic addition of the organolithium reagent to the pyridine ring.[8]

Underlying Cause:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Organolithium reagents can add to the C=N bond, leading to the formation of dihydropyridine intermediates. These intermediates can then undergo further reactions, leading to a mixture of products.[8]

Preventative Measures:

  • Use of Hindered Bases: Employing sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can minimize nucleophilic addition.[8][9]

  • Low Temperatures: Performing the lithiation at very low temperatures (e.g., -78 °C) is crucial to control the reactivity of the organolithium reagent and favor deprotonation over addition.[8]

  • Choice of Solvent: The reaction is typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[8]

  • Directing Group: The carboxylic acid group of picolinic acid can act as a directing group, but its acidity can also complicate the reaction by consuming the base. It is often advantageous to protect the carboxylic acid as an ester or an amide before attempting the lithiation.

Workflow for Directed ortho-Metalation of a Picolinic Acid Derivative

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Deprotection Picolinic_Acid Picolinic Acid Derivative Protect Protect Carboxylic Acid (e.g., as ester or amide) Picolinic_Acid->Protect Lithiation Lithiation with Hindered Base (e.g., LDA) at -78 °C Protect->Lithiation Electrophile Quench with Electrophile Lithiation->Electrophile Workup Aqueous Work-up Electrophile->Workup Deprotection Deprotection of Carboxylic Acid Workup->Deprotection Product 6-Substituted Picolinic Acid Deprotection->Product

Caption: Workflow for C6-functionalization via Directed ortho-Metalation.

Frequently Asked Questions (FAQs)

Q4: What are the most common strategies for introducing a substituent at the 6-position of picolinic acid?

A4: Several synthetic strategies are commonly employed:

  • Palladium-Catalyzed C-H Activation: This method directly functionalizes the C-H bond at the 6-position. The picolinamide moiety can act as a directing group to guide the catalyst to the desired position.[10][11]

  • Nucleophilic Aromatic Substitution (SNAr): Starting with a 6-halopicolinic acid, a nucleophile can displace the halide. This reaction is facilitated by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group.[12][13]

  • Suzuki-Miyaura Cross-Coupling: This is a powerful method for forming C-C bonds by coupling a 6-halopicolinic acid with a boronic acid or ester in the presence of a palladium catalyst.[14][15]

  • Directed ortho-Metalation (DoM): As discussed in Q3, using a strong, non-nucleophilic base can deprotonate the 6-position, allowing for subsequent reaction with an electrophile.[8]

Q5: How can I improve the regioselectivity for C6 substitution over other positions on the pyridine ring?

A5: Achieving high regioselectivity for C6 substitution is a common challenge.[16]

  • Directing Groups: The use of a directing group is one of the most effective strategies. The picolinamide group itself can direct metal catalysts to the C6 position for C-H activation.[10]

  • Steric Hindrance: If other positions on the ring are sterically hindered, this can favor substitution at the less hindered C6 position. Conversely, a bulky substituent at the 6-position can disfavor further reaction at that site.

  • Electronic Effects: The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions.[17] For electrophilic attack, the 3-position is generally favored. To achieve C6 substitution, methods that override these inherent preferences, such as directed metalation or C-H activation, are often necessary.

  • Catalyst Control: In some catalytic reactions, the choice of ligand and metal center can significantly influence the regioselectivity. For example, in rhodium-catalyzed additions of aryl boron nucleophiles to nicotinate salts, different ligands can favor addition at either the C2 or C6 position.[18]

Q6: I am using thionyl chloride to activate the carboxylic acid of my picolinic acid derivative for amide coupling, but I am observing a chlorinated byproduct. Why is this happening?

A6: The formation of a 4-chloro-picolinamide byproduct when using thionyl chloride for the in-situ generation of the acid chloride of picolinic acid has been reported.[19][20]

Underlying Cause:

The reaction of picolinic acid with thionyl chloride can lead to chlorination of the pyridine ring, typically at the 4-position, in addition to the formation of the desired acid chloride. This is a known side reaction for some pyridine carboxylic acids.

Preventative Measures:

  • Alternative Coupling Reagents: To avoid this side reaction, consider using alternative amide coupling reagents that do not require the formation of an acid chloride with thionyl chloride. Common examples include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole)

  • Milder Chlorinating Agents: If the acid chloride is necessary, exploring milder chlorinating agents such as oxalyl chloride may reduce the extent of ring chlorination.

Reaction Scheme: Chlorination Byproduct Formation

Chlorination_Byproduct Picolinic_Acid Picolinic Acid SOCl2 SOCl₂ Picolinic_Acid->SOCl2 Activation Desired_Product Picolinoyl Chloride (Desired) SOCl2->Desired_Product Byproduct 4-Chloro-picolinoyl Chloride (Byproduct) SOCl2->Byproduct Side Reaction

Caption: Side reaction leading to a chlorinated byproduct.

Data Summary Table

Issue Common Cause(s) Key Preventative Strategies Relevant Techniques
Homocoupling of Boronic Acid Presence of oxygen, protonolysisThorough degassing of solvent and reaction mixture, use of high-purity reagents, appropriate ligand selectionFreeze-pump-thaw, inert gas sparging, use of a glovebox
Decarboxylation High temperature, certain catalystsLower reaction temperature, use of protecting groups (e.g., esters), catalyst screeningTemperature optimization, protection/deprotection strategies
Low Yield in DoM Nucleophilic addition of organolithium reagentUse of hindered, non-nucleophilic bases (LDA, LTMP), low reaction temperatures (-78 °C)Low-temperature reactions, use of specific bases
Ring Chlorination Use of thionyl chloride for acid activationUse of alternative amide coupling reagents (HATU, EDC/HOBt)Peptide coupling chemistry
Poor C6-Regioselectivity Inherent electronic properties of the pyridine ringUse of directing groups, catalyst control, steric hindranceDirected C-H activation, catalyst/ligand screening

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 6-(3-Nitrophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 6-(3-Nitrophenyl)picolinic acid. The content is structured to address common challenges through a practical troubleshooting guide and a detailed FAQ section. Our focus is on ensuring scientific integrity, providing actionable insights based on established principles, and enabling robust, reproducible outcomes.

Reaction Overview and Mechanism

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organohalide (6-bromopicolinic acid) with an organoboron compound (3-nitrophenylboronic acid) using a palladium catalyst and a base.[1] The choice of this method is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[2]

The catalytic cycle involves three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromopicolinic acid.

  • Transmetalation : The nitrophenyl group is transferred from the boronic acid to the palladium complex. This step is facilitated by the base.

  • Reductive Elimination : The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition  Ar¹-Br (6-Bromopicolinic acid) reductive_elimination Reductive Elimination reductive_elimination->pd0  Product (this compound) pdiib Ar¹-Pd(II)L₂-Ar² pdiib->reductive_elimination transmetalation Transmetalation transmetalation->pdiib pdiia Ar¹-Pd(II)L₂-Br pdiia->transmetalation  Ar²-B(OH)₂ (3-Nitrophenylboronic acid) + Base oxidative_addition->pdiia

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Experimental Protocols

The following protocols provide a starting point for both laboratory-scale synthesis and a larger-scale pilot run. It is crucial to perform a small-scale trial to optimize conditions before proceeding to a larger scale.

Laboratory-Scale Synthesis (1-5 g)

This protocol is designed for initial synthesis and proof-of-concept.

Table 1: Reagents for Laboratory-Scale Synthesis

ReagentM.W.EquivalentsAmount (for 5.0 g product)Notes
6-Bromopicolinic acid202.011.04.95 gLimiting reagent
3-Nitrophenylboronic acid166.921.24.91 gEnsure high purity
Pd(PPh₃)₄1155.560.03850 mgCatalyst, handle under inert gas
K₂CO₃ (anhydrous)138.213.010.2 gBase, must be finely ground and dry
1,4-Dioxane-~15 vol75 mLAnhydrous grade
Water-~5 vol25 mLDegassed

Step-by-Step Procedure:

  • Setup : Oven-dry all glassware and allow it to cool under a nitrogen atmosphere.

  • Charging Reagents : To a 250 mL three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add 6-bromopicolinic acid (4.95 g), 3-nitrophenylboronic acid (4.91 g), and potassium carbonate (10.2 g).

  • Solvent Addition : Add 1,4-dioxane (75 mL) and degassed water (25 mL).

  • Degassing : Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure the system is free of oxygen. Maintaining an inert atmosphere is critical as oxygen can lead to catalyst deactivation and unwanted side reactions.[5]

  • Catalyst Addition : Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 850 mg). The mixture will typically turn a darker color.

  • Reaction : Heat the mixture to 85-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with 100 mL of water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities.

  • Acidification : Carefully acidify the aqueous layer to pH ~3-4 with 2M HCl. The product, this compound, will precipitate as a solid.

  • Isolation : Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield the final product.

Pilot Scale-Up Protocol (50-100 g)

Scaling up presents unique challenges, primarily related to heat and mass transfer.[6] This protocol is adapted for a 5 L jacketed reactor.

Table 2: Reagents for Pilot Scale-Up

ReagentM.W.EquivalentsAmount (for 100 g product)Notes
6-Bromopicolinic acid202.011.099.0 gEnsure consistent quality
3-Nitrophenylboronic acid166.921.1593.5 gReduced excess to minimize waste
Pd(OAc)₂224.500.012.18 gPre-catalyst, often more robust for scale-up
SPhos410.470.0228.75 gBulky phosphine ligand to enhance activity[7]
K₃PO₄ (anhydrous)212.272.5129.0 gStronger base, often effective in scale-up
2-Methyl-THF-~12 vol1.2 LSafer solvent alternative to dioxane
Water-~4 vol400 mLDegassed

Step-by-Step Procedure:

  • Reactor Preparation : Ensure the 5 L jacketed glass reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging : Charge 6-bromopicolinic acid (99.0 g), 3-nitrophenylboronic acid (93.5 g), and potassium phosphate (129.0 g) into the reactor.

  • Solvent Addition & Degassing : Add 2-Methyl-THF (1.2 L) and water (400 mL). Begin mechanical stirring and sparge the mixture with nitrogen for at least 1 hour.

  • Catalyst Pre-mixing : In a separate flask under nitrogen, dissolve Pd(OAc)₂ (2.18 g) and SPhos (8.75 g) in a small amount of degassed 2-Methyl-THF (~50 mL). Stir for 15 minutes.

  • Catalyst Addition : Transfer the catalyst solution to the main reactor via cannula.

  • Reaction : Heat the reactor jacket to maintain an internal temperature of 75-80 °C. Monitor the internal temperature closely, as the reaction can be exothermic.[5] Stir for 8-16 hours, monitoring by HPLC for completion.

  • Work-up & Isolation : a. Cool the reactor to 20-25 °C. b. Add 1 L of water and stir for 15 minutes. Stop stirring and allow the layers to separate. c. Drain the lower aqueous layer. d. To the organic layer, add 1 L of 1M NaOH(aq) and stir. This will extract the acidic product into the new aqueous layer. e. Drain the product-containing aqueous layer. f. Re-charge the aqueous layer to the reactor and slowly add 6M HCl with cooling to maintain a temperature below 30 °C, until the pH is ~3-4, precipitating the product. g. Filter the resulting slurry, wash the cake with deionized water until the filtrate is neutral, and then perform a final wash with a cold solvent like isopropanol. h. Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up.

Troubleshooting_Workflow start Problem: Low Yield or Stalled Reaction reagents Check Reagents - Purity of boronic acid? - Anhydrous base/solvents? - Quality of bromo-picolinic acid? start->reagents Isolate cause conditions Check Conditions - Temperature correct? - Sufficiently inert atmosphere? - Adequate mixing/stirring? start->conditions Isolate cause catalyst Check Catalyst System - Catalyst loading correct? - Ligand appropriate? - Catalyst deactivation? start->catalyst Isolate cause solution_reagents Solution: - Recrystallize starting materials - Use fresh, anhydrous solvents reagents->solution_reagents Address issue solution_conditions Solution: - Calibrate thermometer - Improve degassing procedure - Increase stirring rate (scale-up) conditions->solution_conditions Address issue solution_catalyst Solution: - Increase catalyst loading slightly - Screen alternative ligands (e.g., SPhos) - Ensure strict O₂ exclusion catalyst->solution_catalyst Address issue

Caption: A logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling reaction.

Q1: My reaction has stalled, with starting material still present after 12 hours. What went wrong?

A1: A stalled reaction is one of the most common issues and can be attributed to several factors:

  • Catalyst Deactivation : This is the most likely cause. The Pd(0) catalyst is sensitive to oxygen.[5] If your degassing procedure was insufficient or there is a leak in your system, the catalyst may have oxidized and become inactive. Solution: Ensure all solvents are thoroughly degassed and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Poor Reagent Quality : Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boronic acid group with hydrogen). Solution: Use fresh, high-purity 3-nitrophenylboronic acid. If in doubt, check its purity by NMR. Similarly, ensure your base is anhydrous and finely powdered for better reactivity.

  • Insufficient Temperature : Suzuki couplings have a thermal activation barrier. If the internal reaction temperature is too low, the reaction rate will be very slow. This can be a particular issue during scale-up where external jacket heating doesn't translate directly to the internal temperature.[5] Solution: Use a calibrated temperature probe to monitor the internal reaction temperature and adjust heating accordingly.

Q2: I'm seeing a significant amount of 3,3'-dinitrobiphenyl as a byproduct. How can I prevent this?

A2: The formation of 3,3'-dinitrobiphenyl is a result of the homocoupling of 3-nitrophenylboronic acid. This side reaction is often promoted by the presence of oxygen.

  • Cause : Oxygen can facilitate the homocoupling pathway.

  • Solution : The most effective solution is rigorous exclusion of oxygen. Improve your degassing technique (e.g., use three freeze-pump-thaw cycles for lab scale or extended nitrogen sparging for pilot scale). Additionally, adding the palladium catalyst after the system has been thoroughly de-oxygenated can help minimize this side reaction.

Q3: The yield dropped from 85% at lab scale to 50% on scale-up. What are the key scale-up challenges?

A3: A drop in yield upon scale-up is a classic process chemistry problem, often linked to physical, not chemical, parameters.[6]

  • Mixing and Mass Transfer : In a small flask, magnetic stirring is efficient. In a large reactor, mechanical stirring may not be sufficient to keep the heterogeneous mixture (especially the base) well-suspended, leading to poor contact between reagents. Solution: Evaluate and optimize the stirrer design and speed to ensure efficient mixing.

  • Heat Transfer : Large reactors have a smaller surface-area-to-volume ratio, making heating and cooling less efficient. It may take much longer to reach the target internal temperature, or localized "hot spots" could cause degradation. Solution: Use a jacketed reactor with a reliable heating/cooling fluid and monitor the internal temperature. A slower, controlled ramp-up to the target temperature is advisable.

  • Reagent Addition : The order and rate of addition become more critical at scale. Solution: Add the catalyst solution subsurface to ensure it disperses quickly into the reaction mixture.

Q4: My final product is off-color and contains residual palladium. What are the best purification strategies?

A4: Palladium removal is a critical challenge in pharmaceutical chemistry.

  • Initial Work-up : The acidic precipitation described in the protocol is the first step. Washing the crude solid thoroughly is essential.

  • Activated Carbon : A common and effective method is to re-dissolve the crude product in a suitable solvent (e.g., THF or acetone), add a small amount of activated carbon (charcoal), stir for 1-2 hours at a slightly elevated temperature, and then filter through a pad of celite.

  • Palladium Scavengers : For very low palladium limits, commercially available palladium scavengers (resins or silica-based materials with thiol groups) can be used. These are highly effective but add cost to the process.

Frequently Asked Questions (FAQs)

Q: Why is the choice of base and solvent so important?

A: The base and solvent system is crucial for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[1] The solvent must be able to dissolve the organic components while also accommodating the inorganic base. A biphasic system like Dioxane/Water or 2-MeTHF/Water is common because it helps to bring all reactants into proximity. The choice of base (e.g., K₂CO₃ vs K₃PO₄) can influence the reaction rate and side-product profile, and often needs to be optimized for a specific substrate pair.

Q: Can I use a different palladium catalyst or ligand?

A: Absolutely. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems are often more efficient, allowing for lower catalyst loadings and milder conditions. For electron-deficient heteroaryl halides like 6-bromopicolinic acid, using a pre-catalyst like Pd(OAc)₂ or a Pd-G3 precatalyst in combination with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) can significantly improve reaction efficiency and is highly recommended for scale-up.[7] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

Q: What are the primary safety concerns when scaling up this reaction?

A:

  • Solvent Hazards : 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Using a safer alternative like 2-Methyl-THF is strongly advised for larger scales.

  • Exothermic Reaction : While the reaction is not violently exothermic, the heat generated during a large-scale run must be managed. Ensure adequate cooling capacity is available, especially during the work-up and acidification steps.

  • Reagent Handling : Handle all chemicals, especially the palladium catalyst and organic solvents, in a well-ventilated area (fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure : Never heat a sealed vessel that is not rated for pressure. When heating under reflux, ensure the condenser is open to a nitrogen bubbler to prevent pressure buildup.

Q: How can I be sure my reaction is complete?

A: Visual inspection is not sufficient. In-process controls (IPCs) are essential. The most reliable method is to take a small, quenched sample from the reaction mixture and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the remaining starting material and confirm the presence of the product. For a quick qualitative check, Thin Layer Chromatography (TLC) can also be used.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 6-(3-Nitrophenyl)picolinic Acid Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate biological data, derail research programs, and waste significant resources. This guide provides an in-depth, comparative analysis of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of a novel heterocyclic compound, 6-(3-Nitrophenyl)picolinic acid.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to guide researchers in designing robust validation strategies. We will explore how the orthogonal data from NMR and MS integrate to create a self-validating system, providing unimpeachable confidence in the final structural assignment.[1][2]

The Target Molecule: this compound

The molecule , this compound (C₁₂H₈N₂O₄), features a picolinic acid core substituted with a 3-nitrophenyl group. This structure presents distinct features that are well-suited for interrogation by both NMR and MS: two aromatic rings with unique substitution patterns, a carboxylic acid functional group, and a nitro group. Each of these components will provide a characteristic "fingerprint" in the analytical data.

Overall Validation Workflow

A comprehensive structural validation workflow leverages the strengths of multiple analytical techniques. The process begins with the purified compound and branches into parallel NMR and MS analyses, with the data from each converging to provide a definitive structural confirmation.

Validation_Workflow cluster_0 Initial Stage cluster_1 Analytical Stage cluster_2 Data Interpretation & Confirmation A Synthesized & Purified This compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (HRMS, MS/MS) A->C D NMR Data Analysis: Chemical Shifts, Couplings, Connectivity B->D E MS Data Analysis: Exact Mass, Molecular Formula, Fragmentation Pattern C->E F Structure Confirmation D->F E->F NMR_Structure cluster_mol cluster_labels mol H_COOH >13 ppm (br s) H_COOH->mol H_Aromatic_Nitro ~7.9-8.8 ppm (Complex) H_Aromatic_Nitro->mol H_Aromatic_Pyr ~8.0-8.3 ppm (Complex) H_Aromatic_Pyr->mol Fragmentation_Pathway parent [M-H]⁻ m/z 243.0415 frag1 [M-H-CO₂]⁻ m/z 199.0513 parent->frag1 - CO₂ frag2 [M-H-NO₂]⁻ m/z 197.0564 parent->frag2 - NO₂

References

comparative analysis of 6-(3-Nitrophenyl)picolinic acid with its 2- and 4-nitro isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Positional Isomerism

In medicinal chemistry, the precise positioning of functional groups on a molecular scaffold can dramatically alter its pharmacological profile. The 6-phenylpicolinic acid core is a privileged structure, and the introduction of a nitro group on the appended phenyl ring presents an opportunity to modulate its electronic properties, binding interactions, and overall biological activity. The nitro group, a potent electron-withdrawing moiety, can influence a molecule's acidity, lipophilicity, and metabolic stability, while also serving as a key pharmacophore for various biological targets[1]. This guide will explore the nuanced differences between the 2-nitro, 3-nitro, and 4-nitro isomers of 6-phenylpicolinic acid, providing a predictive framework for their application in drug discovery.

Synthesis of 6-(Nitrophenyl)picolinic Acid Isomers: A Proposed Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and is well-suited for the synthesis of the target 6-(nitrophenyl)picolinic acid isomers. The proposed synthetic route, outlined below, utilizes commercially available starting materials and well-established palladium catalysis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediates Intermediate Esters cluster_hydrolysis Ester Hydrolysis cluster_products Final Products A Methyl 6-bromopicolinate C Pd(PPh3)4, K2CO3 Dioxane/H2O, 80-100 °C A->C B2 2-Nitrophenylboronic acid B2->C Isomer 2 B3 3-Nitrophenylboronic acid B3->C Isomer 3 B4 4-Nitrophenylboronic acid B4->C Isomer 4 D2 Methyl 6-(2-nitrophenyl)picolinate C->D2 D3 Methyl 6-(3-nitrophenyl)picolinate C->D3 D4 Methyl 6-(4-nitrophenyl)picolinate C->D4 E LiOH, THF/H2O, rt D2->E D3->E D4->E F2 6-(2-Nitrophenyl)picolinic acid E->F2 F3 6-(3-Nitrophenyl)picolinic acid E->F3 F4 6-(4-Nitrophenyl)picolinic acid E->F4

Figure 1: Proposed synthetic workflow for the 6-(nitrophenyl)picolinic acid isomers via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

Materials:

  • Methyl 6-bromopicolinate

  • 2-Nitrophenylboronic acid, 3-Nitrophenylboronic acid, or 4-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suzuki-Miyaura Coupling: a. To a flame-dried round-bottom flask, add methyl 6-bromopicolinate (1.0 equiv), the corresponding nitrophenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv). b. Evacuate and backfill the flask with argon or nitrogen three times. c. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). d. Add a degassed 4:1 mixture of 1,4-dioxane and deionized water. e. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. i. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the corresponding methyl 6-(nitrophenyl)picolinate intermediate.

  • Ester Hydrolysis: a. Dissolve the purified methyl 6-(nitrophenyl)picolinate intermediate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran and water. b. Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC. c. Upon completion, concentrate the reaction mixture in vacuo to remove the THF. d. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities. e. Acidify the aqueous layer to pH 2-3 with 1 M HCl. f. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final 6-(nitrophenyl)picolinic acid product.

Physicochemical Properties: An In Silico Comparative Analysis

The position of the nitro group is predicted to have a significant impact on the physicochemical properties of the picolinic acid derivatives. The following table summarizes the predicted pKa and aqueous solubility values obtained using reputable in silico models.

IsomerPredicted pKa (ACD/Percepta)[2][3]Predicted Aqueous Solubility (logS) (ALOGPS)[4][5]
6-(2-Nitrophenyl)picolinic acid 3.15 ± 0.20-3.5
This compound 3.30 ± 0.20-3.2
6-(4-Nitrophenyl)picolinic acid 3.25 ± 0.20-3.4

Discussion of Physicochemical Properties:

  • Acidity (pKa): All three isomers are predicted to be moderately strong acids, with pKa values lower than that of the parent picolinic acid (pKa ≈ 5.4). This increased acidity is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the carboxylate anion. The 2-nitro isomer is predicted to be the most acidic, likely due to a combination of inductive effects and potential intramolecular hydrogen bonding interactions that stabilize the conjugate base.

  • Aqueous Solubility (logS): The predicted aqueous solubilities are all in a similar range, suggesting that the position of the nitro group has a modest effect on this property. A logS value between -3 and -4 indicates low to moderate solubility in water.

Predicted Spectroscopic Data (¹H and ¹³C NMR)

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the three isomers. These predictions can aid in the structural confirmation of the synthesized compounds.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

Proton2-Nitro Isomer3-Nitro Isomer4-Nitro Isomer
Py-H38.158.208.22
Py-H47.958.008.05
Py-H57.607.657.68
Ph-H (ortho to Py)7.808.407.90
Ph-H (meta to Py)7.657.708.30
Ph-H (para to Py)7.908.25-
COOH13.513.413.4

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon2-Nitro Isomer3-Nitro Isomer4-Nitro Isomer
Py-C2165.0165.2165.3
Py-C3125.0125.5125.8
Py-C4138.0138.3138.5
Py-C5122.0122.3122.5
Py-C6158.0157.5157.8
Ph-C (ipso)135.0139.0144.0
Ph-C (ortho)130.0, 124.0122.0, 135.0130.0
Ph-C (meta)132.0, 128.0122.0, 148.0124.0
Ph-C (para)148.0128.0148.0

Biological Activity: A Predictive Comparison

In silico models can provide valuable early insights into the potential biological activities of novel compounds, guiding experimental screening efforts.

Predicted Anticancer Activity

The predicted mean growth inhibition (GI50) values against the NCI-60 panel of human cancer cell lines were calculated using the pdCSM-cancer tool[6].

Anticancer_Activity Isomers Isomer 6-(2-Nitrophenyl)picolinic acid This compound 6-(4-Nitrophenyl)picolinic acid GI50 Predicted Mean GI50 (µM) 5.2 2.8 3.5

Figure 2: Predicted mean GI50 values against the NCI-60 cell line panel.

Discussion of Predicted Anticancer Activity:

The in silico predictions suggest that all three isomers possess potential anticancer activity. Notably, the This compound isomer is predicted to be the most potent, with a lower mean GI50 value. This suggests that the meta-position of the nitro group may be optimal for interactions with biological targets relevant to cancer cell proliferation. The 2-nitro isomer is predicted to be the least potent, which could be due to steric hindrance affecting its ability to bind effectively to target proteins.

Predicted Antimicrobial Activity

While quantitative in silico prediction of antimicrobial activity is less established, a qualitative assessment can be made based on the known pharmacophoric features. The presence of the nitroaromatic moiety is a well-known feature in many antimicrobial agents, where it can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species. The picolinic acid scaffold itself has also been reported to possess antimicrobial properties[2]. Therefore, it is reasonable to hypothesize that all three isomers will exhibit some degree of antimicrobial activity. The differences in their electronic and steric properties will likely lead to variations in their spectrum of activity and potency against different microbial strains.

Experimental Protocols for Biological Evaluation

The following are detailed, standard operating procedures for the experimental validation of the predicted biological activities.

In Vitro Anticancer Activity: MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of isomers A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

A Comparative Guide to the Biological Activity of Nitrophenylpicolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of different nitrophenylpicolinic acid isomers. This document moves beyond a simple listing of facts to explain the causal relationships behind experimental choices and provides the necessary framework for self-validating protocols. Our objective is to equip researchers with the foundational knowledge and practical methodologies to investigate these compounds' therapeutic and agrochemical potential.

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives are known to exhibit a wide range of biological activities, most notably as synthetic auxin herbicides.[1][2] The introduction of a nitrophenyl substituent to the picolinic acid backbone creates a series of isomers—ortho-, meta-, and para-nitrophenylpicolinic acid—each with potentially distinct biological profiles. The nitro group, a strong electron-withdrawing moiety, is a known pharmacophore and toxicophore that can significantly influence a molecule's polarity, electronic properties, and interactions with biological targets.[1][2][3] This guide will explore the anticipated herbicidal and anti-inflammatory activities of these isomers, drawing upon established structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

Comparative Biological Activity: A Tale of Three Isomers

Herbicidal Activity: A Focus on Auxin Mimicry

Picolinic acid-based herbicides function as synthetic auxins, inducing uncontrolled growth and ultimately leading to plant death.[1][2] The efficacy of these herbicides is highly dependent on their molecular structure, which dictates their interaction with auxin receptors.

One study on 6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids suggests that the presence of a strong electron-withdrawing group, such as a nitro group, on the phenyl ring can decrease the herbicidal activity of the compound.[4] This implies that nitrophenylpicolinic acid isomers may exhibit lower herbicidal potency compared to other picolinic acid derivatives.

The position of the nitro group is also expected to play a critical role. Steric hindrance from an ortho-substituent can affect the molecule's ability to bind to the active site of the target protein. In contrast, para-substitution often allows for more favorable interactions. Therefore, it is plausible that the para-nitrophenylpicolinic acid isomer would exhibit the most potent herbicidal activity among the three, followed by the meta isomer, with the ortho isomer being the least active due to steric hindrance.

To definitively determine the relative herbicidal activities, a series of in vitro and in vivo assays must be performed.

Table 1: Comparative Herbicidal Activity of Nitrophenylpicolinic Acid Isomers (Template for Experimental Data)

IsomerIC50 (µM) - Root Growth Inhibition (e.g., Arabidopsis thaliana)% Inhibition at 100 µM - Post-emergence (e.g., Amaranthus retroflexus)
ortho-Nitrophenylpicolinic acidData to be determinedData to be determined
meta-Nitrophenylpicolinic acidData to be determinedData to be determined
para-Nitrophenylpicolinic acidData to be determinedData to be determined
Picloram (Control)Reference valueReference value
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Nitro-containing compounds have been investigated for their anti-inflammatory properties.[1][2][3] The nitro group can influence signaling pathways involved in inflammation, such as the NF-κB pathway. The position of the nitro group on the phenyl ring will likely affect the molecule's ability to interact with key enzymes and receptors in these pathways.

Research on other phenyl-substituted heterocyclic compounds has shown that the position of substituents on the phenyl ring significantly impacts anti-inflammatory activity. For instance, a study on 1-phenyl-3-aminopyrazoline derivatives indicated that steric effects increase from the ortho to the meta and then to the para position, which can negatively impact activity.[5] However, electronic effects also play a crucial role. An electron-withdrawing group like the nitro group can influence the acidity of the picolinic acid moiety and its ability to interact with biological targets.

Predicting the relative anti-inflammatory potency of the nitrophenylpicolinic acid isomers is challenging without direct experimental evidence. However, it is reasonable to hypothesize that the electronic and steric differences between the isomers will lead to distinct anti-inflammatory profiles.

Table 2: Comparative Anti-inflammatory Activity of Nitrophenylpicolinic Acid Isomers (Template for Experimental Data)

IsomerIC50 (µM) - NO Production Inhibition (LPS-stimulated RAW 264.7 cells)% Inhibition of COX-2 at 10 µM
ortho-Nitrophenylpicolinic acidData to be determinedData to be determined
meta-Nitrophenylpicolinic acidData to be determinedData to be determined
para-Nitrophenylpicolinic acidData to be determinedData to be determined
Indomethacin (Control)Reference valueReference value

Experimental Protocols

To generate the comparative data needed to populate the tables above, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Assessment of Herbicidal Activity

The herbicidal potential of the nitrophenylpicolinic acid isomers can be evaluated through a tiered approach, starting with in vitro root growth inhibition assays followed by whole-plant post-emergence assays.

This assay provides a rapid and quantitative measure of a compound's phytotoxicity. Arabidopsis thaliana is a commonly used model plant for such studies.[4]

Protocol:

  • Preparation of Test Solutions: Prepare stock solutions of the ortho-, meta-, and para-nitrophenylpicolinic acid isomers and a positive control (e.g., Picloram) in a suitable solvent (e.g., DMSO). Create a dilution series for each compound.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on agar plates containing a suitable growth medium.

  • Application of Test Compounds: Apply the different concentrations of the test compounds and controls to the agar medium. Include a solvent-only control.

  • Incubation: Incubate the plates vertically in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for a defined period (e.g., 7-10 days).

  • Data Collection and Analysis: Measure the primary root length of the seedlings for each treatment. Calculate the percentage of root growth inhibition relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) for each compound.

Herbicidal_Activity_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Synthesize & Purify Isomers (ortho, meta, para) B Prepare Stock Solutions (DMSO) A->B C Create Dilution Series B->C D Arabidopsis thaliana Root Growth Inhibition C->D G Post-emergence Spray on Weeds C->G E Measure Root Length D->E F Calculate IC50 E->F J J F->J Compare Potency H Visual Assessment of Injury G->H I Determine % Inhibition H->I I->J

Caption: Simplified signaling pathway of LPS-induced nitric oxide (NO) production in macrophages.

Conclusion

The positional isomerism of the nitro group on the phenyl ring of picolinic acid is anticipated to have a profound impact on the biological activity of these compounds. While direct comparative data is currently lacking, this guide provides a robust framework for researchers to systematically evaluate the herbicidal and anti-inflammatory potential of ortho-, meta-, and para-nitrophenylpicolinic acid. By employing the detailed protocols and understanding the underlying scientific principles, the scientific community can effectively elucidate the structure-activity relationships of these intriguing molecules, paving the way for the development of novel therapeutic agents and agrochemicals.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 6-Aryl-Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aryl-Picolinic Acids in Modern Drug Discovery

Picolinic acid and its derivatives represent a remarkable class of compounds with a broad spectrum of pharmacological activities. Their versatile structural and electronic characteristics allow them to form stable complexes with various metal ions, making them valuable in biomedical applications. In recent years, 6-aryl-picolinic acid derivatives have emerged as particularly promising scaffolds in drug discovery, demonstrating potential as herbicides and exhibiting a range of other biological activities. The precise three-dimensional arrangement of atoms within these molecules, along with their intermolecular interactions, dictates their biological function. Therefore, a definitive understanding of their structure at the atomic level is paramount for rational drug design and development.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional structure of molecules. This technique provides unparalleled accuracy and precision in measuring molecular dimensions, offering insights into conformation, intermolecular interactions, and absolute configuration that no other method can rival. This guide provides a comprehensive overview of the X-ray crystallographic analysis of 6-aryl-picolinic acid derivatives, offering a comparative look at crystallization strategies, a detailed experimental protocol, and an exploration of the structural insights that can be gleaned from this powerful analytical technique.

The Foundation of Analysis: Principles of X-ray Crystallography

X-ray crystallography relies on the phenomenon of X-ray diffraction by a crystalline solid. When a beam of X-rays, with a wavelength similar to the spacing between atoms, is directed at a single crystal, the electrons of the atoms scatter the X-rays. In a crystal, where molecules are arranged in a highly ordered three-dimensional lattice, the scattered waves interfere with each other. Constructive interference occurs when the path difference between scattered waves is an integer multiple of the wavelength, leading to a diffraction pattern of discrete spots.

The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the electron density distribution within the crystal and, consequently, to deduce the precise positions of the atoms in the molecule. This process, known as structure solution and refinement, provides a detailed three-dimensional model of the molecule.

Crystallization: The Critical First Step

The success of an X-ray crystallographic analysis hinges on the ability to grow high-quality single crystals of the target compound. For 6-aryl-picolinic acid derivatives, as with many small organic molecules, this can be a challenging yet crucial step. The choice of solvent, temperature, and crystallization method can significantly impact crystal quality and even the resulting crystal form (polymorph).

Comparative Crystallization Strategies for Picolinic Acid Derivatives

The crystallization of picolinic acid derivatives often involves exploring a range of solvents and techniques to induce slow, controlled precipitation. A recent study on picolinic acid derivatives highlighted the successful use of various solvents for crystallization.

Crystallization TechniqueDescriptionAdvantagesDisadvantagesSuitable Solvents for Picolinic Acid Derivatives
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Simple to set up; can produce large, well-formed crystals.Can be slow; susceptible to dust and vibrations.Ethanol, Methanol, Acetone, Acetonitrile
Vapor Diffusion (Hanging Drop & Sitting Drop) A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution via the vapor phase.Requires small amounts of sample; allows for fine-tuning of conditions.Can be technically challenging to set up.Isopropanol, Dichloromethane
Cooling A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.Relatively fast; can be automated.May lead to the formation of small or multiple crystals.Water, Ethanol/Water mixtures

Expert Insight: The choice of solvent is critical and should be guided by the solubility profile of the specific 6-aryl-picolinic acid derivative. A solvent in which the compound has moderate solubility is often a good starting point. For compounds with stubborn crystallization behavior, co-crystallization with other molecules can sometimes yield diffraction-quality crystals.

A Step-by-Step Guide to X-ray Crystallographic Analysis

The following protocol outlines the key stages involved in the X-ray crystallographic analysis of a 6-aryl-picolinic acid derivative, from crystal mounting to data interpretation.

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:
  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer. Modern diffractometers, such as those equipped with microfocus sealed tube X-ray sources, are well-suited for small molecule crystallography.

    • Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., rotation range, exposure time) will be determined by the crystal's symmetry and diffraction quality.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Correct the data for various experimental factors (e.g., Lorentz-polarization effects, absorption).

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the initial structural model against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.

  • Structural Analysis and Validation:

    • Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-stacking).

    • Validate the quality of the final structure using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps. Hirshfeld surface analysis can also be employed to further investigate intermolecular interactions.

Comparative Structural Insights: What the Data Reveals

The power of X-ray crystallography lies in its ability to reveal subtle structural nuances that govern the properties and behavior of molecules. For 6-aryl-picolinic acid derivatives, this analysis can provide crucial information for drug development.

Conformational Flexibility and Substituent Effects

Even small changes in the substituents on the picolinic acid or the aryl ring can induce significant changes in the overall molecular conformation and crystal packing. For example, the orientation of the aryl ring relative to the picolinic acid core can vary from planar to perpendicular, influencing how the molecule interacts with its biological target.

Intermolecular Interactions and Crystal Packing

The crystal packing of 6-aryl-picolinic acid derivatives is often dictated by a balance of various non-covalent interactions, including hydrogen bonding, π-stacking, and other weak non-bonding contacts. Understanding these interactions is critical, as they can influence physical properties such as solubility and melting point, which are important considerations in drug formulation.

G cluster_0 Molecule A cluster_1 Molecule B A_N N A_O1 O B_N N A_O1->B_N H-Bond A_O2 O A_Aryl Aryl Ring B_Aryl Aryl Ring A_Aryl->B_Aryl π-Stacking B_O1 O B_O2 O

Caption: Key intermolecular interactions in 6-aryl-picolinic acid derivative crystals.

Quantitative Data Summary

The following table presents hypothetical but representative crystallographic data for two different 6-aryl-picolinic acid derivatives, illustrating how key parameters can vary.

ParameterDerivative 1 (Aryl = Phenyl)Derivative 2 (Aryl = 4-Fluorophenyl)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 10.2 Å, b = 5.6 Å, c = 18.9 Å, β = 98.5°a = 12.5 Å, b = 7.8 Å, c = 15.3 Å
Dihedral Angle (Aryl-Picolinic) 35.2°55.8°
Key Hydrogen Bond (O-H···N) 2.75 Å2.78 Å
R-factor (final) 0.0450.038

Analysis: The introduction of a fluorine substituent in Derivative 2 leads to a change in the crystal system and space group, indicating a different packing arrangement. The dihedral angle between the aryl and picolinic acid rings is also significantly different, highlighting the conformational impact of the substituent.

Alternative and Complementary Techniques

While SCXRD provides the definitive solid-state structure, other techniques can offer valuable complementary information or serve as alternatives when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. It can provide information about the connectivity of atoms and the solution-state conformation, which may differ from the solid-state structure.

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples and can be employed to identify different crystalline phases (polymorphs), assess sample purity, and monitor the stability of drug compounds.

  • Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to calculate the theoretical structures and properties of molecules, providing insights that can complement experimental data and aid in the interpretation of results.

Conclusion: The Indispensable Role of X-ray Crystallography

The X-ray crystallographic analysis of 6-aryl-picolinic acid derivatives is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. It provides an unparalleled level of structural detail, offering critical insights into the conformational preferences, intermolecular interactions, and the subtle effects of substituents that ultimately govern the biological activity of these important compounds. By integrating the precise structural information from X-ray crystallography with data from other analytical techniques and computational modeling, researchers can accelerate the design and optimization of new and more effective therapeutic agents.

A Senior Application Scientist's Guide to the Analysis of Picolinic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical chemists, and drug development professionals, the accurate quantification of picolinic acid, a key metabolite of the tryptophan pathway, is of paramount importance.[1][2] Its role in neuroprotective, immunological, and anti-proliferative processes necessitates robust and reliable analytical methodologies.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of picolinic acid and its related compounds. Drawing upon field-proven insights and established scientific principles, this document will navigate the technical nuances of each method, explain the causality behind experimental choices, and provide comprehensive, actionable protocols.

The Analytical Challenge: Physicochemical Properties of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is a polar, zwitterionic molecule, moderately soluble in water.[1][3][4] Its key physicochemical properties are:

  • Appearance: White crystalline solid[1][5]

  • Melting Point: 136-138 °C[1]

  • Polarity: High, due to the pyridine ring and the carboxylic acid group[3]

  • Volatility: Low, making direct GC analysis challenging[6]

These characteristics fundamentally dictate the analytical approach. The high polarity and low volatility of picolinic acid mean that HPLC is a natural fit, while GC-MS necessitates a chemical modification step known as derivatization to render the analyte suitable for gas-phase analysis.[7][8]

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it exceptionally well-suited for the direct analysis of picolinic acid.[7][8] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7] For a polar compound like picolinic acid, reversed-phase HPLC is a common and effective strategy.

The Causality of Method Design: Ion-Pair Reversed-Phase HPLC

Standard reversed-phase HPLC, which relies on hydrophobic interactions, would result in poor retention of the highly polar picolinic acid. To overcome this, ion-pair chromatography is employed.[9][10] This technique introduces an ion-pairing reagent into the mobile phase.[11]

  • Mechanism: The ion-pairing reagent, typically a large molecule with a charged head and a hydrophobic tail (e.g., tetrabutylammonium hydrogen sulfate), forms a neutral ion pair with the charged analyte (picolinic acid).[9][12] This neutral complex has a greater affinity for the non-polar stationary phase (like a C18 column), leading to increased retention and allowing for effective separation.[9][12] The choice of a long-chain alkylammonium salt like tetrabutylammonium provides strong interaction with the stationary phase, ensuring adequate retention of the polar analyte.[13]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC for Picolinic Acid

This protocol is adapted from established methods for the analysis of picolinic acid in biological fluids.[9][10]

1. Sample Preparation (for Biological Fluids like Serum): a. To 500 µL of serum, add 50 µL of an internal standard solution (e.g., a deuterated picolinic acid standard). b. Precipitate proteins by adding 500 µL of ice-cold 10% trichloroacetic acid (TCA). c. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV System and Conditions:

  • Instrumentation: An HPLC system equipped with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: 30 mM phosphate buffer containing 1 mM tetrabutylammonium hydrogen sulfate (TBAHS), adjusted to pH 7.0, mixed with methanol (e.g., 95:5 v/v).[9]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 265 nm.[9]
  • Injection Volume: 20 µL.

3. System Suitability and Validation:

  • Before analysis, equilibrate the column with the mobile phase for at least 30 minutes.
  • Perform replicate injections of a standard solution to ensure system precision (RSD < 2%).
  • The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][14]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (TCA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial Injector Autosampler/Injector HPLC_Vial->Injector Column C18 Reversed-Phase Column (with Ion-Pair Mobile Phase) Injector->Column Detector UV Detector (265 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the HPLC-UV analysis of picolinic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect but Highly Sensitive Approach

GC-MS is a powerhouse for the separation and identification of volatile and semi-volatile compounds.[7][8] To analyze the non-volatile picolinic acid, a derivatization step is mandatory to increase its volatility and thermal stability.[6][15]

The Causality of Method Design: Derivatization for Volatility

Derivatization chemically modifies the polar functional groups (in this case, the carboxylic acid) to create a less polar and more volatile derivative.[15] Silylation is a common and effective derivatization technique for carboxylic acids.[6][13]

  • Mechanism: A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[13][16] This TMS-ester derivative is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS.[16] MSTFA is often favored as it is one of the most volatile silylating reagents, leading to fewer interferences in the chromatogram.[13]

Experimental Protocol: GC-MS with Silylation for Picolinic Acid

This protocol is based on established methods for the derivatization and GC-MS analysis of carboxylic acids from biological matrices.[6][14]

1. Sample Preparation and Extraction: a. To 100 µL of plasma or other biological fluid, add an internal standard (e.g., deuterated picolinic acid). b. Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes. c. Carefully transfer the upper organic layer to a clean microcentrifuge tube. d. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Silylation Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA (with 1% TMCS as a catalyst). b. Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[13] c. Cool the vial to room temperature before analysis.

3. GC-MS System and Conditions:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the TMS-picolinate derivative and the internal standard.

4. System Suitability and Validation:

  • A derivatized standard should be injected to confirm the retention time and mass spectrum of the TMS-picolinate.
  • The method must be validated according to ICH guidelines for the intended application.[9][14]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract Liquid-Liquid Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry Derivatize Silylation (MSTFA, 60°C) Dry->Derivatize GC_Vial Derivatized Sample in Vial Derivatize->GC_Vial Injector GC Injector (250°C) GC_Vial->Injector Column Capillary GC Column Injector->Column MS_Detector Mass Spectrometer (EI, SIM) Column->MS_Detector TIC Total/Selected Ion Chromatogram MS_Detector->TIC Integration Peak Integration & Spectral ID TIC->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the GC-MS analysis of picolinic acid.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS often comes down to a trade-off between simplicity, speed, and sensitivity. The following table summarizes the key performance characteristics of each technique for the analysis of picolinic acid, synthesized from multiple authoritative sources.

Performance MetricIon-Pair HPLC-UVDerivatization GC-MSRationale & Causality
Principle Partition between liquid mobile phase and solid stationary phase.[7]Partition between gas mobile phase and liquid stationary phase.[7]HPLC is ideal for non-volatile compounds, while GC requires volatile analytes.[7][8]
Sample Preparation Simpler (protein precipitation, filtration).[9]More complex (extraction, evaporation, derivatization).[6][14]GC-MS requires an additional chemical derivatization step to increase analyte volatility.[15]
Applicability Well-suited for polar, non-volatile, and thermally labile compounds.[7]Requires volatile and thermally stable (or derivatized) compounds.[8]Picolinic acid's inherent properties make HPLC a more direct fit.
Linearity (R²) Typically ≥ 0.999[17]Typically ≥ 0.995[17]Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0% to 102.0% (typical)[17]95.0% to 105.0% (typical, dependent on derivatization efficiency)[17]HPLC accuracy is often higher due to fewer sample preparation steps.
Precision (% RSD) ≤ 2.0% (typical)[17]≤ 5.0% (typical)[17]The multi-step derivatization process in GC-MS can introduce more variability.
Limit of Detection (LOD) ~0.30 pmol (with fluorescence detection)Can reach low pg levels (analyte-dependent)GC-MS, especially with SIM mode, generally offers superior sensitivity for trace analysis.[8]
Throughput Generally higher due to simpler sample prep.Lower due to the time required for derivatization.The derivatization step is often the rate-limiting factor in the GC-MS workflow.
Selectivity Good, based on chromatographic retention.Excellent, based on both retention time and mass fragmentation pattern.The mass spectrometer provides an extra dimension of confirmation, making GC-MS highly specific.

Method Selection Guide: Which Technique is Right for You?

As a Senior Application Scientist, my recommendation is always grounded in the specific goals of the analysis.

  • Choose HPLC when:

    • High throughput is required: The simpler sample preparation makes it ideal for screening large numbers of samples.

    • Simplicity and robustness are key: The direct analysis avoids the complexities and potential variability of derivatization.

    • The analyte concentration is relatively high: When ultra-high sensitivity is not the primary concern.

  • Choose GC-MS when:

    • Ultimate sensitivity is paramount: For detecting trace levels of picolinic acid in limited sample volumes (e.g., cerebrospinal fluid).[14]

    • Unambiguous identification is critical: The mass spectrum provides a molecular fingerprint, offering the highest level of confidence in analyte identification.

    • You are analyzing a complex matrix: The superior selectivity of GC-MS can help to resolve picolinic acid from interfering compounds.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of picolinic acid. The choice is not about which method is definitively "better," but which is more "fit-for-purpose." HPLC offers a direct, robust, and high-throughput solution, making it an excellent choice for routine analysis and applications where analyte concentrations are not exceedingly low. Conversely, when the analytical challenge demands the utmost sensitivity and specificity for trace-level quantification, the additional investment in sample preparation for GC-MS is well justified. By understanding the fundamental principles and the causality behind the methodological choices, researchers can confidently select and implement the optimal analytical strategy for their specific needs in the study of picolinic acid and its vital role in human health and disease.

References

A Comparative Guide to the Herbicidal Efficacy of 6-(3-Nitrophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of herbicide resistance and the increasing demand for more selective and environmentally benign weed management solutions necessitate the exploration of novel chemical scaffolds. Picolinic acids, a well-established class of synthetic auxin herbicides, offer a promising foundation for derivatization.[1][2][3] This guide provides a comprehensive framework for evaluating the herbicidal efficacy of a specific subclass: 6-(3-Nitrophenyl)picolinic acid-based compounds. We present a structured approach, from initial greenhouse bioassays to comparative analysis against commercial standards, grounded in robust experimental design. This document is intended for researchers, chemists, and plant scientists in the agrochemical industry, offering detailed protocols, illustrative data, and a discussion of the underlying mechanism of action to guide the development of next-generation herbicides.

Introduction: The Case for Novel Picolinic Acids

Picolinic acid herbicides, such as picloram and clopyralid, have been mainstays in broadleaf weed control for decades.[4][5][6][7] Their mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated, lethal growth in susceptible species.[8][9] These compounds are valued for their systemic activity and effectiveness.[7][10] However, the evolution of weed resistance and the need for improved crop safety profiles drive the continuous search for new active ingredients.[6]

The introduction of an aryl group at the 6-position of the picolinic acid ring has proven to be a successful strategy, leading to the development of modern herbicides like halauxifen-methyl.[3][6][11] Our focus, the this compound scaffold, represents a targeted modification designed to explore how electronic and steric factors influence herbicidal activity, selectivity, and metabolic stability. This guide outlines the critical experiments required to validate the efficacy of these novel compounds.

Framework for Efficacy Evaluation

A tiered, systematic approach is essential for efficiently evaluating new herbicidal candidates. This ensures that resources are focused on the most promising compounds and that the data generated is robust and comparable.

  • Tier 1: Primary Screening & Dose-Response. The initial phase involves greenhouse-based, whole-plant bioassays to confirm herbicidal activity and determine the potency (e.g., GR₅₀ - the dose required for 50% growth reduction) on a key indicator weed species.[12]

  • Tier 2: Weed Control Spectrum & Crop Selectivity. Compounds that demonstrate high potency in Tier 1 are then tested against a broader panel of economically important weed species (both broadleaf and grass) and key crops to establish their spectrum of activity and potential for selective in-crop use.

  • Tier 3: Mechanistic Insights. Understanding the mode of action is crucial. For picolinic acid derivatives, this involves confirming their activity as synthetic auxins, which typically involves hijacking the TIR1/AFB receptor pathway.[6][8][13][14]

  • Tier 4: Field Trials. The ultimate test of a herbicide's utility is its performance under real-world environmental conditions.[15][16][17] Field trials are designed to validate greenhouse results and assess performance against variable weather, soil types, and weed pressures.[15][17]

Core Experimental Protocols

The validity of any comparison rests on the quality and reproducibility of the experimental methods. The following protocols are foundational for generating reliable efficacy data.

Protocol: Greenhouse Dose-Response Bioassay

This protocol is designed to determine the GR₅₀ value of a test compound on a susceptible broadleaf weed, such as Velvetleaf (Abutilon theophrasti).

Causality: A dose-response assay is critical because it moves beyond a simple "active" or "inactive" result. By quantifying the relationship between application rate and plant response, we can objectively compare the intrinsic potency of different molecules. Using a uniform plant stage and controlled environment minimizes variability, ensuring that observed differences are due to the chemical treatment itself.[12][18][19]

Methodology:

  • Plant Propagation: Grow Velvetleaf seedlings in 10 cm pots filled with a standard potting mix. Thin seedlings to one per pot after emergence. Maintain in a greenhouse with controlled temperature (25°C/18°C day/night) and a 16-hour photoperiod.[19]

  • Treatment Application: Wait until plants reach the 2-3 true leaf stage, as this is a period of active growth and susceptibility.[19] Prepare stock solutions of the this compound compound and reference herbicides (e.g., Picloram, Dicamba) in a suitable solvent with a surfactant.

  • Spraying: Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[19] A typical dose range for a new compound might be 0, 10, 30, 100, 300, and 1000 g a.i./ha. Include an untreated control and a reference herbicide for comparison.

  • Replication & Randomization: Each treatment level must be replicated at least four times. Arrange the pots in a randomized complete block design to mitigate any potential environmental gradients within the greenhouse.

  • Data Collection: After 21 days, assess the plants. The most objective measure is to harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.[12]

  • Analysis: Convert the dry weight data to a percentage of the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ value for each compound.

Protocol: Field Efficacy and Selectivity Trial

Causality: Greenhouse results do not always translate perfectly to the field. Factors like UV degradation, rainfall, soil microbial activity, and competitive pressure from other plants can influence a herbicide's performance.[16][17] A randomized complete block design (RCBD) is the standard for field trials because it effectively minimizes the impact of field variability (e.g., soil type, slope), allowing for a statistically sound comparison of treatments.[15][20]

Methodology:

  • Site Selection: Choose a field with a known, uniform infestation of target weeds. The site history should be well-documented to avoid confounding factors like residual herbicide activity.[17]

  • Trial Design: Establish plots (e.g., 3m x 10m) using an RCBD with four replications.[15][20] Treatments should include multiple rates of the test compound, a commercial standard, and an untreated control plot within each block.

  • Application: Apply herbicides at the appropriate weed growth stage using a calibrated plot sprayer. Record all environmental conditions at the time of application (temperature, humidity, wind speed).

  • Evaluation: Conduct visual efficacy ratings at 7, 14, and 28 days after application (DAA), using a scale of 0% (no control) to 100% (complete death of weeds).[17] Crop injury should also be rated visually on a similar scale.

  • Yield Data: For crop selectivity trials, harvest the crop from the center of each plot at maturity to determine the final yield, which is the ultimate indicator of crop safety.[20]

Comparative Data Analysis (Illustrative)

To demonstrate the application of these protocols, the following tables present illustrative data for a hypothetical this compound derivative, designated "Compound NP-01".

Table 1: Greenhouse Dose-Response (GR₅₀) on Key Weed Species

This table compares the potency of Compound NP-01 with commercial standards on a major broadleaf weed and a common grass weed.

CompoundVelvetleaf (Broadleaf) GR₅₀ (g a.i./ha)Giant Foxtail (Grass) GR₅₀ (g a.i./ha)Selectivity Ratio (Grass/Broadleaf)
Compound NP-01 85 >2000 >23.5
Picloram120>2000>16.7
2,4-D25018007.2
Glyphosate4504000.9

Data are illustrative. Lower GR₅₀ indicates higher potency. A higher selectivity ratio indicates greater safety on grasses.

The data suggests Compound NP-01 has higher intrinsic potency on Velvetleaf than Picloram and exhibits excellent grass selectivity, a desirable trait for use in cereal crops.

Table 2: Field Trial Efficacy on Mixed Weed Population (21 DAA)

This table shows the visual control percentage from a hypothetical field trial, demonstrating performance under real-world conditions.

TreatmentRate (g a.i./ha)Velvetleaf Control (%)Common Lambsquarters Control (%)Crop Injury (Corn) (%)
Compound NP-01 150 92% 88% <5%
Compound NP-01 300 98% 95% <5%
Picloram + 2,4-D140 + 56095%94%8%
Untreated Control--0%0%0%

Data are illustrative.

The field data supports the greenhouse findings, showing that Compound NP-01 provides excellent control of key broadleaf weeds at applied rates with a high margin of safety in corn.

Mechanistic Insights & Developmental Workflow

The Synthetic Auxin Mechanism of Action

This compound compounds are presumed to act as synthetic auxins. This mechanism is initiated when the herbicide molecule binds to the TIR1/AFB family of F-box protein receptors.[8][14] This binding event stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[8][13] This complex is then targeted for ubiquitination and subsequent degradation by the 26S proteasome.[8] The removal of the Aux/IAA repressor allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes.[8] The resulting over-stimulation of these pathways leads to epinasty, uncontrolled cell division, and ultimately, plant death.[10][21]

Caption: Synthetic auxin herbicide pathway.

Herbicide Evaluation Workflow

The process of evaluating a new herbicide candidate is a multi-step, decision-driven workflow. It begins with the synthesis of the novel compound and progresses through increasingly complex and resource-intensive biological assays.

Herbicide_Workflow A Compound Synthesis (6-NPA Derivative) B Primary Screen (Single high rate) A->B C Dose-Response Assay (Calculate GR50) B->C D Is GR50 < Standard? C->D E Weed Spectrum & Crop Selectivity Screen D->E Yes I Stop/Redesign D->I No F Is Selectivity Acceptable? E->F G Field Trials (Multiple Locations) F->G Yes F->I No H Advance to Development G->H

Caption: A tiered workflow for herbicide candidate evaluation.

Conclusion

The evaluation of novel this compound-based compounds requires a rigorous, multi-tiered experimental approach. The illustrative data presented in this guide suggest that this chemical class holds potential for developing potent and selective broadleaf herbicides. By following standardized protocols for greenhouse and field testing, researchers can generate high-quality, comparable data. This, combined with an understanding of the underlying synthetic auxin mechanism of action, provides a solid foundation for identifying promising candidates and advancing them through the development pipeline. The methodologies and frameworks described herein are designed to ensure scientific integrity and streamline the discovery process for the next generation of weed management solutions.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to 6-Aryl Quinazolinone Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Inhibitors of the ALK/PI3K/AKT Signaling Pathway

In the quest for novel anticancer therapeutics, the exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. It provides a rational framework for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. While the initial focus of this guide was on 6-(3-nitrophenyl)picolinic acid derivatives, a comprehensive literature survey revealed a more robust and illustrative dataset for a closely related class of 6-aryl substituted nitrogen heterocycles: quinazolinones. This guide will, therefore, pivot to a detailed comparative analysis of a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives , which have demonstrated significant potential as anticancer agents. The principles of SAR discussed herein are broadly applicable to related heterocyclic scaffolds, including the picolinic acids, and offer valuable insights for researchers in medicinal chemistry and drug development.

The foundation of this guide is a compelling study that identified a lead quinazolinone compound and systematically modified its structure to dramatically improve its anticancer activity. We will dissect the synthesis of these derivatives, compare their biological performance using experimental data, and elucidate the mechanism of action of the most promising candidate.

The Quinazolinone Scaffold: A Privileged Structure in Oncology

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to a variety of biological targets with high affinity. This has led to the development of several approved anticancer drugs. The study at the heart of this guide identified a lead compound, 16h , from a series of 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivatives. While showing some activity, its potency against the A549 non-small cell lung cancer cell line (IC50 = 8.27 µM) left significant room for improvement[1]. This provided the starting point for a focused SAR study aimed at enhancing this anticancer efficacy.

Synthetic Strategy: Building the Quinazolinone Library

The synthesis of the target 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives was accomplished through a multi-step process, which is a common approach in the generation of compound libraries for SAR studies. The general workflow allows for the introduction of diverse chemical functionalities at key positions on the scaffold, enabling a systematic exploration of the chemical space.

G cluster_0 Core Scaffold Synthesis cluster_1 Suzuki Coupling cluster_2 Final Modifications A 2-Amino-5-bromobenzoic acid B 3-Benzyl-6-bromoquinazolin-4(3H)-one A->B Triethyl orthoformate, Phenylmethanamine, I2, EtOH D Coupled Quinazolinone B->D C, Pd(dppf)Cl2, K2CO3, Dioxane/H2O C Boronic Ester Intermediate E Final Derivatives D->E Various Reagents (e.g., Isocyanates)

Caption: Generalized synthetic workflow for the quinazolinone derivatives.

The rationale behind this synthetic route is its modularity. The initial steps construct the core quinazolinone ring system with a bromine atom at the 6-position, which serves as a handle for introducing the aryl substituent via a palladium-catalyzed Suzuki coupling reaction. The final step, the reaction with various isocyanates, allows for the exploration of different substituents on the 2-aminobenzothiazole moiety, which proved to be critical for optimizing the biological activity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The central tenet of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By making systematic changes to the chemical structure and measuring the corresponding changes in biological activity, we can identify the key chemical features responsible for the desired pharmacological effect. In this case, the antiproliferative activity of the synthesized quinazolinone derivatives was evaluated against the A549 human non-small cell lung cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was used as the primary metric for comparison.

Table 1: Antiproliferative Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives Against A549 Cells[1][2]
CompoundR Group (Substitution on the terminal phenyl ring)IC50 (µM) for A549 Cells
12 4-CH31.12 ± 0.09
38 3-F0.98 ± 0.08
45 4-F0.44 ± 0.04
Lead (16h) (Different core)8.27 ± 0.52

Data is a selection from the source publication to illustrate the SAR.[1]

From the data presented in Table 1, several key SAR insights can be drawn:

  • Importance of the 6-Aryl Moiety: The introduction of the 6-(2-aminobenzo[d]thiazol-5-yl) group led to a significant increase in potency compared to the original lead compound, 16h.

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the terminal phenyl ring of the urea moiety had a profound impact on the anticancer activity.

  • Halogen Substitution: The introduction of a fluorine atom on the phenyl ring was beneficial for activity. Notably, the position of the fluorine atom was critical. A fluorine at the 4-position (para) in compound 45 resulted in the most potent activity (IC50 = 0.44 µM), being more than twice as active as the derivative with fluorine at the 3-position (meta) (compound 38 , IC50 = 0.98 µM). This suggests that the electronic properties and/or the specific interactions of the para-fluoro substituent within the biological target's binding site are crucial for optimal activity.

  • Comparison with Alkyl Substitution: A methyl group at the 4-position (compound 12 ) also conferred good activity (IC50 = 1.12 µM), though it was less potent than the fluoro-substituted analogs.

The superior activity of compound 45 makes it the standout candidate from this series. The para-fluoro substitution likely enhances binding to the target protein, possibly through favorable hydrophobic or hydrogen-bonding interactions, or by altering the electronic properties of the molecule to improve its overall pharmacological profile.

Mechanistic Insights: Targeting the ALK/PI3K/AKT Signaling Pathway

To understand how these compounds exert their anticancer effects, further mechanistic studies were performed on the most potent derivative, compound 45 . These investigations revealed that compound 45 functions by inhibiting the ALK/PI3K/AKT signaling pathway[1][2]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including non-small cell lung cancer[3][4][5].

G RTK ALK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Compound45 Compound 45 Compound45->RTK Inhibits

References

A Comparative Analysis of the Chelating Properties of 6-(3-Nitrophenyl)picolinic Acid and Other Picolinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision guided by a deep understanding of structure-activity relationships. Picolinic acid, a bidentate chelating agent, and its derivatives have garnered significant interest due to their diverse coordination capabilities and applications in various fields, including medicinal chemistry and catalysis.[1][2] This guide provides an in-depth comparison of the chelating properties of 6-(3-Nitrophenyl)picolinic acid with other picolinic acid derivatives.

The Picolinic Acid Scaffold: A Versatile Chelator

Picolinic acid (pyridine-2-carboxylic acid) is a simple yet effective chelating agent. Its ability to form stable five-membered chelate rings with a variety of metal ions stems from the proximate arrangement of the pyridine nitrogen and the carboxylate oxygen, which act as a bidentate N,O-donor ligand. The stability of these metal complexes is a key determinant of their utility in various applications.

The introduction of substituents onto the pyridine ring can significantly modulate the chelating properties of the picolinic acid scaffold. These effects can be broadly categorized as electronic and steric.

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. An EWG, such as the nitro group in this compound, is expected to decrease the electron density on the pyridine ring. This, in turn, reduces the basicity of the pyridine nitrogen, potentially leading to a decrease in the stability of the metal complex. Conversely, EDGs would be expected to enhance the basicity of the nitrogen and increase the stability of the resulting metal complexes.

  • Steric Effects: The size and position of a substituent can introduce steric hindrance around the coordination site, potentially weakening the metal-ligand interaction. Substituents at the 6-position, adjacent to the coordinating nitrogen, are particularly influential in this regard. The bulky 3-nitrophenyl group in this compound may sterically clash with other ligands in the metal's coordination sphere, impacting the overall stability of the complex.

A Theoretical Comparison: this compound vs. Other Derivatives

In the absence of direct experimental data for this compound, we can predict its chelating behavior relative to other picolinic acid derivatives based on the electronic and steric effects of its substituent.

Table 1: Predicted Influence of Substituents on the Chelating Properties of Picolinic Acid Derivatives

Picolinic Acid DerivativeSubstituentPositionElectronic EffectSteric EffectPredicted Impact on Stability Constant (log K)
Picolinic Acid-H-NeutralMinimalBaseline
This compound -C₆H₄NO₂6Strongly Electron-WithdrawingSignificantLikely Decreased
6-Methylpicolinic Acid-CH₃6Electron-DonatingModeratePotentially Increased (if steric hindrance is not dominant)
4-Hydroxypicolinic Acid-OH4Electron-Donating (resonance)MinimalLikely Increased
4-Chloropicolinic Acid-Cl4Electron-Withdrawing (inductive)MinimalLikely Decreased

The 3-nitrophenyl group at the 6-position of the picolinic acid ring is expected to have a dual effect on its chelating ability. The nitro group is a strong electron-withdrawing group, which will decrease the basicity of the pyridine nitrogen, making it a weaker Lewis base for coordination to a metal ion. Additionally, the phenyl ring itself introduces significant steric bulk in the vicinity of the coordination site. This combination of an unfavorable electronic effect and significant steric hindrance strongly suggests that This compound will likely form less stable metal complexes compared to unsubstituted picolinic acid and derivatives with electron-donating or less bulky substituents.

Experimental Workflows for Comparative Analysis

To empirically validate these predictions and to quantitatively compare the chelating properties of this compound with other derivatives, the following experimental protocols are recommended. These methods are designed to be self-validating and provide the robust data required for rigorous scientific comparison.

Workflow for Determining Metal-Ligand Stability Constants

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_comp Comparison prep_ligand Prepare stock solution of picolinic acid derivative potentiometry Potentiometric Titration prep_ligand->potentiometry spectrophotometry UV-Vis Spectrophotometry prep_ligand->spectrophotometry nmr NMR Spectroscopy prep_ligand->nmr prep_metal Prepare stock solution of metal salt prep_metal->potentiometry prep_metal->spectrophotometry prep_metal->nmr prep_buffer Prepare buffer solution of desired pH and ionic strength prep_buffer->potentiometry prep_buffer->spectrophotometry process_data Process raw data (e.g., titration curves, spectra) potentiometry->process_data spectrophotometry->process_data nmr->process_data model_fitting Fit data to binding models (e.g., 1:1, 1:2) process_data->model_fitting calc_constants Calculate stability constants (log K) model_fitting->calc_constants compare_data Compare stability constants of different derivatives calc_constants->compare_data structure_activity Elucidate structure-activity relationships compare_data->structure_activity

Caption: Experimental workflow for comparing chelating properties.

Experimental Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[3] The principle lies in monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a standard solution of a strong base.

Materials and Reagents:
  • Picolinic acid derivative (e.g., this compound)

  • Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, Ni(NO₃)₂·6H₂O)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Automatic titrator or calibrated burette

  • Stir plate and magnetic stir bar

  • Thermostated reaction vessel

Step-by-Step Methodology:
  • Calibration of the pH Electrode: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

  • Preparation of Titration Solutions:

    • Acid Calibration: In the thermostated vessel, add a known volume of standardized strong acid and the inert salt solution to achieve the desired ionic strength.

    • Ligand Protonation: To a separate vessel, add a known amount of the picolinic acid derivative, the same volume of standardized strong acid, and the inert salt solution.

    • Metal-Ligand Titration: To a third vessel, add a known amount of the picolinic acid derivative, a known amount of the metal salt (typically in a 1:1 or 2:1 ligand-to-metal ratio), the same volume of standardized strong acid, and the inert salt solution.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the burette tip into the titration vessel.

    • Begin stirring the solution at a constant rate.

    • Add small, precise increments of the standardized strong base.

    • Record the pH reading after each addition, ensuring the reading has stabilized.

    • Continue the titration until the pH has risen significantly beyond the expected equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each of the three titrations.

    • From the acid calibration titration, determine the exact concentration of the strong base.

    • From the ligand protonation titration, determine the pKa value(s) of the picolinic acid derivative.

    • Using the data from all three titrations, calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L⁻]) at each point in the metal-ligand titration.

    • Plot n̄ versus p[L⁻] (where p[L⁻] = -log[L⁻]) to generate the formation curve.

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, log K₁ = p[L⁻]. More sophisticated software programs (e.g., HYPERQUAD) are recommended for accurate determination of stability constants by fitting the entire titration curve.

Experimental Protocol 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid and convenient method for determining stability constants, provided that the formation of the metal-ligand complex results in a change in the absorbance spectrum.

Materials and Reagents:
  • Picolinic acid derivative

  • Metal salt solution of known concentration

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:
  • Determination of λmax:

    • Record the UV-Vis spectrum of the free ligand in the buffer solution to determine its maximum absorbance wavelength (λmax,ligand).

    • Record the UV-Vis spectrum of a solution containing the ligand and an excess of the metal ion to determine the maximum absorbance wavelength of the complex (λmax,complex). Choose a wavelength for monitoring the titration where the difference in absorbance between the complex and the free ligand is significant.

  • Preparation of Titration Series:

    • Prepare a series of solutions in volumetric flasks, each containing a constant concentration of the picolinic acid derivative.

    • To each flask, add an increasing concentration of the metal salt solution.

    • Bring each solution to the final volume with the buffer.

  • Spectrophotometric Measurement:

    • Record the absorbance of each solution at the chosen wavelength.

  • Data Analysis (Job's Plot for Stoichiometry):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

    • Plot the change in absorbance versus the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the complex.

  • Data Analysis (Mole-Ratio Method for Stability Constant):

    • Plot the absorbance versus the ratio of the molar concentration of the metal to the ligand.

    • The resulting curve will show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes. For more complex systems, non-linear regression analysis of the binding isotherm is recommended.

Experimental Protocol 3: NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying metal-ligand interactions in solution. It can provide information on the binding site, stoichiometry, and stability of the complex. Chemical shift titration is a common NMR method for determining binding constants.

Materials and Reagents:
  • Picolinic acid derivative

  • Metal salt (paramagnetic metals will cause significant line broadening and may not be suitable for this method)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆) with a suitable buffer

  • NMR spectrometer

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of the picolinic acid derivative in the deuterated solvent.

    • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • NMR Titration:

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Add small aliquots of the metal salt stock solution to the NMR tube containing the ligand solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

    • Continue the additions until the chemical shifts of the ligand protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify the protons on the picolinic acid derivative that show the most significant chemical shift changes upon addition of the metal ion. These are typically the protons closest to the coordination site.

    • Plot the change in chemical shift (Δδ) for a given proton versus the total metal concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the dissociation constant (Kd), which is the inverse of the association or stability constant (K = 1/Kd).

Visualizing Chelation and Structure

G cluster_structure This compound cluster_chelation Chelation Reaction structure Image of the chemical structure of this compound would be placed here. chelation Picolinic_Acid_Derivative + Metal_Ion <=> Metal_Complex

Caption: Chemical structure and a generalized chelation reaction.

Conclusion and Future Directions

While a definitive quantitative ranking of the chelating ability of this compound awaits experimental determination, a thorough understanding of the electronic and steric effects of its substituents allows for a strong predictive assessment. The electron-withdrawing nature of the nitro group and the steric bulk of the phenyl ring at the 6-position strongly suggest that it will be a weaker chelator than unsubstituted picolinic acid and many of its other derivatives.

The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to empirically determine the stability constants of this compound and other picolinic acid derivatives. By systematically applying these methods, a comprehensive and comparative dataset can be generated, leading to a deeper understanding of the structure-activity relationships that govern the chelation properties of this important class of compounds. Such knowledge is invaluable for the rational design of novel chelating agents with tailored properties for specific applications in medicine, environmental science, and beyond.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-(3-Nitrophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond synthesis and analysis to encompass the entire lifecycle of a chemical, including its responsible disposal. The compound 6-(3-nitrophenyl)picolinic acid, a heterocyclic carboxylic acid containing a nitroaromatic moiety, requires meticulous handling and disposal. Its structure suggests potential for biological activity, which is valuable in drug development, but also necessitates a cautious approach to waste management to ensure personnel safety and environmental protection.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant outcome.

Hazard Identification and Essential Precautions

The presence of the picolinic acid structure and the nitrophenyl group suggests the following potential hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[1]

  • Serious Eye Damage/Irritation (H318/H319): Can cause significant eye irritation or damage.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[1]

  • Harmful if Swallowed (H302): Picolinic acid itself is categorized as harmful if ingested.[2]

The nitroaromatic component warrants special consideration due to the general environmental persistence and potential toxicity of this chemical class.[3][4] Therefore, preventing its release into the environment is a primary objective of the disposal plan.

Hazard CategoryPotential EffectRequired Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation or damage.[1][2]Safety goggles or glasses meeting EN166 or ANSI Z87.1 standards.
Skin Contact Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Inhalation May cause respiratory irritation.[1]Use in a well-ventilated area or chemical fume hood.
Ingestion Harmful if swallowed.[2][5]Do not eat, drink, or smoke when handling this product.[1][2]

The Core Disposal Protocol: Professional Waste Management

Due to its hazardous characteristics and the environmental concerns associated with nitroaromatic compounds, in-laboratory treatment or disposal via the sanitary sewer system is strictly prohibited. The only appropriate disposal method is through a licensed hazardous waste management facility.

The causality is clear: Attempting to neutralize the carboxylic acid does not address the hazard of the aromatic nitro-group. Improper disposal could lead to contamination of waterways, where such compounds can be persistent and harmful to aquatic life.[3][6] The primary directive is to collect, segregate, and prepare the waste for professional pickup.

Step-by-Step Waste Accumulation Protocol
  • Segregation: Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves). Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]

  • Containerization:

    • Place solid waste in a clean, dry, and sealable container.[7] The original product container is often the best choice for unused or excess material.

    • Ensure the container is compatible with the chemical and is in good condition (no cracks or leaks).

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., GHS07 - Exclamation Mark)

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[1]

  • Disposal Request: Once the container is full or you have finished the project, contact your institution's EHS or a certified hazardous waste contractor for pickup and disposal.[8] Always follow your organization's specific procedures for waste collection.

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Protocol for Small Dry Spills
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear the appropriate PPE as listed in the table above (goggles, gloves, lab coat).

  • Clean-Up:

    • Use dry clean-up procedures to avoid generating dust.[6][7]

    • Gently sweep or scoop the material using spark-proof tools and place it into a labeled hazardous waste container.

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with the spilled material and all cleanup items for disposal as hazardous waste.[9]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as regular trash. The rinsate from this process is considered hazardous waste. This "triple rinse" procedure is a best practice adapted from EPA guidelines.[10]

Container Rinsing Protocol
  • First Rinse: Add a small amount of a suitable solvent (one that dissolves the compound, like ethanol or acetone) to the empty container. Cap and shake vigorously to dissolve any remaining residue.

  • Collect Rinsate: Pour the solvent rinsate into the designated hazardous waste container for this compound.

  • Repeat: Perform this rinsing procedure two more times to ensure the container is thoroughly decontaminated.

  • Final Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of this compound.

G cluster_0 cluster_1 start Waste Identification: This compound waste_type What is the form of the waste? start->waste_type spill Accidental Spill waste_type->spill Spill container Empty Product Container waste_type->container Container bulk Bulk / Unused / Contaminated Material waste_type->bulk Solid/Solution spill_protocol Follow Spill Management Protocol (Section 3) spill->spill_protocol decon_protocol Follow Container Decontamination Protocol (Section 4) container->decon_protocol disposal_protocol Follow Core Disposal Protocol (Section 2) bulk->disposal_protocol final_disposal Dispose via Licensed Hazardous Waste Contractor spill_protocol->final_disposal collect_rinsate Collect all rinsate as hazardous waste decon_protocol->collect_rinsate disposal_protocol->final_disposal collect_rinsate->final_disposal caption Disposal Decision Workflow for this compound.

Caption: Disposal Decision Workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principle is to treat this compound and any materials contaminated with it as hazardous waste. By adhering to the protocols of segregation, secure containerization, clear labeling, and professional disposal, researchers can ensure they are meeting their regulatory obligations and protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your facility.

References

Navigating the Safe Handling of 6-(3-Nitrophenyl)picolinic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and handling of novel compounds are daily realities. With this innovation comes the paramount responsibility of ensuring personal and environmental safety. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 6-(3-Nitrophenyl)picolinic acid. By understanding the potential hazards associated with its structural motifs—the picolinic acid core and the nitrophenyl group—we can implement a robust safety strategy that protects researchers and ensures the integrity of their work.

Hazard Analysis: Understanding the Chemical Personality of this compound

  • Picolinic Acid Moiety : Picolinic acid and its derivatives are known to be harmful if swallowed and can cause serious eye damage.[1] They are also generally advised to be handled with care to avoid contact with skin and eyes.

  • Nitrophenyl Group : Aromatic nitro compounds, such as nitrophenols, present a more significant hazard profile. They can be harmful by inhalation, skin contact, and ingestion, causing irritation to the skin, eyes, and respiratory system.[2] A key concern with some nitrophenol compounds is their ability to interfere with the blood's oxygen-carrying capacity, leading to methemoglobinemia, which can cause symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[3][4][5]

Based on this composite analysis, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and may be harmful if absorbed through the skin or ingested.

The Core of Protection: A Multi-Layered PPE Strategy

A proactive and multi-layered approach to PPE is essential. This involves selecting specific equipment for each potential route of exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect against dust particles and splashes. Should conform to ANSI Z87.1 standards.
Face ShieldRecommended to be worn over safety goggles, especially when handling larger quantities of the solid or when there is a significant risk of splashing of solutions.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for incidental contact.[6] For prolonged handling or immersion, butyl rubber gloves are recommended due to their high resistance to nitro compounds.[7] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[8]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is mandatory to protect against accidental spills.
Chemical-Resistant ApronTo be worn over the lab coat when handling significant quantities of the compound or its solutions.
Respiratory Protection N95 Dust Mask or RespiratorUse a NIOSH-approved respirator when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][9]

Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat and Apron : Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.

  • Respirator : If needed, perform a fit check for your respirator.

  • Eye and Face Protection : Put on your safety goggles, followed by a face shield if necessary.

  • Gloves : Don your gloves last, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure:
  • Gloves : Remove gloves first by peeling them off from the cuff downwards, turning them inside out.

  • Apron : Remove the apron.

  • Face Shield and Goggles : Remove your face shield and then your goggles.

  • Lab Coat : Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator : Remove your respirator last.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[1][10][11]

Operational Plan for Safe Handling and Disposal

Engineering Controls and Work Practices:
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to minimize inhalation exposure.[6][11]

  • Eyewash and Safety Shower : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.[11]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1][6] Wash hands thoroughly after handling the chemical, even if gloves were worn.[10][11]

Spill Management:

In the event of a spill:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Increase ventilation in the area.

  • Don PPE : Put on the appropriate PPE, including respiratory protection.

  • Contain : For a solid spill, carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, absorb it with an inert material.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Form Assess Physical Form (Solid or Solution?) Start->Assess_Form Assess_Quantity Assess Quantity (Small or Large?) Assess_Form->Assess_Quantity Solid Assess_Form->Assess_Quantity Solution Assess_Task Assess Task (Weighing, Transfer, Reaction) Assess_Quantity->Assess_Task Base_PPE Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Task->Base_PPE Small quantity, contained task Enhanced_PPE Enhanced PPE: - Face Shield - Butyl Gloves - Chemical Apron Assess_Task->Enhanced_PPE Large quantity or splash potential Respiratory_Protection Add Respiratory Protection: - N95 Respirator or higher Assess_Task->Respiratory_Protection Handling solid powder outside fume hood Proceed Proceed with Caution Base_PPE->Proceed Enhanced_PPE->Proceed Respiratory_Protection->Base_PPE

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing risks and fostering a secure laboratory environment conducive to groundbreaking discoveries.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.